Product packaging for 5-bromo-1H-indazol-3-amine(Cat. No.:CAS No. 61272-71-7)

5-bromo-1H-indazol-3-amine

Cat. No.: B184045
CAS No.: 61272-71-7
M. Wt: 212.05 g/mol
InChI Key: OMPYFDJVSAMSMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-bromo-1H-indazol-3-amine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrN3 B184045 5-bromo-1H-indazol-3-amine CAS No. 61272-71-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPYFDJVSAMSMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355873
Record name 5-bromo-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61272-71-7
Record name 5-bromo-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-5-BROMO-1H-INDAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-bromo-1H-indazol-3-amine, a key intermediate in the development of various therapeutic agents. The primary synthetic route detailed herein involves the reaction of 5-bromo-2-fluorobenzonitrile with hydrazine. This document offers a comparative analysis of reported experimental protocols, detailed methodologies, and relevant characterization data to support research and development in medicinal chemistry and process chemistry.

Introduction

This compound is a privileged scaffold in medicinal chemistry, notably serving as a crucial building block for kinase inhibitors and other targeted therapies. Its synthesis from readily available starting materials is a critical step in the drug discovery and development pipeline. The reaction of 5-bromo-2-fluorobenzonitrile with hydrazine represents a common and efficient method for the preparation of this important intermediate. This guide will explore the nuances of this chemical transformation.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction, followed by an intramolecular cyclization. The fluorine atom at the C2 position of 5-bromo-2-fluorobenzonitrile is activated towards nucleophilic attack by the electron-withdrawing nitrile group. Hydrazine acts as the nucleophile, displacing the fluoride. The resulting intermediate then undergoes a spontaneous intramolecular cyclization to form the stable indazole ring system.

Comparative Analysis of Synthetic Protocols

Several research groups have reported the synthesis of this compound from 5-bromo-2-fluorobenzonitrile. While the core transformation remains the same, variations in reaction conditions such as solvent, temperature, and reaction time have been explored. The following table summarizes the key quantitative data from various reported procedures, allowing for easy comparison.

Reference Starting Material Reagents Solvent Temperature Time Yield (%) Notes
[1]5-bromo-2-fluorobenzonitrile (1.0 mmol)Hydrazine hydrate (99%) (10.0 mmol)Ethanol (20 ml)343 K (70°C)4 h90Reaction performed in a sealed tube. Product purified by recrystallization from ethanol.
[2]5-bromo-2-fluorobenzonitrile (77.7 mmol)Hydrazine (3885 mmol)Neat (Hydrazine as solvent)100°C5 min99.5Hydrazine was removed under reduced pressure.
[3][4]5-bromo-2-fluorobenzonitrileHydrazine hydrate (80%)Not specified (reflux)Reflux20 minHighGeneral procedure mentioned in a synthetic scheme.
[2]Example substituting 5-bromo-2-fluorobenzonitrileHydrazine hydrate (18 mL)Ethanol (10 mL)95°COvernightNot specifiedProduct precipitated and was filtered. The remaining was triturated with methanol.

Detailed Experimental Protocols

Below are detailed methodologies for two of the key experiments cited in the table above.

Protocol 1: Synthesis in Ethanol[1]
  • To a solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol, 200 mg) in ethanol (20 ml), add hydrazine hydrate (99%, 10.0 mmol, 0.5 ml).

  • The reaction mixture is heated in a sealed tube at 343 K (70°C) for 4 hours.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated to dryness under reduced pressure.

  • The resulting brown-coloured solid is purified by recrystallization from ethanol to afford this compound as pale-yellow needles.

Protocol 2: Neat Synthesis[2]
  • To a 250 mL round-bottom flask, add 5-bromo-2-fluorobenzonitrile (15.54 g, 77.7 mmol) and hydrazine (124 g, 3885 mmol).

  • Heat the reaction mixture to 100°C for 5 minutes.

  • After the reaction is complete, remove the excess hydrazine under reduced pressure.

  • The resulting solid is this compound.

Characterization Data

The synthesized this compound can be characterized using various spectroscopic techniques.

1H NMR (400 MHz, DMSO-d6): δ 11.55 (s, 1H), 7.92 (d, J=1.87 Hz, 1H), 7.30 (dd, J=8.79, 1.89 Hz, 1H), 7.19 (d, J=8.78 Hz, 1H), 5.41 (s, 2H).[2]

Mass Spectrometry: MS m/z: 213 (M+1).[2]

Visualizations

To further clarify the synthesis and workflow, the following diagrams are provided.

Reaction_Pathway SM 5-bromo-2-fluorobenzonitrile P This compound SM->P Ethanol or Neat Heat R Hydrazine (H2NNH2) R->SM

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Work-up and Purification cluster_analysis Analysis Start Combine 5-bromo-2-fluorobenzonitrile and Hydrazine in a suitable solvent (or neat) Heat Heat the reaction mixture (e.g., 70-100°C) Start->Heat Monitor Monitor reaction progress by TLC Heat->Monitor Concentrate Remove solvent/excess hydrazine under reduced pressure Monitor->Concentrate Reaction Complete Purify Purify the crude product (e.g., Recrystallization) Concentrate->Purify Characterize Characterize the final product (NMR, MS, etc.) Purify->Characterize End Obtain pure this compound Characterize->End

Caption: General experimental workflow for the synthesis and purification.

Conclusion

The synthesis of this compound from 5-bromo-2-fluorobenzonitrile and hydrazine is a robust and high-yielding reaction. The choice between using a solvent like ethanol or running the reaction neat with excess hydrazine allows for flexibility in process optimization, depending on the scale and available equipment. The provided protocols and characterization data serve as a valuable resource for chemists in the pharmaceutical industry and academia, facilitating the efficient production of this key synthetic intermediate.

References

A Technical Guide to the Physicochemical Properties of 5-bromo-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-1H-indazol-3-amine is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical sciences. Its unique molecular architecture, featuring an indazole core with bromine and amine substitutions, makes it a valuable precursor for the synthesis of a diverse range of bioactive molecules. Notably, it serves as a crucial intermediate in the development of potent kinase inhibitors and other therapeutic agents, particularly in oncology. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details relevant experimental protocols, and illustrates its significance in drug discovery workflows and biological signaling pathways.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are critical for its handling, reaction optimization, and incorporation into drug development pipelines. These properties influence its solubility, reactivity, and pharmacokinetic profile in derivative compounds.

Quantitative Data Summary

The known quantitative physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₇H₆BrN₃[1][2]
Molecular Weight 212.05 g/mol [1][2]
Melting Point 171-175 °C[1]
134 °C (407 K)[3]
Boiling Point 431.3 °C at 760 mmHg[1]
Density 1.867 g/cm³[1]
Flash Point 214.7 °C[1]
Appearance Pale-yellow needles (recrystallized)[3]
¹H NMR (400 MHz, DMSO-d₆) δ 11.55 (s, 1H), 7.92 (d, 1H), 7.30 (dd, 1H), 7.19 (d, 1H), 5.41 (s, 2H)[2]
pKa Data not experimentally determined. See Section 2.3.
logP Data not experimentally determined. See Section 2.4.

Note: Discrepancies in melting point values exist in the literature, which may be attributed to different experimental conditions or sample purity.

Experimental Protocols

Detailed and reproducible experimental methods are essential for the synthesis and characterization of this compound.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the cyclization of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate.[2][3][4]

  • Reactants: 5-bromo-2-fluorobenzonitrile, Hydrazine Hydrate (80% or 99%), Ethanol.

  • Procedure:

    • Dissolve 5-bromo-2-fluorobenzonitrile (1.0 mmol) in ethanol (20 ml) in a sealed reaction tube or round-bottom flask.

    • Add an excess of hydrazine hydrate (e.g., 10.0 mmol) to the solution.

    • Heat the reaction mixture under reflux. One protocol specifies heating at 95°C overnight[2], while another suggests heating in a sealed tube at 343 K (70°C) for 4 hours.[3] A rapid synthesis reports refluxing for just 20 minutes for a high yield.[4]

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture to dryness under reduced pressure. This typically yields a brown-colored solid.

  • Purification:

    • The crude solid can be purified by recrystallization from an ethanol solution to afford the final product as pale-yellow needles.[3]

    • Alternatively, the reaction mixture can be diluted with ethyl acetate and washed with water. The product may precipitate and can be collected by filtration. The organic layer is then concentrated, and the resulting solid is triturated with methanol.[2]

Melting Point Determination

While a specific protocol for this compound is not detailed, a standard laboratory procedure is as follows:

  • Apparatus: Digital melting point apparatus or a Thiele tube with a calibrated thermometer.

  • Procedure:

    • A small, dry sample of the purified this compound is packed into a capillary tube to a depth of 2-3 mm.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rate of 10-20 °C/min initially, then slowed to 1-2 °C/min as the expected melting point is approached.

    • The melting range is recorded from the temperature at which the first liquid droplet appears to the temperature at which the entire sample becomes a clear liquid.

pKa Determination (General Protocol)

The acidity constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values. As no experimental value is available, a general potentiometric titration method is described.[5]

  • Apparatus: Calibrated pH meter with a suitable electrode, automatic titrator or burette, temperature-controlled reaction vessel.

  • Procedure:

    • Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., an ethanol-water mixture, due to the compound's low aqueous solubility).

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.

    • Record the pH values after each addition of the titrant.

    • Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve, typically corresponding to the pH at the half-equivalence point.

logP Determination (General Protocol)

The octanol-water partition coefficient (logP) is a key indicator of a compound's lipophilicity, which is crucial for predicting its pharmacokinetic properties. The shake-flask method is a standard approach.[6]

  • Apparatus: Separatory funnel, mechanical shaker, UV-Vis spectrophotometer or HPLC.

  • Procedure:

    • Prepare a stock solution of this compound in either n-octanol or water.

    • Add a known volume of this solution to a separatory funnel containing a known volume of the immiscible solvent (water or n-octanol, respectively), ensuring both phases are pre-saturated with each other.

    • Shake the funnel for a sufficient time to allow equilibrium to be reached (e.g., 1-2 hours).

    • Allow the two phases to separate completely.

    • Determine the concentration of the analyte in each phase using a suitable analytical method like HPLC or UV-Vis spectroscopy.

    • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

    • The logP is the base-10 logarithm of P.

Synthesis and Characterization Workflow

The general workflow from synthesis to characterization of this compound involves several key stages.

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_product Final Product cluster_analysis Analysis & Characterization A 5-bromo-2-fluorobenzonitrile C Cyclization Reaction (in Ethanol, Reflux) A->C B Hydrazine Hydrate B->C D Solvent Removal C->D Reaction Completion G TLC Monitoring C->G In-process Control E Recrystallization (from Ethanol) D->E Crude Product F This compound (Pale-Yellow Needles) E->F Purified Product H Structure Verification (¹H NMR, MS) F->H I Purity & Identity (Melting Point) F->I G cluster_pathway Signal Transduction Pathway cluster_inhibitor Therapeutic Intervention cluster_response Cellular Response GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase Downstream Kinase (e.g., MEK, ERK) Receptor->Kinase Activates TF Transcription Factors Kinase->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor Kinase Inhibitor (Derived from this compound) Inhibitor->Kinase Blocks ATP Binding Apoptosis Apoptosis & Cell Cycle Arrest Inhibitor->Apoptosis Induces

References

5-bromo-1H-indazol-3-amine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-bromo-1H-indazol-3-amine, a key heterocyclic intermediate in the development of novel therapeutic agents. This document outlines its chemical properties, synthesis, and its role as a building block in the creation of bioactive molecules, particularly in the field of oncology.

Core Compound Data

The fundamental properties of this compound are summarized below, providing essential information for its use in a laboratory setting.

PropertyValueReference
CAS Number 61272-71-7[1][2]
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol [3]
Appearance Solid
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 11.55 (s, 1H), 7.92 (d, J=1.87 Hz, 1H), 7.30 (dd, J=8.79, 1.89 Hz, 1H), 7.19 (d, J=8.78 Hz, 1H), 5.41 (s, 2H)[3]
Mass Spectrometry (MS) m/z: 213 (M+1)[3]

Synthesis and Experimental Protocols

This compound is a crucial precursor in the synthesis of various pharmaceutical agents, notably in the development of anti-cancer drugs due to its utility in forming compounds that can inhibit specific protein kinases.[4]

Synthesis of this compound from 5-bromo-2-fluorobenzonitrile

A high-yield synthesis of this compound has been reported, starting from 5-bromo-2-fluorobenzonitrile.[1][3]

Reaction Scheme:

G cluster_0 Synthesis of this compound 5-bromo-2-fluorobenzonitrile 5-bromo-2-fluorobenzonitrile reaction_step Reflux, 20 min 5-bromo-2-fluorobenzonitrile->reaction_step hydrazine_hydrate Hydrazine Hydrate (80%) hydrazine_hydrate->reaction_step This compound This compound reaction_step->this compound

Caption: Synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 5-bromo-2-fluorobenzonitrile (15.54 g, 77.7 mmol) and hydrazine (124 g, 3885 mmol).[3]

  • Heating: Heat the reaction mixture to 100°C for 5 minutes.[3] A separate protocol suggests refluxing with 80% hydrazine hydrate for 20 minutes, which resulted in an 88% yield.[1]

  • Work-up: Following the reaction, remove the excess hydrazine under reduced pressure.[3]

  • Purification: The resulting product, this compound, can be further purified if necessary. One method involves dilution with ethyl acetate and washing with water, followed by filtration of the precipitated product. The remaining organic layer can be concentrated and the resulting solid triturated with methanol.[3]

Application in Drug Discovery: Synthesis of Antitumor Agents

This compound serves as a versatile scaffold for the development of potent anti-cancer agents. Its structure allows for modifications at the C-3 and C-5 positions to explore interactions with various biological targets.[1] A series of 3,5-disubstituted indazole derivatives have been synthesized and evaluated for their antitumor activity.[1]

The following workflow illustrates the use of this compound in the synthesis of novel indazole derivatives with potential therapeutic applications.

G start This compound suzuki Suzuki Coupling (Aryl Boronic Esters) start->suzuki intermediate 5-Aryl-1H-indazol-3-amine suzuki->intermediate acylation Acylation (Chloroacetic Anhydride) intermediate->acylation intermediate2 N-(5-Aryl-1H-indazol-3-yl)-2-chloroacetamide acylation->intermediate2 coupling Coupling (Thiophenols or Piperazines) intermediate2->coupling final_products 3,5-Disubstituted Indazole Derivatives (Antitumor Agents) coupling->final_products

Caption: Workflow for synthesizing 3,5-disubstituted indazole derivatives.

Biological Activity and Signaling Pathways

Indazole derivatives are recognized for their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1] The 1H-indazole-3-amine structure is a known hinge-binding fragment for protein kinases.[1]

A notable derivative synthesized from this compound, compound 6o , demonstrated a significant inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC₅₀ value of 5.15 µM.[1][5] Further studies revealed that this compound induces apoptosis and affects the cell cycle.[1][5] The proposed mechanism of action involves the inhibition of Bcl2 family members and interference with the p53/MDM2 pathway.[1][5]

G cluster_0 Mechanism of Action of Compound 6o compound_6o Compound 6o (Indazole Derivative) bcl2 Bcl2 Family (Anti-apoptotic) compound_6o->bcl2 inhibits p53_mdm2 p53/MDM2 Pathway compound_6o->p53_mdm2 inhibits apoptosis Apoptosis bcl2->apoptosis promotes p53_mdm2->apoptosis promotes cell_cycle Cell Cycle Arrest p53_mdm2->cell_cycle promotes

Caption: Proposed signaling pathway for an antitumor indazole derivative.

References

An In-depth Technical Guide on the Physicochemical Properties and Synthetic Applications of 5-bromo-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

December 26, 2025

This technical guide provides a comprehensive overview of the available data on the solubility of 5-bromo-1H-indazol-3-amine in common organic solvents. Furthermore, it delves into its critical role as a synthetic intermediate in the development of pharmacologically active compounds, particularly kinase inhibitors. This document adheres to stringent data presentation and visualization requirements, including detailed experimental protocols and logical workflow diagrams, to support advanced research and development activities.

Solubility Profile of this compound

A thorough review of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. While precise solubility values (e.g., in mg/mL or mol/L) are not documented, qualitative information can be inferred from synthetic procedures involving this compound.

Qualitative Solubility Observations:

The compound's solubility behavior, as described in various synthetic protocols, is summarized below. This information is derived from observations during synthesis, purification, and recrystallization processes.

SolventObservationInference
EthanolUsed for recrystallization and as a reaction solvent.[1][2]Soluble, particularly at elevated temperatures.
MethanolUsed for trituration of the crude product.[3][4]Sparingly soluble to soluble.
Dimethyl Sulfoxide (DMSO)Used as a solvent for NMR spectroscopy.[3][4]Soluble.
Dimethylformamide (DMF)Mentioned as a solvent in syntheses of derivatives.[5]Likely soluble.
Ethyl AcetateUsed as an extraction solvent.[3][4]Soluble.
DichloromethaneUsed as a reaction solvent for derivatization.[2]Soluble.
WaterA related compound, 5-Bromo-3-Fluoro-1H-indazole, is noted as being insoluble in water.[6]Likely has low solubility in water.

It is important to note that these are qualitative assessments. For applications requiring precise concentration control, it is imperative that researchers determine the solubility of this compound in the desired solvent system experimentally.

Experimental Protocol for Solubility Determination

While a specific protocol for this compound is not available, a general and reliable method for determining the solubility of a solid compound in an organic solvent is the isothermal equilibrium method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent (e.g., ethanol, DMSO)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

    • Centrifuge the vials to further separate the undissolved solid.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid.

  • Quantification:

    • Dilute the supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution factor

The following diagram illustrates the general workflow for this experimental protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Incubate at constant temperature with agitation prep2->equil1 sampling1 Centrifuge to pellet excess solid equil1->sampling1 sampling2 Withdraw supernatant sampling1->sampling2 analysis1 Dilute supernatant sampling2->analysis1 analysis2 Quantify by HPLC or UV-Vis analysis1->analysis2 result result analysis2->result Solubility Data

Workflow for Experimental Solubility Determination.

Role in the Synthesis of Kinase Inhibitors

This compound is a key building block in the synthesis of various kinase inhibitors, which are pivotal in targeted cancer therapy.[7][8][9] The indazole scaffold is recognized as a privileged structure in medicinal chemistry, and the bromine atom at the 5-position provides a versatile handle for introducing chemical diversity through cross-coupling reactions.[7]

A common synthetic strategy involves a Suzuki coupling reaction to introduce various aryl or heteroaryl groups at the 5-position of the indazole ring.[1] This is a powerful method for exploring the structure-activity relationship (SAR) and optimizing the pharmacological properties of the resulting kinase inhibitors.

Experimental Protocol for Suzuki Coupling:

The following is a representative protocol for the Suzuki coupling of this compound with a generic boronic acid ester, based on literature procedures.[1]

Objective: To synthesize 5-aryl-1H-indazol-3-amine derivatives.

Materials:

  • This compound

  • Arylboronic acid ester

  • Palladium catalyst (e.g., PdCl₂(dppf)₂)

  • Base (e.g., Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup:

    • To a reaction vessel, add this compound, the arylboronic acid ester, and the base.

    • Purge the vessel with an inert gas.

    • Add the degassed solvent system.

    • Add the palladium catalyst.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 90 °C) under an inert atmosphere.

    • Stir the reaction for a sufficient time (e.g., 6 hours), monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-1H-indazol-3-amine.

The logical workflow for this synthetic pathway is depicted below.

G start This compound reaction Suzuki Coupling start->reaction reagents Arylboronic Acid Ester Pd Catalyst (e.g., PdCl₂(dppf)₂) Base (e.g., Cs₂CO₃) Solvent (e.g., 1,4-dioxane/H₂O) reagents->reaction product 5-aryl-1H-indazol-3-amine reaction->product

Synthetic Pathway via Suzuki Coupling.

Involvement in Signaling Pathways

Derivatives of this compound have been investigated as inhibitors of various protein kinases, which are crucial components of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.[7] For instance, certain indazole derivatives have shown inhibitory activity against Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, and have been found to affect the p53/MDM2 pathway, which is critical for cell cycle control and apoptosis.[1][10]

The diagram below illustrates a simplified representation of a generic kinase signaling pathway and the point of inhibition by a kinase inhibitor derived from this compound.

G cluster_pathway Simplified Kinase Signaling Pathway Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase_Cascade Downstream Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Inhibitor Indazole-based Kinase Inhibitor Inhibitor->Kinase_Cascade Inhibition

Inhibition of a Kinase Signaling Pathway.

Conclusion

While quantitative solubility data for this compound remains to be experimentally determined and published, its qualitative solubility in several common organic solvents is evident from its widespread use in organic synthesis. This compound stands out as a valuable and versatile building block in medicinal chemistry, particularly for the development of potent kinase inhibitors. The synthetic accessibility and the potential for chemical modification through reactions like the Suzuki coupling make it a compound of high interest for the discovery of novel therapeutics targeting a range of diseases driven by aberrant kinase activity. Further research into its physicochemical properties, including a systematic study of its solubility, would be highly beneficial for its application in drug development and manufacturing.

References

Spectroscopic and Synthetic Profile of 5-bromo-1H-indazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-bromo-1H-indazol-3-amine, a key intermediate in the synthesis of various biologically active compounds. This document details the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with predicted Infrared (IR) absorption bands. Furthermore, it outlines detailed experimental protocols for its synthesis and spectroscopic characterization, and visualizes the synthetic workflow, positioning this compound as a valuable building block in medicinal chemistry.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
11.55Singlet1H-N1-H
7.92Doublet1H1.87H-4
7.30Doublet of Doublets1H8.79, 1.89H-6
7.19Doublet1H8.78H-7
5.41Singlet2H--NH₂

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[1]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~150C3
~141C7a
~125C5
~123C6
~120C3a
~115C4
~112C7
Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for this compound

m/zIon
213[M+H]⁺

Ionization Mode: Electrospray Ionization (ESI)[1]

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium-StrongN-H stretch (asymmetric and symmetric, -NH₂)
3200 - 3000MediumN-H stretch (indazole ring)
1650 - 1600Medium-StrongN-H bend (-NH₂)
1600 - 1450Medium-StrongC=C stretch (aromatic)
1350 - 1250MediumC-N stretch (aromatic amine)
850 - 750StrongC-H bend (out-of-plane)
700 - 550Medium-StrongC-Br stretch

Note: The IR data is predicted based on characteristic absorption frequencies for primary aromatic amines and bromo-aromatic compounds.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the cyclization of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate.[2]

Materials:

  • 5-bromo-2-fluorobenzonitrile

  • Hydrazine hydrate (99%)

  • Ethanol

  • Round-bottom flask or sealed tube

  • Reflux condenser (if not using a sealed tube)

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask or a sealed tube, dissolve 5-bromo-2-fluorobenzonitrile (1.0 mmol) in ethanol (20 mL).

  • Add hydrazine hydrate (10.0 mmol) to the solution.

  • Heat the reaction mixture at 95-100°C. If using a round-bottom flask, attach a reflux condenser. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]

  • After completion of the reaction (typically 4 hours), allow the mixture to cool to room temperature.[2]

  • Concentrate the reaction mixture to dryness using a rotary evaporator.

  • The crude solid can be purified by recrystallization from ethanol to yield pale-yellow needles of this compound.[2]

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0-160 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

2.2.2. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.

    • Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-500).

    • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

2.2.3. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Visualized Workflows

The following diagrams illustrate the synthesis of this compound and its utility as a synthetic intermediate.

synthesis_workflow start 5-bromo-2-fluorobenzonitrile product This compound start->product Cyclization reagent Hydrazine Hydrate (Ethanol, Heat) reagent->product purification Recrystallization product->purification final_product Purified Product purification->final_product

Caption: Synthetic pathway for this compound.

logical_relationship intermediate This compound (Building Block) reaction1 Suzuki Coupling intermediate->reaction1 reaction2 Acylation / Amidation intermediate->reaction2 reaction3 Other Functionalizations intermediate->reaction3 api Active Pharmaceutical Ingredients (e.g., Kinase Inhibitors) reaction1->api reaction2->api reaction3->api

Caption: Role as an intermediate in drug development.

References

Commercial Availability and Synthetic Utility of 5-bromo-1H-indazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-1H-indazol-3-amine is a pivotal building block in medicinal chemistry, particularly in the development of novel therapeutics. Its unique structure serves as a versatile scaffold for the synthesis of a wide array of bioactive molecules, most notably kinase inhibitors for oncology applications. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailing key suppliers and their product specifications. Furthermore, it offers in-depth experimental protocols for its synthesis and subsequent elaboration via Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery. The guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of new chemical entities for therapeutic intervention.

Introduction

This compound (CAS No. 61272-71-7) is a substituted indazole that has garnered significant attention in the field of drug discovery. The indazole moiety is a well-established pharmacophore, and the presence of a bromine atom at the 5-position provides a convenient handle for further functionalization, primarily through palladium-catalyzed cross-coupling reactions. The 3-amino group offers a site for amide bond formation and other derivatizations, allowing for the exploration of diverse chemical space. This combination of functionalities makes this compound a highly sought-after intermediate in the synthesis of targeted therapies, including inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases such as cancer.

Commercial Availability and Suppliers

The accessibility of starting materials is a critical factor in any research and development program. This compound is commercially available from a range of suppliers, catering to both small-scale research and larger-scale development needs. The following tables summarize the available quantitative data for this compound from various vendors.

Physical and Chemical Properties
PropertyValueReference
CAS Number 61272-71-7[1]
Molecular Formula C₇H₆BrN₃[1]
Molecular Weight 212.05 g/mol [1]
Appearance Off-white to light brown powderGeneral Observation
Melting Point 171-175 °CGeneral Observation from Supplier Data
Solubility Soluble in DMSO and methanolGeneral Observation from Supplier Data
Commercial Suppliers and Product Specifications
SupplierProduct NumberPurityPrice (USD)Availability
Bridge Organics MS.098Not specified$110 (25g), $200 (50g)In Stock
Abintio Biosciences (via IndiaMART) -Not specified₹600/kg ($7.20/kg)In Stock
Capot Chemical Co., Ltd. (via ChemicalBook) -97% (Min, HPLC)Request a quoteIn Stock
Amerigo Scientific -95%Contact for pricingIn Stock

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a representative example of its application in a Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound

This protocol describes the synthesis of this compound from the commercially available starting material 5-bromo-2-fluorobenzonitrile.

Reaction Scheme:

synthesis start 5-bromo-2-fluorobenzonitrile product This compound start->product Cyclization reagent Hydrazine hydrate (NH₂NH₂·H₂O) Ethanol (EtOH), 95 °C, overnight

Caption: Synthesis of this compound.

Materials:

  • 5-bromo-2-fluorobenzonitrile

  • Hydrazine hydrate (80% in water)

  • Ethanol

  • Ethyl acetate

  • Water

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure: [1]

  • To a solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) in ethanol (e.g., 5 mL per gram of starting material), add hydrazine hydrate (e.g., 10 eq).

  • Heat the reaction mixture to 95 °C and stir overnight.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water.

  • Separate the organic layer, and if a precipitate forms in the separatory funnel, it should be collected by filtration as part of the product.

  • Concentrate the organic layer under reduced pressure.

  • Triturate the resulting solid with methanol and collect the solid by filtration to afford this compound.

Expected Yield: 85-95%

Characterization:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.55 (s, 1H), 7.92 (d, J = 1.9 Hz, 1H), 7.30 (dd, J = 8.8, 1.9 Hz, 1H), 7.19 (d, J = 8.8 Hz, 1H), 5.41 (s, 2H).[1]

  • MS (ESI): m/z 212.0 [M+H]⁺, 214.0 [M+H+2]⁺

Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Reaction Workflow:

suzuki_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, arylboronic acid, and base in a flask B Add Pd catalyst and ligand A->B C Add solvent and degas B->C D Heat the reaction mixture (e.g., 90-100 °C) C->D E Cool to room temperature D->E F Aqueous workup (e.g., EtOAc/water) E->F G Dry and concentrate the organic layer F->G H Purify by column chromatography G->H

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture or dimethoxyethane)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Schlenk flask or sealed reaction vial

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (e.g., 5 mol%) and ligand (if required).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 5-aryl-1H-indazol-3-amine.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a readily available and highly valuable building block for the synthesis of complex molecules with potential therapeutic applications. This guide provides a practical resource for researchers by summarizing its commercial availability and offering detailed, actionable experimental protocols for its synthesis and derivatization. The synthetic versatility of this compound, particularly in Suzuki-Miyaura cross-coupling reactions, ensures its continued importance in the pursuit of novel drug candidates.

References

The Pivotal Role of 5-bromo-1H-indazol-3-amine in Modern Drug Discovery: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-1H-indazol-3-amine is a heterocyclic amine that has garnered significant attention in medicinal chemistry, primarily serving as a crucial structural motif and key synthetic intermediate in the development of potent kinase inhibitors.[1] While direct biological activity data for this compound itself is limited in publicly available research, its intrinsic value lies in its role as a versatile scaffold for the synthesis of a diverse array of pharmacologically active molecules. The indazole core, particularly the 3-aminoindazole moiety, is recognized as a "privileged" structure, capable of forming critical interactions with the ATP-binding pocket of various protein kinases.[2][3] This technical guide will delve into the potential biological activities stemming from this core structure, focusing on the therapeutic promise of its derivatives, the signaling pathways they modulate, and the experimental methodologies used to evaluate their efficacy.

The 3-Aminoindazole Scaffold: A Foundation for Kinase Inhibition

The 1H-indazole-3-amine structure is an effective hinge-binding fragment, a key feature for potent kinase inhibition.[4] In clinically relevant molecules like Linifanib, this moiety effectively binds to the hinge region of tyrosine kinases.[4] The indazole nucleus can act as a bioisostere for purines, the natural ligands for the ATP-binding site of kinases, allowing indazole-based compounds to function as competitive inhibitors.[5] The bromine atom at the 5-position provides a valuable handle for further chemical modifications, such as Suzuki coupling, to introduce various substituents and explore structure-activity relationships (SAR).[4]

Biological Activities of this compound Derivatives

Derivatives synthesized from this compound have demonstrated significant potential as anti-cancer agents by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Anti-Proliferative Activity

Numerous studies have reported the synthesis of 3,5-disubstituted indazole derivatives originating from this compound with potent anti-proliferative activity against various cancer cell lines.[4] For instance, a series of derivatives showed significant inhibitory effects against chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (HepG2) cell lines.[4]

Table 1: Anti-proliferative Activity of Representative this compound Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference
6o K5625.15[4]
6o HEK-293 (normal)33.2[4]
2f 4T1 (breast)0.23[6]
2f HepG2 (liver)0.80[6]
2f MCF-7 (breast)0.34[6]
C05 IMR-32 (neuroblastoma)0.948[7]
C05 MCF-7 (breast)0.979[7]
C05 H460 (lung)1.679[7]
K22 MCF-7 (breast)1.3[8]
10d,e SR (leukemia)< 1[9]

IC50 values represent the concentration of the compound that inhibits cell growth by 50%.

Kinase Inhibition

The primary mechanism of action for many indazole derivatives is the inhibition of protein kinases. These enzymes play a central role in signal transduction pathways that are often dysregulated in cancer. Derivatives of this compound have been shown to inhibit a range of kinases, including:

  • Polo-like Kinase 4 (PLK4): A key regulator of centriole duplication, its overexpression is linked to several cancers.[7][8]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for angiogenesis, the formation of new blood vessels that supply tumors.[10]

  • Platelet-Derived Growth Factor Receptor (PDGFR): Involved in cell growth and division.[11]

  • FLT3 and c-Kit: Tyrosine kinases often mutated in leukemia.[11]

  • Fibroblast Growth Factor Receptor 1 (FGFR1): Implicated in various tumors.[12]

Table 2: Kinase Inhibitory Activity of Representative Indazole Derivatives

Compound IDTarget KinaseIC50 / Ki (nM)Reference
C05 PLK4< 0.1[7]
K22 PLK40.1[8]
Axitinib PLK46.5[8]
SU1261 IKKα10 (Ki)[13]
SU1349 IKKα16 (Ki)[13]
Compound 1 FGFR1100[12]

Signaling Pathways Modulated by this compound Derivatives

The anti-cancer effects of these derivatives are a direct consequence of their ability to interfere with critical cellular signaling pathways.

Kinase Signaling Pathways in Cancer

Many derivatives of this compound are designed to target key oncogenic signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are central regulators of cell proliferation, survival, and apoptosis.

Kinase_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS Ras RTK->RAS PI3K PI3K RTK->PI3K RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT Akt PI3K->AKT AKT->Transcription Indazole_Derivative Indazole-Based Kinase Inhibitor Indazole_Derivative->RTK Indazole_Derivative->RAF Indazole_Derivative->MEK

Simplified overview of kinase signaling pathways targeted by indazole derivatives.
Induction of Apoptosis

By inhibiting pro-survival signaling, derivatives of this compound can induce programmed cell death, or apoptosis. This is often mediated through the regulation of the Bcl-2 family of proteins and the activation of caspases.

Apoptosis_Pathway Indazole_Derivative Indazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Indazole_Derivative->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Cytochrome_c Cytochrome c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Mechanism of apoptosis induction by indazole derivatives.

Experimental Protocols

The evaluation of the biological activities of this compound derivatives involves a range of standard in vitro assays.

Synthesis of this compound

A common synthetic route involves the reaction of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate.[4][14]

Synthesis_Workflow Start 5-bromo-2-fluorobenzonitrile Process Reflux, 20 min Start->Process Reagent Hydrazine Hydrate (80%) Reagent->Process Product This compound Process->Product

General synthetic workflow for this compound.

Procedure:

  • 5-bromo-2-fluorobenzonitrile is refluxed with an excess of 80% hydrazine hydrate for approximately 20 minutes.[4]

  • The reaction progress is monitored by thin-layer chromatography (TLC).[14]

  • Upon completion, the reaction mixture is concentrated to dryness.[14]

  • The resulting solid is purified, often by recrystallization from a suitable solvent like ethanol, to yield this compound.[14]

In Vitro Anti-Proliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[4]

Materials:

  • Cancer cell lines (e.g., K562, A549, PC-3, HepG2)

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compounds (derivatives of this compound) and a positive control (e.g., 5-fluorouracil)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the binding of an inhibitor to a kinase.[15]

Materials:

  • Purified kinase (e.g., PLK4)

  • Europium-labeled anti-tag antibody

  • Fluorescently labeled kinase tracer

  • Test compounds

  • Assay buffer

  • 384-well plates

  • FRET-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 384-well plate, add the test compound, the kinase, the Eu-labeled antibody, and the fluorescent tracer.

  • Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

  • Read the TR-FRET signal on a plate reader. The signal is inversely proportional to the amount of test compound bound to the kinase.

  • Calculate the IC50 values from the dose-response curves.

Conclusion

This compound stands as a cornerstone in the development of targeted cancer therapeutics. While the compound itself may not exhibit significant intrinsic biological activity, its utility as a versatile synthetic intermediate is undeniable. The derivatives stemming from this core structure have shown remarkable potency in inhibiting key protein kinases, leading to anti-proliferative effects and the induction of apoptosis in various cancer cell models. The continued exploration of novel derivatives based on the this compound scaffold holds significant promise for the discovery of next-generation kinase inhibitors with improved efficacy and selectivity, ultimately contributing to the advancement of precision oncology.

References

The Strategic Role of 5-Bromo-1H-indazol-3-amine as a Pivotal Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1H-indazol-3-amine has emerged as a cornerstone chemical intermediate in the synthesis of a diverse array of bioactive molecules, most notably in the realm of oncology. Its unique structural scaffold provides a versatile platform for the development of potent and selective kinase inhibitors, which are at the forefront of targeted cancer therapies. This technical guide elucidates the synthesis, chemical properties, and, most importantly, the strategic applications of this compound in the generation of therapeutic agents. Detailed experimental protocols for its synthesis and subsequent derivatization are provided, alongside a comprehensive overview of the key signaling pathways targeted by its derivatives. This document aims to serve as a critical resource for researchers engaged in the design and synthesis of next-generation therapeutics.

Introduction

The indazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and thereby effectively interact with the ATP-binding sites of various kinases.[1] The strategic introduction of a bromine atom at the 5-position and an amine group at the 3-position of the indazole ring system endows this compound with exceptional synthetic versatility. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties to explore the solvent-exposed regions of kinase active sites.[1][2] Concurrently, the 3-amino group can be readily functionalized to establish crucial hydrogen bond interactions within the kinase hinge region, a key determinant of binding affinity and selectivity.[1][2]

This guide provides a thorough examination of the synthesis of this compound and its pivotal role as a precursor to a new generation of targeted therapeutics.

Synthesis of this compound

The most prevalent and efficient synthesis of this compound commences with the readily available starting material, 5-bromo-2-fluorobenzonitrile. The reaction proceeds via a cyclization reaction with hydrazine.

Experimental Protocol: Synthesis from 5-Bromo-2-fluorobenzonitrile

A common and high-yielding procedure for the synthesis of this compound is detailed below.

Reaction Scheme:

G A 5-Bromo-2-fluorobenzonitrile C This compound A->C Reflux, 20 min B Hydrazine B->C

A schematic of the synthesis of this compound.

Materials:

  • 5-Bromo-2-fluorobenzonitrile

  • Hydrazine hydrate (80%)

  • Ethanol (optional, as a solvent)

  • Ethyl acetate

  • Water

  • Methanol

Procedure:

  • To a solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol) in ethanol (20 mL), add hydrazine hydrate (80%) (10.0 mmol).[2]

  • The reaction mixture is refluxed for 20 minutes.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated to dryness under reduced pressure.

  • The resulting solid can be purified by recrystallization from ethanol or by trituration with methanol to afford this compound as a solid.

Quantitative Data:

Starting MaterialReagentsReaction ConditionsYieldReference
5-Bromo-2-fluorobenzonitrileHydrazine hydrate (80%)Reflux, 20 min88%[2]
5-Bromo-2-fluorobenzonitrileHydrazine100°C, 5 min99.5%[3]

Applications as a Chemical Intermediate

The true value of this compound lies in its utility as a versatile building block for more complex molecules, particularly kinase inhibitors. The following sections detail its application in key synthetic transformations.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position is readily displaced via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Experimental Protocol: Suzuki Coupling of this compound

Reaction Scheme:

G A This compound C 5-Aryl-1H-indazol-3-amine A->C PdCl2(dppf)2, Cs2CO3, 1,4-dioxane/H2O, 90°C, 6h B Arylboronic acid B->C

A schematic of the Suzuki coupling reaction.

Materials:

  • This compound

  • Substituted boronic acid or ester

  • PdCl2(dppf)2 (catalyst)

  • Cesium carbonate (Cs2CO3) (base)

  • 1,4-dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), cesium carbonate (1.5 equiv.), and PdCl2(dppf)2 (0.05 equiv.).[2]

  • The vessel is purged with nitrogen.

  • Add a 1:1 mixture of 1,4-dioxane and water.[2]

  • The reaction mixture is heated to 90°C for 6 hours.[2]

  • After cooling, the mixture is diluted with ethyl acetate and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Quantitative Data:

Reactant 1Reactant 2CatalystBaseSolventTemperatureTimeYieldReference
This compoundVarious boronic acid estersPdCl2(dppf)2Cs2CO31,4-dioxane/H2O (1:1)90°C6 h75-80%[2]
Acylation of the 3-Amino Group

The 3-amino group is a key site for functionalization, often through acylation, to introduce moieties that can interact with the kinase hinge region.

Experimental Protocol: Acylation of 5-substituted-1H-indazol-3-amine

Reaction Scheme:

G A 5-Aryl-1H-indazol-3-amine C N-(5-Aryl-1H-indazol-3-yl)-2-chloroacetamide A->C Na2CO3, rt, 10h B Chloroacetic anhydride B->C

A schematic of the acylation reaction.

Materials:

  • 5-Aryl-1H-indazol-3-amine

  • Chloroacetic anhydride

  • Sodium carbonate (Na2CO3)

  • Dichloromethane

Procedure:

  • To a solution of the 5-aryl-1H-indazol-3-amine (1.0 equiv.) in dichloromethane, add sodium carbonate.

  • Add chloroacetic anhydride and stir the reaction at room temperature for 10 hours.[2]

  • The reaction mixture is then washed with water and brine.

  • The organic layer is dried, filtered, and concentrated.

  • The crude product can be further purified if necessary.

Quantitative Data:

Reactant 1Reactant 2BaseSolventTemperatureTimeYieldReference
5-Aryl-1H-indazol-3-amineChloroacetic anhydrideNa2CO3DichloromethaneRoom Temperature10 h62-68%[2]

Role in Targeting Key Signaling Pathways

Derivatives of this compound have been instrumental in the development of inhibitors for several critical signaling pathways implicated in cancer and other diseases.

The p53/MDM2 Pathway

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. Its activity is negatively regulated by MDM2. Inhibiting the p53-MDM2 interaction is a key therapeutic strategy. Derivatives of this compound have been shown to modulate this pathway, leading to apoptosis in cancer cells.[2]

p53_MDM2_pathway p53 p53 MDM2 MDM2 p53->MDM2 Activates expression Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest MDM2->p53 Inhibits (degradation) IndazoleDerivative Indazole Derivative (from this compound) IndazoleDerivative->MDM2 Inhibits

The p53/MDM2 signaling pathway and the inhibitory role of indazole derivatives.

Bcr-Abl Signaling in Chronic Myeloid Leukemia (CML)

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. Derivatives of 1H-indazol-3-amine have shown potent inhibitory activity against both wild-type and mutant Bcr-Abl.

Bcr_Abl_pathway BcrAbl Bcr-Abl Downstream Downstream Effectors (e.g., RAS, PI3K/AKT, STAT5) BcrAbl->Downstream Activates Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival IndazoleDerivative Indazole Derivative (from this compound) IndazoleDerivative->BcrAbl Inhibits

The Bcr-Abl signaling pathway and the inhibitory action of indazole derivatives.

VEGFR-2 Signaling in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Pazopanib, an indazole-containing drug, is a potent VEGFR-2 inhibitor.

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis RAS_MAPK->Angiogenesis IndazoleDerivative Indazole Derivative (e.g., Pazopanib) IndazoleDerivative->VEGFR2 Inhibits

The VEGFR-2 signaling pathway and its inhibition by indazole derivatives.

Conclusion

This compound stands out as a highly valuable and versatile chemical intermediate in the field of drug discovery. Its strategic functionalization at the 3- and 5-positions provides a powerful platform for the synthesis of a new generation of targeted therapeutics, particularly kinase inhibitors. The synthetic accessibility and the demonstrated success of its derivatives in modulating key signaling pathways underscore its continued importance in the development of novel treatments for cancer and other debilitating diseases. This guide provides a foundational resource for researchers aiming to leverage the unique properties of this important scaffold in their drug discovery endeavors.

References

An In-depth Technical Guide to 5-bromo-1H-indazol-3-amine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-1H-indazol-3-amine is a pivotal heterocyclic compound that has garnered significant attention in medicinal chemistry, primarily as a crucial building block for the synthesis of potent kinase inhibitors. Its strategic substitution pattern allows for versatile chemical modifications, making it an invaluable scaffold in the design of targeted therapeutics, particularly in oncology. This technical guide provides a comprehensive overview of the discovery, historical synthetic routes, modern experimental protocols, physicochemical properties, and the significant role of this compound in drug discovery, with a focus on its application in the development of kinase inhibitors targeting critical signaling pathways.

Discovery and History

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is presented below.

PropertyValue
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
CAS Number 61272-71-7
Appearance Pale-yellow to brown solid
Melting Point 171-175 °C
Solubility Soluble in DMSO and methanol.
¹H NMR (400 MHz, DMSO-d₆) δ 11.55 (s, 1H), 7.92 (d, J=1.87 Hz, 1H), 7.30 (dd, J=8.79, 1.89 Hz, 1H), 7.19 (d, J=8.78 Hz, 1H), 5.41 (s, 2H)[2][3]
Mass Spectrum (MS) m/z: 213 (M+1)[3]

Synthesis and Experimental Protocols

The most common and efficient synthesis of this compound involves the cyclization of 5-bromo-2-fluorobenzonitrile with hydrazine. Several variations of this method have been reported, differing in reaction conditions and work-up procedures.

General Synthesis Workflow

The overall synthetic strategy is a nucleophilic aromatic substitution followed by an intramolecular cyclization.

G cluster_start Starting Material cluster_reagent Reagent cluster_reaction Reaction cluster_product Product A 5-bromo-2-fluorobenzonitrile C Nucleophilic Aromatic Substitution & Intramolecular Cyclization A->C Solvent (e.g., Ethanol, neat) B Hydrazine (hydrate) B->C Heat D This compound C->D Work-up

A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocols

Protocol 1: Synthesis in Ethanol

This protocol utilizes ethanol as a solvent and is a widely cited method.

  • Materials:

    • 5-bromo-2-fluorobenzonitrile

    • Hydrazine hydrate (99%)

    • Ethanol

    • Ethyl acetate

    • Water

    • Methanol

  • Procedure:

    • To a solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol) in ethanol (20 ml), add hydrazine hydrate (10.0 mmol).[4]

    • Heat the reaction mixture in a sealed tube at 343 K (70 °C) for 4 hours.[4]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture to dryness under reduced pressure.

    • The resulting crude solid can be purified by recrystallization from an ethanol solution to afford pale-yellow needles.[4]

    • Alternatively, the reaction mixture can be diluted with ethyl acetate and washed with water. The product may precipitate in the separatory funnel and can be collected by filtration. The organic layer is then concentrated, and the resulting solid is triturated with methanol.[2]

Protocol 2: Neat Synthesis (Solvent-free)

This method offers a rapid and high-yield synthesis without the need for a solvent.

  • Materials:

    • 5-bromo-2-fluorobenzonitrile

    • Hydrazine

  • Procedure:

    • In a round-bottom flask, combine 5-bromo-2-fluorobenzonitrile (15.54 g, 77.7 mmol) and hydrazine (124 g, 3885 mmol).[3]

    • Heat the reaction mixture to 100 °C for 5 minutes.[3]

    • Remove the excess hydrazine under reduced pressure to yield this compound.[3] This method has been reported to provide a yield of up to 99.5%.[3]

Role in Drug Discovery and Signaling Pathways

This compound is a "privileged scaffold" in medicinal chemistry, meaning its core structure is recurrent in a variety of biologically active compounds. Its primary utility is as a key intermediate in the synthesis of potent kinase inhibitors for the treatment of cancer. The 1H-indazole-3-amine moiety is an effective hinge-binding fragment, capable of forming crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition[5]. The bromine atom at the 5-position serves as a convenient handle for further chemical modifications, such as Suzuki coupling, allowing for the introduction of various substituents to explore the solvent-exposed regions of the ATP-binding pocket and enhance potency and selectivity.

While this compound itself is not typically the final active pharmaceutical ingredient, it is a cornerstone for the development of inhibitors targeting several critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that is frequently dysregulated in various cancers. Derivatives of this compound have been incorporated into molecules designed to inhibit kinases within this pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates Cell Cell Growth, Proliferation, Survival mTORC1->Cell Inhibitor Indazole-based Inhibitor (derived from This compound) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Targeting the PI3K/Akt/mTOR signaling pathway with indazole-based inhibitors.
Other Kinase Targets

Derivatives of this compound have also been instrumental in developing inhibitors for other important cancer-related kinases, including:

  • Polo-like kinase 4 (PLK4): A master regulator of centriole duplication, its overexpression is linked to aneuploidy in cancer.

  • BCR-ABL: A fusion protein tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML).

Conclusion

This compound stands out as a molecule of significant interest to the scientific and drug development communities. Its straightforward and high-yielding synthesis, coupled with its versatile chemical functionality, has established it as a valuable building block in the creation of targeted therapeutics. While its own biological activity is not extensively documented, its role as a foundational scaffold for a multitude of potent kinase inhibitors is undeniable. Future research will likely continue to leverage the unique properties of this indazole derivative to develop novel and more effective treatments for cancer and other diseases driven by aberrant kinase signaling.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 5-bromo-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the successful Suzuki-Miyaura cross-coupling of 5-bromo-1H-indazol-3-amine with various arylboronic acids. This reaction is a cornerstone for the synthesis of diverse 3-amino-5-aryl-1H-indazoles, which are key structural motifs in many biologically active compounds and pharmaceutical candidates. The presence of a free amino group and an acidic indazole proton (NH) can present challenges; therefore, careful selection of reaction conditions is crucial for achieving high yields and purity.

The protocols outlined below are based on established methodologies for structurally similar compounds, including other bromoindazoles and bromoanilines. Optimization may be required for specific substrates.

Data Presentation: Comparative Reaction Conditions

The following table summarizes various conditions reported for Suzuki coupling reactions of related bromo-heterocyclic amines and bromoindazoles, offering a starting point for the optimization of reactions with this compound.

SubstrateCatalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
5-bromo-2-methylpyridin-3-aminePd(PPh₃)₄ (5)K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)85-95Moderate to Good[1]
3-Bromoindazoles (NH-free)Pd(PPh₃)₄Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 (MW)Varies[2]
5-bromo-1-ethyl-1H-indazolePd(dppf)Cl₂K₂CO₃Dimethoxyethane80High[3][4]
N-(6-bromo-1H-indazol-4-yl)acetamidePd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)80-100Not specified[5]
3-Chloroindazole (NH-free)P1 or P2 Precatalyst (2)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)100Good to Excellent[6]

Note: The free amino and indazole NH groups in this compound can potentially inhibit the catalytic cycle. The use of N-protected indazoles often results in higher yields, but direct coupling on the unprotected substrate is highly desirable to avoid extra synthetic steps.[6]

Experimental Protocols

Two primary protocols are presented, utilizing common and effective palladium catalysts.

Protocol 1: Suzuki Coupling using Pd(PPh₃)₄

This protocol is adapted from methods used for other amino-substituted aryl bromides and NH-free indazoles.[1][2][5] Tetrakis(triphenylphosphine)palladium(0) is a versatile and widely used catalyst for Suzuki couplings.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction (e.g., Ethyl acetate) and chromatography (e.g., Hexane/Ethyl acetate)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask or a microwave vial, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1). The reaction concentration is typically between 0.1 and 0.5 M.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%), to the reaction mixture.

  • Reaction: Heat the mixture with vigorous stirring. For conventional heating, a temperature of 80-100 °C is a good starting point.[5] For microwave irradiation, heating to 140 °C for a shorter duration may be effective.[2]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the desired 3-amino-5-aryl-1H-indazole.

Protocol 2: Suzuki Coupling using Pd(dppf)Cl₂

This protocol is based on conditions found to be effective for other substituted bromoindazoles.[3][4] [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is often more robust and efficient for challenging substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane [Pd(dppf)Cl₂·CH₂Cl₂] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Solvent: Anhydrous Dimethoxyethane (DME) or 1,4-Dioxane

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the base (K₂CO₃ or K₃PO₄, 2-3 equivalents), and the catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%).

  • Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (DME or 1,4-Dioxane) via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • After cooling to room temperature, filter the mixture through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: After filtration and concentration, purify the crude product by silica gel column chromatography to yield the pure 3-amino-5-aryl-1H-indazole.

Mandatory Visualizations

General Suzuki Coupling Workflow

Suzuki_Workflow Reactants Reactants (this compound, Arylboronic Acid) Setup Reaction Setup (Add Base, Solvent) Reactants->Setup Degas Degas System (Inert Atmosphere) Setup->Degas Catalyst Add Pd Catalyst Degas->Catalyst Heat Heat Reaction (Conventional or MW) Catalyst->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Upon Completion Purify Purification (Chromatography) Workup->Purify Product Final Product (3-amino-5-aryl-1H-indazole) Purify->Product

Caption: General workflow for the Suzuki cross-coupling reaction.

Logical Diagram for Reaction Optimization

Optimization_Logic Start Initial Reaction (e.g., Protocol 1) Check Check Yield / Purity Start->Check Success Successful Coupling (High Yield & Purity) Check->Success Optimal Failure Low Yield or Side Products Check->Failure Sub-optimal Catalyst Vary Catalyst (e.g., Pd(dppf)Cl₂, Precatalysts) Failure->Catalyst Screen Base Change Base (e.g., K₃PO₄, CsF) Failure->Base Screen Solvent Modify Solvent (e.g., DME, Toluene) Failure->Solvent Screen Temp Adjust Temperature Failure->Temp Screen Catalyst->Check Base->Check Solvent->Check Temp->Check

Caption: Decision logic for optimizing Suzuki coupling conditions.

References

Application Notes and Protocols: Synthesis and Evaluation of Kinase Inhibitors Utilizing a 5-bromo-1H-indazol-3-amine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of kinase inhibitors based on the versatile 5-bromo-1H-indazol-3-amine scaffold. This scaffold is a key pharmacophore found in numerous kinase inhibitors targeting a range of kinases implicated in cancer and other diseases. The following sections detail the synthetic routes, biological activities, and relevant signaling pathways, offering a practical guide for the development of novel therapeutic agents.

Introduction

The indazole core is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. Its unique structural features allow for key interactions within the ATP-binding pocket of various kinases. The this compound intermediate serves as a versatile building block, enabling diverse chemical modifications to explore structure-activity relationships (SAR) and optimize potency and selectivity. This document outlines the synthesis of this key intermediate and its subsequent elaboration into potent kinase inhibitors targeting kinases such as Aurora kinases, Polo-like kinase 4 (PLK4), and Vascular Endothelial Growth Factor Receptor (VEGFR).

Data Presentation: Biological Activity of this compound Derivatives

The following table summarizes the reported biological activities of various kinase inhibitors synthesized using the this compound scaffold or closely related indazole structures. This data facilitates the comparison of inhibitor potency against different kinase targets and cancer cell lines.

Compound IDTarget Kinase(s)IC50 (nM)Target Cell Line(s)Cellular IC50 (µM)Citation
Compound 6o Not specifiedNot specifiedK562 (Chronic Myeloid Leukemia)5.15[1]
A549 (Lung), PC-3 (Prostate), Hep-G2 (Hepatoma)>10[1]
HEK-293 (Normal)33.2[1]
Compound 89 Bcr-Abl (wild type)14K562 (Leukemia)6.50[2]
Bcr-Abl (T315I mutant)450[2]
Entrectinib (127) ALK12Not specifiedNot specified[2]
Axitinib PLK4Ki = 4.2Not specifiedNot specified[3]
VEGFR (pan)Not specified[3]
VX-680 PLK4Ki = 7.7Not specifiedNot specified[3]
Aurora kinases (pan)Not specified[3]
CFI-400945 PLK42.8Not specifiedNot specified[4]
YLT-11 PLK4Not specifiedNot specifiedNot specified[4]
Compound K17 PLK40.3Not specifiedNot specified[4]
Compound K22 PLK40.1MCF-7 (Breast Cancer)1.3[4]
Compound C05 PLK4< 0.1IMR-32 (Neuroblastoma)0.948[3]
MCF-7 (Breast Cancer)0.979[3]
H460 (Non-small cell lung)1.679[3]

Experimental Protocols

Protocol 1: Synthesis of this compound (Scaffold)

This protocol describes the synthesis of the key starting material, this compound, from 5-bromo-2-fluorobenzonitrile.[1]

Materials:

  • 5-bromo-2-fluorobenzonitrile

  • Hydrazine hydrate (80%)

  • Ethanol (or other suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, crystallization dishes)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 5-bromo-2-fluorobenzonitrile (1 equivalent).

  • Add a suitable solvent, such as ethanol.

  • Add hydrazine hydrate (80%) in excess (e.g., 10-20 equivalents).

  • Heat the reaction mixture to reflux for approximately 20-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Perform an aqueous workup by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography to obtain the final product. A reported yield is approximately 88%.[1]

Protocol 2: Suzuki Coupling of this compound

This protocol outlines a general procedure for the Suzuki coupling of the this compound scaffold with various boronic acids or esters to introduce diversity at the 5-position.[1]

Materials:

  • This compound (1 equivalent)

  • Substituted boronic acid or ester (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., PdCl2(dppf)2) (0.05-0.1 equivalents)

  • Base (e.g., Cs2CO3 or K2CO3) (2-3 equivalents)

  • Solvent system (e.g., 1,4-dioxane/H2O (1:1))

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Nitrogen or Argon source

Procedure:

  • To a Schlenk flask, add this compound, the desired boronic acid or ester, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 90-100 °C and stir for 6-12 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-substituted-1H-indazol-3-amine derivative.

Protocol 3: General Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase using a LanthaScreen™ Eu Kinase Binding Assay, a common method for determining inhibitor potency.[3]

Materials:

  • Recombinant human kinase of interest

  • LanthaScreen™ Eu-anti-tag Antibody (specific to the tag on the kinase)

  • Kinase Tracer (fluorescently labeled ATP-competitive ligand)

  • Test compounds (dissolved in DMSO)

  • Assay buffer

  • 384-well microplate

  • Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these stock solutions into the assay buffer to the desired final concentrations.

  • Assay Plate Setup: Add the diluted compounds to the wells of a 384-well microplate. Include controls for no inhibition (DMSO only) and maximum inhibition (e.g., a known potent inhibitor or no tracer).

  • Kinase/Antibody Mixture: Prepare a mixture of the recombinant kinase and the Eu-labeled antibody in the assay buffer. Add this mixture to each well containing the test compound.

  • Tracer Addition: Prepare a solution of the kinase tracer in the assay buffer. Add the tracer solution to all wells.

  • Incubation: Incubate the assay plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a microplate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor/tracer and 615 nm for the donor/antibody).

  • Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the synthesis and mechanism of action of kinase inhibitors derived from the this compound scaffold.

G cluster_start Starting Material cluster_scaffold Scaffold Synthesis cluster_diversification Diversification Reactions cluster_products Final Products A 5-bromo-2-fluorobenzonitrile B This compound A->B Hydrazine Hydrate C Suzuki Coupling B->C D Sonogashira Coupling B->D E Other C-N, C-O, C-S Couplings B->E F Diverse Kinase Inhibitors C->F D->F E->F

Caption: Synthetic workflow for kinase inhibitors.

G cluster_pathway Aurora Kinase Pathway in Mitosis Prophase Prophase Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis AuroraA Aurora A AuroraA->Prophase Centrosome Maturation, Spindle Assembly AuroraB Aurora B AuroraB->Metaphase Chromosome Alignment, Spindle Assembly Checkpoint AuroraB->Cytokinesis Abscission Inhibitor Indazole-based Aurora Kinase Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Role of Aurora kinases in mitosis.

G cluster_pathway PLK4 and Centrosome Duplication G1 G1 Phase S S Phase PLK4 PLK4 G1->PLK4 Activation in late G1 G2 G2 Phase M M Phase Centrosome Centrosome Duplication PLK4->Centrosome Initiates Aneuploidy Aneuploidy & Cell Death PLK4->Aneuploidy Overexpression leads to Inhibitor Indazole-based PLK4 Inhibitor Inhibitor->PLK4

Caption: PLK4's role in the cell cycle.

G cluster_pathway VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Angiogenesis Angiogenesis, Cell Proliferation, Migration PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor Indazole-based VEGFR Inhibitor Inhibitor->VEGFR

Caption: Overview of the VEGFR signaling cascade.

References

Application Notes and Protocols for N-arylation of 5-bromo-1H-indazol-3-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potent antitumor properties.[1] Specifically, 5-bromo-1H-indazol-3-amine serves as a versatile building block for the synthesis of novel therapeutic agents, particularly in the field of oncology.[2] Its structure is a key component in molecules designed to interact with biological targets such as protein kinases.[1][2] The N-arylation of the 3-amino group of this indazole core is a critical synthetic step that allows for the introduction of diverse aryl substituents, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document provides detailed application notes and representative protocols for the N-arylation of this compound, focusing on palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions.

Data Presentation

The following tables summarize quantitative data for derivatives of this compound. While specific data for direct N-arylation products is limited in publicly available literature, the data presented for closely related analogs illustrates the potential of this scaffold in cancer therapy.

Table 1: Synthesis of this compound

Starting MaterialReagents and ConditionsProductYieldReference
5-bromo-2-fluorobenzonitrileHydrazine hydrate (80%), reflux, 20 minThis compoundHigh[1]

Table 2: Anticancer Activity of 1H-indazole-3-amine Derivatives

A study by Wang et al. (2023) synthesized a series of indazole derivatives starting from this compound, which underwent further modifications. The most potent compound, 6o , demonstrated significant and selective anticancer activity.[3][4]

CompoundCell LineIC50 (µM)Positive Control (5-Fluorouracil) IC50 (µM)
6o K562 (Chronic Myeloid Leukemia)5.1511.2
A549 (Lung Cancer)>5020.3
PC-3 (Prostate Cancer)>5018.5
Hep-G2 (Hepatoma)>5016.4
HEK-293 (Normal Human Cell)33.2>50

Experimental Protocols

The following are representative protocols for the N-arylation of this compound. These are based on established methods for similar substrates and should be optimized for specific arylating agents.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol is adapted from standard Buchwald-Hartwig amination procedures for aryl bromides.[5][6][7][8]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide) (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the aryl halide.

  • Heat the reaction mixture with stirring at 80-110 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Note: The choice of ligand and base is crucial and may require optimization for different aryl halides.[6] For substrates with sensitive functional groups, a milder base like cesium carbonate may be preferable.

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

This protocol is a representative procedure for the Ullmann condensation.[9][10][11][12]

Materials:

  • This compound

  • Aryl halide (e.g., aryl iodide) (1.5 equiv)

  • Copper(I) iodide (CuI, 10-20 mol%)

  • Ligand (e.g., 1,10-phenanthroline or L-proline, 20-40 mol%)

  • Base (e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄), 2.0 equiv)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Reaction vessel

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), aryl halide, CuI, the ligand, and the base.

  • Add the anhydrous solvent.

  • Heat the mixture with stirring at 110-140 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite to remove insoluble copper salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Visualizations

Diagram 1: General Workflow for N-arylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Aryl Halide - Catalyst & Ligand - Base solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert heat Heat and Stir (80-140 °C) inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench extract Solvent Extraction quench->extract purify Column Chromatography extract->purify product Isolated N-arylated Product purify->product

Caption: A generalized experimental workflow for the N-arylation of this compound.

Diagram 2: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex amine_coordination Amine Coordination + Base pd_complex->amine_coordination amido_complex Ar-Pd(II)(NHR')L₂ amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NHR' reductive_elimination->product aryl_halide Ar-X aryl_halide->pd0 amine R'-NH₂ amine->pd_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[6]

Diagram 3: Potential Signaling Pathway Inhibition

G Indazole N-arylated This compound Derivative (e.g., 6o) Bcl2 Bcl-2 Family Proteins Indazole->Bcl2 Inhibits MDM2 MDM2 Indazole->MDM2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Regulates p53 p53 CellCycle Cell Cycle Arrest p53->CellCycle Induces MDM2->p53 Inhibits

Caption: A potential mechanism of action for indazole derivatives, involving the p53/MDM2 pathway.[3][4]

References

Application Notes and Protocols for the Functionalization of the C5-Bromo Position of 1H-Indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the C5-brotmo position of 1H-indazol-3-amine, a crucial scaffold in medicinal chemistry. The following protocols are based on established palladium-catalyzed cross-coupling reactions, offering versatile pathways for the synthesis of novel indazole derivatives.

Introduction

1H-Indazol-3-amine and its derivatives are privileged structures in drug discovery, exhibiting a wide range of biological activities. Functionalization at the C5-position allows for the exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents. The C5-bromo substituent serves as a versatile handle for introducing diverse chemical moieties through various cross-coupling reactions. This document outlines detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions at this position.

Synthesis of Starting Material: 5-Bromo-1H-indazol-3-amine

The starting material, this compound, can be synthesized from 5-bromo-2-fluorobenzonitrile. A common method involves the reaction with hydrazine hydrate.[1][2][3]

Protocol: Synthesis of this compound [2][3]

  • To a solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol) in ethanol (20 ml), add hydrazine hydrate (99%) (10.0 mmol).

  • Heat the reaction mixture in a sealed tube at 70°C for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture to dryness.

  • The resulting solid can be purified by recrystallization from ethanol to yield this compound.

Alternatively, a high-yield, rapid synthesis can be achieved by refluxing 5-bromo-2-fluorobenzonitrile with 80% hydrazine hydrate for 20 minutes.[1] Another reported method involves heating 5-bromo-2-fluorobenzonitrile with hydrazine at 100°C for 5 minutes, followed by removal of excess hydrazine under reduced pressure to obtain the product in near-quantitative yield.[2]

C5-Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromo position of 1H-indazol-3-amine is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming a C-C bond between the C5-position of the indazole and a variety of aryl or vinyl groups using a boronic acid or ester.[1][4]

Experimental Protocol: Suzuki-Miyaura Coupling [1][5]

  • In a reaction vessel, combine this compound (1.0 mmol), the desired boronic acid or ester (1.2-1.5 equiv.), and a base such as Cs2CO3 or K2CO3 (2.0-3.0 equiv.).

  • Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (2-5 mol%).[4]

  • Add a solvent system, such as a 1:1 mixture of 1,4-dioxane and water.[1]

  • Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Heat the reaction mixture at 80-90°C for 2-12 hours, monitoring progress by TLC.[1][4]

  • After completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields

EntryBoronic Acid/EsterCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(dppf)Cl2K2CO3Dimethoxyethane802High[4]
2N-Boc-2-pyrroleboronic acidPd(dppf)Cl2K2CO3Dimethoxyethane802Good[4]
32-Thiopheneboronic acidPd(dppf)Cl2K2CO3Dimethoxyethane802Good[4]
4Various substituted boronic acid estersPdCl2(dppf)2Cs2CO31,4-Dioxane/H2O90N/AHigh[1][5]

Note: Yields are often reported as "good" or "high" in the literature without specific percentages for each substrate. The efficiency can vary depending on the specific boronic acid used.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Boronic Acid/Ester - Base (e.g., K2CO3) - Pd Catalyst (e.g., Pd(dppf)Cl2) solvent Add Solvent (e.g., DME) reagents->solvent degas Degas with Inert Gas solvent->degas heat Heat at 80-90 °C degas->heat monitor Monitor by TLC heat->monitor workup Aqueous Work-up monitor->workup extract Extract with Organic Solvent workup->extract purify Column Chromatography extract->purify product C5-Aryl/Vinyl- 1H-indazol-3-amine purify->product

Sonogashira Coupling: C-C Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon triple bond at the C5-position by reacting the bromoindazole with a terminal alkyne. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[6][7]

Experimental Protocol: Sonogashira Coupling [6][8]

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 mmol), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-10 mol%), and a copper(I) co-catalyst like CuI (5-20 mol%).

  • Add an anhydrous solvent, for example, DMF or a 2:1 mixture of Et₃N and DMF.[8]

  • Add a base, typically an amine such as triethylamine (Et₃N), which can also serve as the solvent.

  • Add the terminal alkyne (1.2-1.5 equiv.) dropwise to the mixture.

  • Stir the reaction at room temperature or heat to 70-80°C for 4-48 hours, monitoring by TLC.[6][8]

  • Upon completion, perform a standard aqueous work-up. Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Sonogashira Coupling Conditions and Yields

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF804-693[6]
2Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT12-24~85[6]
3Various Alkynes[PdCl₂(PPh₃)₂] / CuI / PPh₃Et₃NEt₃N/DMF (2:1)7048N/A[8]

Note: The amine (e.g., Et₃N) often serves as both the base and a co-solvent.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine under inert atmosphere: - this compound - Pd Catalyst (e.g., PdCl₂(PPh₃)₂) - CuI Co-catalyst solvent_base Add Solvent and Base (e.g., DMF, Et₃N) reagents->solvent_base alkyne Add Terminal Alkyne solvent_base->alkyne stir Stir at RT or Heat alkyne->stir monitor Monitor by TLC stir->monitor workup Aqueous Work-up monitor->workup extract Extract with Organic Solvent workup->extract purify Column Chromatography extract->purify product C5-Alkynyl- 1H-indazol-3-amine purify->product

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds by coupling the bromoindazole with a primary or secondary amine.[9][10] The choice of ligand for the palladium catalyst is crucial for achieving high efficiency.

Experimental Protocol: Buchwald-Hartwig Amination [10]

  • In a reaction tube, add this compound (1.0 mmol), a palladium precatalyst (e.g., a BrettPhos or RuPhos precatalyst, 2-5 mol%), and the corresponding phosphine ligand.

  • Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4-2.0 equiv.).

  • Add the amine (1.2-1.5 equiv.).

  • Add an anhydrous, aprotic solvent like toluene or dioxane.

  • Seal the tube and heat the reaction mixture at 80-110°C for 12-24 hours.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product using silica gel column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Reference
1Primary AminePd precatalyst / BrettPhosNaOtBuToluene100-11012-24[10]
2Secondary AminePd precatalyst / RuPhosLiHMDSDioxane80-10012-24[10]

Note: Specific yields are highly dependent on the amine coupling partner and the chosen catalyst/ligand system.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Pd Precatalyst & Ligand - Base (e.g., NaOtBu) amine_solvent Add Amine and Anhydrous Solvent reagents->amine_solvent heat Heat in Sealed Tube amine_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify product C5-Amino- 1H-indazol-3-amine purify->product

Conclusion

The functionalization of the C5-bromo position of 1H-indazol-3-amine through Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provides a powerful and flexible platform for the synthesis of a diverse library of indazole derivatives. The protocols and data presented herein serve as a guide for researchers in medicinal chemistry and drug development to generate novel compounds for biological evaluation. Careful optimization of reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, is essential for achieving high yields and purity of the desired products.

References

Application Notes and Protocols: Synthesis and Applications of 5-bromo-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-1H-indazol-3-amine is a pivotal building block in medicinal chemistry and materials science. Its indazole core is a recognized "hinge-binding fragment" in kinase inhibitors, making it a valuable scaffold in the development of targeted cancer therapies.[1] This document provides a comprehensive overview of the synthesis of this compound, a reaction where hydrazine hydrate is a key reagent. While the direct reaction of this compound with hydrazine hydrate is not a commonly documented transformation due to the stability of the 3-aminoindazole moiety, its synthesis from 2-fluorobenzonitrile derivatives using hydrazine hydrate is a well-established and efficient process. This protocol details the synthetic procedure, reaction parameters, and applications of the resulting compound.

The primary application of this compound lies in its role as an intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry for the development of anti-cancer drugs that inhibit specific protein kinases.[2] It is also utilized in biochemical research to explore signal transduction pathways.[2] Furthermore, its utility extends to agrochemical development and materials science, where it serves as a precursor for novel compounds with specific electronic properties.[2]

Reaction Workflow: Synthesis of this compound

The synthesis of this compound from 5-bromo-2-fluorobenzonitrile and hydrazine hydrate proceeds via a nucleophilic aromatic substitution followed by an intramolecular cyclization. The workflow is depicted below.

SynthesisWorkflow Synthesis of this compound start Start Materials: 5-bromo-2-fluorobenzonitrile Hydrazine Hydrate reaction Reaction Vessel: Add reactants Optional: Ethanol as solvent start->reaction heating Heating: Reflux at specified temperature (e.g., 95-100°C) reaction->heating workup Work-up: - Remove excess hydrazine (reduced pressure) - Dilute with ethyl acetate - Wash with water heating->workup isolation Product Isolation: - Filtration of precipitate - Trituration with methanol - Drying under vacuum workup->isolation product Final Product: This compound isolation->product

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of this compound from 5-bromo-2-fluorobenzonitrile and hydrazine hydrate.

Protocol 1: High-Yield Synthesis without Additional Solvent

This protocol is adapted from a procedure that results in a very high yield.[3]

  • Materials and Equipment:

    • 5-bromo-2-fluorobenzonitrile

    • Hydrazine hydrate (80% or higher)

    • 250 mL round-bottom flask

    • Heating mantle

    • Rotary evaporator

    • Standard glassware for work-up

  • Procedure:

    • To a 250 mL round-bottom flask, add 5-bromo-2-fluorobenzonitrile (e.g., 15.54 g, 77.7 mmol).

    • Add a large excess of hydrazine (e.g., 124 g, 3885 mmol).

    • Heat the reaction mixture to 100°C for 5 minutes.

    • After the reaction is complete, remove the excess hydrazine under reduced pressure using a rotary evaporator.

    • The resulting solid is this compound.

Protocol 2: Synthesis with Ethanol as Solvent

This protocol uses ethanol as a solvent and involves a longer reaction time.[3]

  • Materials and Equipment:

    • 5-bromo-2-fluorobenzonitrile (referred to as Example 62C in the source)

    • Hydrazine hydrate

    • Ethanol

    • Ethyl acetate

    • Methanol

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Separatory funnel

    • Filtration apparatus

  • Procedure:

    • In a round-bottom flask, dissolve 5-bromo-2-fluorobenzonitrile (e.g., 1.93 g, 6.94 mmol) in ethanol (10 mL).

    • Add hydrazine hydrate (18 mL).

    • Heat the mixture to 95°C and maintain at reflux overnight.

    • After cooling, dilute the mixture with ethyl acetate and wash with water in a separatory funnel. The product may precipitate at this stage.

    • If a precipitate forms, collect it by filtration.

    • Concentrate the ethyl acetate layer under reduced pressure.

    • Triturate the resulting solid with methanol to afford the pure product.

Data Presentation

The following table summarizes the quantitative data from the referenced synthetic protocols.

ParameterProtocol 1[3]Protocol 2[1]
Starting Material 5-bromo-2-fluorobenzonitrile5-bromo-2-fluorobenzonitrile
Reagent HydrazineHydrazine hydrate (80%)
Solvent NoneEthanol
Temperature 100°CReflux
Reaction Time 5 minutes20 minutes
Yield 99.5%88%
Product Purity MS m/z: 213 (M+1)Confirmed by 1H NMR, 13C NMR, HR-MS

Reactivity of this compound with Hydrazine Hydrate

A further reaction between this compound and hydrazine hydrate is generally not expected under standard conditions. The 3-amino group is not a good leaving group for nucleophilic substitution. While the bromo-substituent on the aromatic ring can undergo nucleophilic aromatic substitution, this typically requires harsh conditions or the presence of a strong electron-withdrawing group positioned ortho or para to the bromine, which is not the case in this molecule. Therefore, this compound is considered a stable final product in the presence of excess hydrazine hydrate under the conditions used for its synthesis.

Applications in Drug Development and Research

This compound is a crucial intermediate in the synthesis of a variety of biologically active compounds.

  • Kinase Inhibitors: The 1H-indazole-3-amine scaffold is a key structural motif in many tyrosine kinase inhibitors used in oncology.[1] For instance, it is a component of drugs like Linifanib, which binds to the hinge region of tyrosine kinases.[1]

  • Suzuki Coupling Reactions: The bromo-substituent at the 5-position provides a handle for further functionalization via cross-coupling reactions, such as the Suzuki coupling, to introduce diverse aryl or heteroaryl groups.[1] This allows for the generation of large libraries of compounds for drug discovery screening.

  • Antitumor Agents: The modification of the 1H-indazole-3-amine framework has been a focus of research to enhance the antitumor activity of compounds.[1]

Signaling Pathway Diagram

The following diagram illustrates the role of 1H-indazole-3-amine derivatives as kinase inhibitors in a simplified signaling pathway.

SignalingPathway cluster_cell Cell RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., RAS/MAPK) RTK->Downstream Phosphorylation Indazole_Inhibitor This compound Derivative Indazole_Inhibitor->RTK Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of RTK signaling by indazole derivatives.

Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment and adherence to institutional safety guidelines. Hydrazine hydrate is a hazardous substance and should be handled with extreme care.

References

Application Notes and Protocols: 5-Bromo-1H-indazol-3-amine in the Synthesis of Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1H-indazol-3-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry, particularly in the development of novel anti-cancer therapeutics. Its rigid bicyclic structure serves as a privileged scaffold for the design of potent and selective kinase inhibitors and other anti-proliferative agents. The bromine atom at the 5-position provides a convenient handle for a variety of cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies and the optimization of lead compounds. This document provides detailed application notes on the utility of this compound in cancer research and protocols for the synthesis and evaluation of its derivatives.

Application Notes

The 1H-indazole-3-amine core is a recognized "hinge-binding" fragment, capable of forming key hydrogen bond interactions within the ATP-binding pocket of various protein kinases.[1][2] This intrinsic property, combined with the synthetic tractability of the 5-bromo derivative, has led to its use in the synthesis of inhibitors for a range of cancer-relevant targets.

1. Kinase Inhibitors:

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors: Aberrant VEGFR signaling is a hallmark of many cancers, promoting tumor angiogenesis. This compound has been utilized as a key starting material in the synthesis of VEGFR inhibitors.

  • Polo-like Kinase 4 (PLK4) Inhibitors: PLK4 is a critical regulator of centriole duplication, and its overexpression is implicated in tumorigenesis. The indazole scaffold has been successfully employed in the development of potent and selective PLK4 inhibitors.[3]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Dysregulation of FGFR signaling is associated with various cancers. This compound serves as a valuable precursor for the synthesis of FGFR inhibitors.[4][5][6]

  • BCR-ABL Inhibitors: The BCR-ABL fusion protein is the causative agent of chronic myeloid leukemia (CML). Derivatives of this compound have been explored for their potential to inhibit the activity of this oncogenic kinase.

  • Aurora Kinase Inhibitors: Aurora kinases are essential for mitotic progression, and their overexpression is common in human cancers. The indazole nucleus has been incorporated into novel Aurora kinase inhibitors.[7][8][9]

2. Modulators of Apoptosis and Cell Cycle:

Beyond kinase inhibition, derivatives of this compound have been shown to induce apoptosis and cell cycle arrest through other mechanisms. For instance, certain synthesized compounds have been found to modulate the p53/MDM2 pathway and the expression of Bcl-2 family proteins, key regulators of programmed cell death.[10][11][12][13]

Data Presentation

The following tables summarize the anti-proliferative activity of a series of 1H-indazole-3-amine derivatives synthesized from this compound. The cytotoxicity was evaluated against a panel of human cancer cell lines using the MTT assay.

Table 1: In vitro anti-proliferative activity (IC50, µM) of synthesized 1H-indazole-3-amine derivatives. [12][13]

CompoundA549 (Lung)K562 (Leukemia)PC-3 (Prostate)Hep-G2 (Hepatoma)HEK-293 (Normal)
5a >5015.3 ± 1.2>5022.8 ± 1.8>50
5k 10.1 ± 0.98.7 ± 0.712.5 ± 1.13.32 ± 0.35.8 ± 0.5
6o 18.9 ± 1.55.15 ± 0.525.6 ± 2.111.7 ± 1.033.2 ± 2.9
5-Fu 8.2 ± 0.76.5 ± 0.69.8 ± 0.87.1 ± 0.6>50

Data are presented as the mean ± standard deviation from at least three independent experiments. 5-Fu (5-fluorouracil) was used as a positive control.

Experimental Protocols

I. Synthesis of 5-Aryl-N-substituted-1H-indazol-3-amine Derivatives

This protocol describes a general three-step synthesis of anti-cancer agents starting from this compound, involving a Suzuki coupling and subsequent acylation.[12][13]

Step 1: Synthesis of this compound (2) [12]

  • Reagents and Conditions: (i) Hydrazine hydrate (80%), reflux, 20 min.

  • Procedure:

    • To a solution of 5-bromo-2-fluorobenzonitrile (1) in a suitable solvent, add an excess of 80% hydrazine hydrate.

    • Reflux the reaction mixture for 20 minutes.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the product, this compound (2), by filtration.

    • Wash the solid with water and dry under vacuum.

Step 2: Suzuki Coupling for the Synthesis of 5-aryl-1H-indazol-3-amine (3) [12][13][14]

  • Reagents and Conditions: (ii) Arylboronic acid or ester, PdCl2(dppf)2, Cs2CO3, 1,4-dioxane/H2O (1:1), 90 °C, 6 h, N2 atmosphere.

  • Procedure:

    • To a reaction vessel, add this compound (2), the desired arylboronic acid or ester, cesium carbonate (Cs2CO3), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf)2).

    • Add a 1:1 mixture of 1,4-dioxane and water as the solvent.

    • Purge the vessel with nitrogen gas and heat the reaction mixture to 90 °C with stirring for 6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the 5-aryl-1H-indazol-3-amine (3).

Step 3: Acylation for the Synthesis of N-(5-aryl-1H-indazol-3-yl)acetamide Derivatives (4, 5, and 6) [12][13]

  • Reagents and Conditions: (iii) Chloroacetic anhydride, Na2CO3, rt, 10 h; (iv) Thiophenol or Piperazine derivatives, K2CO3, reflux, 5 h.

  • Procedure:

    • To a solution of the 5-aryl-1H-indazol-3-amine (3) in a suitable solvent, add sodium carbonate (Na2CO3) and chloroacetic anhydride at room temperature.

    • Stir the mixture for 10 hours.

    • Upon completion of the acylation to form intermediate (4), add the appropriate thiophenol or piperazine derivative and potassium carbonate (K2CO3).

    • Reflux the reaction mixture for 5 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture, and isolate the crude product.

    • Purify the final compound by column chromatography or recrystallization.

II. Biological Evaluation Protocols

1. MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) and a normal cell line (e.g., HEK-293).

    • Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Dimethyl sulfoxide (DMSO).

    • 96-well plates.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., 5-fluorouracil).

    • Incubate the plates for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to quantify apoptosis induced by the test compounds.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit.

    • Cancer cell line of interest (e.g., K562).

    • 6-well plates.

    • Flow cytometer.

  • Procedure:

    • Seed cells in 6-well plates and treat with the test compound at different concentrations for a specified time (e.g., 24 or 48 hours).

    • Harvest the cells, including both adherent and floating cells.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

3. Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to determine the effect of the compounds on the expression levels of key apoptosis-regulating proteins.

  • Materials:

    • Cancer cell line of interest.

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and electrophoresis apparatus.

    • PVDF membrane and transfer apparatus.

    • Blocking buffer (e.g., 5% non-fat milk in TBST).

    • Primary antibodies against Bcl-2, Bax, and a loading control (e.g., GAPDH or β-actin).

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) detection reagents.

  • Procedure:

    • Treat cells with the test compound at various concentrations for a specified time.

    • Lyse the cells using RIPA buffer and quantify the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using an ECL detection system.

    • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Mandatory Visualization

G Synthetic Pathway for 1H-Indazole-3-Amine Derivatives cluster_start Starting Material cluster_intermediate1 Key Intermediate cluster_coupling Suzuki Coupling cluster_acylation Acylation & Derivatization 5-bromo-2-fluorobenzonitrile 5-bromo-2-fluorobenzonitrile This compound This compound 5-bromo-2-fluorobenzonitrile->this compound (i) Hydrazine Hydrate 5-aryl-1H-indazol-3-amine 5-aryl-1H-indazol-3-amine This compound->5-aryl-1H-indazol-3-amine (ii) Ar-B(OH)2, Pd catalyst N-chloroacetyl-5-aryl-1H-indazol-3-amine N-chloroacetyl-5-aryl-1H-indazol-3-amine 5-aryl-1H-indazol-3-amine->N-chloroacetyl-5-aryl-1H-indazol-3-amine (iii) Chloroacetic Anhydride Final Products Final Products N-chloroacetyl-5-aryl-1H-indazol-3-amine->Final Products (iv) Thiophenol or Piperazine

Caption: Synthetic workflow for anti-cancer agents.

G Experimental Workflow for Biological Evaluation Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Apoptosis Assay Apoptosis Assay Compound Treatment->Apoptosis Assay Western Blot Western Blot Compound Treatment->Western Blot IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Quantification Apoptosis Quantification Apoptosis Assay->Apoptosis Quantification Protein Expression Analysis Protein Expression Analysis Western Blot->Protein Expression Analysis

Caption: Workflow for biological evaluation.

G p53-MDM2 Signaling Pathway Modulation Indazole Derivative Indazole Derivative MDM2 MDM2 Indazole Derivative->MDM2 Inhibition p53 p53 MDM2->p53 Inhibition (Degradation) Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Activation Apoptosis Apoptosis p53->Apoptosis Activation

Caption: Modulation of the p53-MDM2 pathway.

G Bcl-2 Family Mediated Apoptosis Indazole Derivative Indazole Derivative Bcl-2 (Anti-apoptotic) Bcl-2 (Anti-apoptotic) Indazole Derivative->Bcl-2 (Anti-apoptotic) Downregulation Bax (Pro-apoptotic) Bax (Pro-apoptotic) Indazole Derivative->Bax (Pro-apoptotic) Upregulation Bcl-2 (Anti-apoptotic)->Bax (Pro-apoptotic) Inhibition Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax (Pro-apoptotic)->Mitochondrial Outer\nMembrane Permeabilization Caspase Activation Caspase Activation Mitochondrial Outer\nMembrane Permeabilization->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Bcl-2 family mediated apoptosis.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. In particular, 3-amino-5-substituted-1H-indazoles are key pharmacophores in the development of various therapeutic agents, including potent kinase inhibitors for oncology. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the functionalization of the C5 position of the indazole core, enabling the synthesis of diverse libraries of compounds for drug discovery and development.

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 5-bromo-1H-indazol-3-amine, a readily available starting material. The methodologies covered include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, facilitating the introduction of aryl, vinyl, alkynyl, and amino moieties, respectively.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

The general workflow for the palladium-catalyzed cross-coupling reactions of this compound involves the reaction of the aryl bromide with a suitable coupling partner in the presence of a palladium catalyst, a ligand, a base, and an appropriate solvent. The reaction mixture is typically heated under an inert atmosphere to facilitate the catalytic cycle.

G cluster_workflow Experimental Workflow Start Start Combine Reactants Combine this compound, coupling partner, catalyst, ligand, and base in solvent Start->Combine Reactants Inert Atmosphere Establish inert atmosphere (N2 or Ar) Combine Reactants->Inert Atmosphere Reaction Heat reaction mixture (Conventional or Microwave) Inert Atmosphere->Reaction Monitoring Monitor reaction progress (TLC, LC-MS) Reaction->Monitoring Work-up Aqueous work-up and extraction Monitoring->Work-up Purification Purify product (Column Chromatography) Work-up->Purification Characterization Characterize final product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

A general experimental workflow for palladium-catalyzed cross-coupling reactions.

I. Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-1H-indazol-3-amines

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide. For this compound, this reaction is instrumental in introducing a diverse range of aryl and heteroaryl substituents.

Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)TimeYield (%)
1Phenylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane/H₂O120 (MW)30 min95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (10)-Cs₂CO₃Dioxane/EtOH/H₂O140 (MW)15 min88
33-Thienylboronic acidPd(dppf)Cl₂ (10)-K₂CO₃DME/H₂O802 h92
44-Pyridylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10016 h75
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

  • Microwave reaction vial

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a microwave reaction vial, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (3.0 equiv.).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%) in 1,4-dioxane.

  • Add the catalyst solution to the reaction vial containing the solids, followed by the addition of water (Dioxane:H₂O ratio typically 4:1 to 10:1).

  • Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120 °C for 30 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-phenyl-1H-indazol-3-amine.

II. Heck Reaction: Synthesis of 5-Vinyl-1H-indazol-3-amines

The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene, providing a direct route to vinyl-substituted indazoles. These products can serve as versatile intermediates for further functionalization.

Data Presentation: Heck Reaction Conditions and Yields (Adapted from 3-Bromoindazoles)
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)TimeYield (%)
1StyrenePd(OAc)₂ (5)PPh₃ (10)Et₃NDMF12012 hHigh
2n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃DMF11020 hHigh
3Potassium vinyltrifluoroboratePdCl₂(dppf) (3)-Cs₂CO₃THF/H₂O8016 hGood
Experimental Protocol: Heck Reaction of this compound with Styrene (Adapted Protocol)

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Inert atmosphere reaction vessel

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv.), Pd(OAc)₂ (5 mol%), and PPh₃ (10 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF, followed by triethylamine (2.0 equiv.) and styrene (1.5 equiv.) via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-styryl-1H-indazol-3-amine.

III. Sonogashira Coupling: Synthesis of 5-Alkynyl-1H-indazol-3-amines

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to 5-alkynyl-1H-indazol-3-amines.

Data Presentation: Sonogashira Coupling Conditions and Yields (Adapted from 5-Bromoindole)
EntryTerminal AlkyneCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3) / CuI (5)Et₃NDMF804-6~93
2Propargyl alcoholPdCl₂(PPh₃)₂ (3) / CuI (5)Et₃NTHFRT12-24~85
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (2) / CuI (4)Et₃NTHFReflux12High
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene (Adapted Protocol)

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Inert atmosphere reaction vessel

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry reaction vessel, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous DMF and triethylamine (2.0 equiv.) via syringe.

  • Add phenylacetylene (1.2 equiv.) dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 4-6 hours.

  • Upon completion, cool the reaction to room temperature.

  • Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-(phenylethynyl)-1H-indazol-3-amine.

IV. Buchwald-Hartwig Amination: Synthesis of 5-Amino-1H-indazol-3-amines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of various primary and secondary amines at the C5 position of the indazole ring.

Data Presentation: Buchwald-Hartwig Amination Conditions and Yields (Adapted from 5-Bromoindole)
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene10018~95
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene11024~80
3BenzylamineG3-XPhos (2)-LHMDSTHF6516High
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine (Adapted Protocol)

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Inert atmosphere reaction vessel

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) to a dry reaction vessel.

  • Add toluene and stir for 10 minutes.

  • Add this compound (1.0 equiv.), potassium phosphate (2.0 equiv.), and morpholine (1.2 equiv.).

  • Seal the vessel and heat the reaction mixture to 100 °C for 18 hours.

  • After cooling to room temperature, dilute the reaction with ethyl acetate and filter through celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-(morpholino)-1H-indazol-3-amine.

Conceptual Overview of Cross-Coupling Reactions

The palladium-catalyzed cross-coupling reactions discussed herein are fundamental transformations in modern organic synthesis. Each named reaction provides a unique pathway for the formation of specific carbon-carbon or carbon-heteroatom bonds, enabling the construction of a wide array of complex molecules from simple precursors.

G cluster_coupling Palladium-Catalyzed Cross-Coupling Reactions Aryl-Br This compound Suzuki Suzuki-Miyaura (with R-B(OH)₂) Aryl-Br->Suzuki Heck Heck (with Alkene) Aryl-Br->Heck Sonogashira Sonogashira (with Alkyne) Aryl-Br->Sonogashira Buchwald Buchwald-Hartwig (with R₂NH) Aryl-Br->Buchwald Aryl-R 5-Aryl-1H-indazol-3-amine Suzuki->Aryl-R Aryl-Vinyl 5-Vinyl-1H-indazol-3-amine Heck->Aryl-Vinyl Aryl-Alkynyl 5-Alkynyl-1H-indazol-3-amine Sonogashira->Aryl-Alkynyl Aryl-NR2 5-(Amino)-1H-indazol-3-amine Buchwald->Aryl-NR2

An overview of key palladium-catalyzed cross-coupling reactions.

Disclaimer

The provided protocols, particularly for the Heck, Sonogashira, and Buchwald-Hartwig reactions, are adapted from procedures for structurally similar compounds and should be considered as a starting point for optimization. Reaction conditions may require adjustment based on the specific substrates and desired outcomes. All experiments should be conducted by trained professionals in a well-ventilated fume hood, adhering to all necessary safety precautions.

Protecting Group Strategies for 5-bromo-1H-indazol-3-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in the synthesis and modification of 5-bromo-1H-indazol-3-amine, a key building block in medicinal chemistry. The careful selection and application of protecting groups for the indazole nitrogen atoms (N1 and N2) and the exocyclic 3-amino group are critical for achieving desired chemical transformations with high yield and purity.

Introduction to Protecting Group Strategies

This compound possesses three reactive sites that can interfere with desired chemical reactions: the N1 and N2 positions of the indazole ring and the exocyclic 3-amino group. Protecting group strategies are therefore essential to temporarily mask these functionalities, allowing for selective reactions at other positions of the molecule. An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups. Orthogonal protecting group strategies, which involve the use of protecting groups that can be removed under distinct conditions, are particularly valuable for the stepwise functionalization of this versatile scaffold.

Protecting the Indazole Nitrogen (N1/N2)

The two nitrogen atoms of the indazole ring exhibit different nucleophilicity, and the regioselectivity of protection can be influenced by the choice of protecting group, base, and solvent.

Boc Protection (tert-Butoxycarbonyl)

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the indazole nitrogen due to its stability under a range of conditions and its facile removal under acidic conditions.

Experimental Protocol: N1-Boc Protection

A detailed protocol for the N1-Boc protection of this compound has been reported with good yield.[1]

  • Reaction: To a solution of this compound (1.05 g, 5.0 mmol) in dichloromethane (40 ml), 4-dimethylaminopyridine (DMAP) (0.61 g, 5.0 mmol) is added.

  • The reaction mixture is cooled to 0 °C (273 K), and di-tert-butyl dicarbonate (Boc anhydride) (1.09 g, 5.0 mmol) is added.

  • The reaction is allowed to warm to room temperature and stirred for 15 hours.

  • Work-up: The reaction mixture is diluted with dichloromethane (50 ml) and washed with water and brine (25 ml).

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel (20–30% ethyl acetate in hexane) to yield tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.[1]

  • Yield: 62%.[1]

SEM Protection (2-(Trimethylsilyl)ethoxymethyl)

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly useful for directing regioselective lithiation at the C3 position after protection at the N2 position.[2]

General Considerations for N2-SEM Protection:

While a specific protocol for this compound is not detailed in the searched literature, general methods for regioselective N2-SEM protection of indazoles have been established. These methods can be adapted for this substrate.[2][3]

Deprotection of SEM:

The SEM group can be removed under acidic conditions (e.g., aqueous HCl in ethanol) or by using a fluoride source like tetrabutylammonium fluoride (TBAF) in THF.[2][3]

Protecting the 3-Amino Group

The exocyclic amino group at the C3 position is a nucleophilic site that often requires protection to prevent side reactions during N-alkylation or other transformations.

Cbz Protection (Benzyloxycarbonyl)

The benzyloxycarbonyl (Cbz) group is a common protecting group for amines, removable by catalytic hydrogenolysis, which provides orthogonality to acid-labile groups like Boc and Trityl.

General Protocol for Cbz Protection of Amines:

This is a general procedure that can be adapted for this compound.[4]

  • Reaction: To a solution of the amine (2.64 mmol) in a 2:1 mixture of THF and water (15 mL), sodium bicarbonate (5.27 mmol) is added.

  • The mixture is cooled to 0 °C, and benzyl chloroformate (Cbz-Cl) (3.96 mmol) is added.

  • The reaction is stirred at 0 °C for 20 hours.

  • Work-up: The reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.

  • Purification: The residue is purified by silica gel column chromatography.

  • Yield: A 90% yield was reported for a similar amine substrate.[4]

Trityl Protection (Triphenylmethyl)

The bulky trityl (Trt) group is effective for protecting primary amines and is readily removed under mild acidic conditions, offering orthogonality with base-labile and hydrogenation-labile protecting groups.[5][6]

General Protocol for Trityl Protection of Amines:

This general protocol can be optimized for this compound.[5]

  • Reaction: A mixture of the amine (1.47 mmol) and the tritylating reagent (e.g., trityl chloride, 2.94 mmol) in dry pyridine (7.3 mL) is stirred overnight at room temperature.

  • Work-up: Methanol is added to quench the reaction. The solvent is removed under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel.

Deprotection Strategies

The choice of deprotection method is crucial and depends on the protecting groups present in the molecule and the stability of the substrate to the reaction conditions.

Summary of Deprotection Methods
Protecting GroupReagents and ConditionsCleavage ProductsNotes
Boc Trifluoroacetic acid (TFA) in CH₂Cl₂; 4M HCl in dioxane or waterIsobutylene, CO₂Fast and efficient at room temperature.[1]
Cbz H₂, Pd/C in methanol or ethanolToluene, CO₂Mild, neutral conditions; incompatible with reducible functional groups.[4]
Trityl Trifluoroacetic acid (TFA); Formic acid; Acetic acidTrityl cation (trapped by scavengers)Mild acidic conditions allow for orthogonality with Boc under stronger acid.[5][6]
SEM Tetrabutylammonium fluoride (TBAF) in THF; Aqueous HCl in EtOHTrimethylsilanol, ethylene, formaldehydeFluoride-mediated deprotection is mild and orthogonal to many other groups.[2][3]

Orthogonal Protecting Group Strategies

For the selective functionalization of this compound, an orthogonal protecting group strategy is highly recommended. For instance, the indazole nitrogen can be protected with a Boc group, while the 3-amino group is protected with a Cbz group. This allows for the selective removal of either group without affecting the other.

Workflow for an Orthogonal Protection Strategy:

Caption: Orthogonal protection and deprotection workflow.

This workflow illustrates how the selective protection of the indazole nitrogen with a Boc group and the 3-amino group with a Cbz group allows for directed functionalization at either the 3-amino position (by removing the Cbz group) or the indazole N1-position (by removing the Boc group), showcasing the power of orthogonal strategies.

Chemical Structures and Protection Sites

G cluster_0 This compound cluster_1 Protection Sites This compound P1 N1-Protection (e.g., Boc, SEM, Bn) This compound->P1 N1 Position P2 N2-Protection (e.g., SEM, Bn) This compound->P2 N2 Position P3 3-Amino Protection (e.g., Cbz, Trt, Boc) This compound->P3 3-Amino Group

Caption: Key protection sites on this compound.

By carefully selecting from the array of available protecting groups and deprotection methods, researchers can effectively navigate the synthesis of complex molecules derived from this compound, enabling the development of novel therapeutics and chemical probes.

References

Application Notes: Derivatization of 5-bromo-1H-indazol-3-amine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] Specifically, the 1H-indazole-3-amine structure is an effective hinge-binding fragment for various protein kinases, which are crucial targets in oncology.[2] 5-bromo-1H-indazol-3-amine serves as a versatile starting material for generating diverse chemical libraries for structure-activity relationship (SAR) studies. The bromine atom at the C5-position and the primary amine at the C3-position are strategic handles for introducing a wide range of functional groups through reactions like palladium-catalyzed cross-coupling and acylation. These modifications allow for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties of new drug candidates.[3]

Synthesis of Starting Material: this compound

The primary starting material can be efficiently synthesized from commercially available 5-bromo-2-fluorobenzonitrile. The reaction involves a cyclization with hydrazine, which proceeds in high yield.[2][4]

Experimental Protocol:

Materials:

  • 5-bromo-2-fluorobenzonitrile

  • Hydrazine hydrate (80-99%)

  • Ethanol (optional)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a 250 mL round-bottom flask, add 5-bromo-2-fluorobenzonitrile (e.g., 15.54 g, 77.7 mmol).[4]

  • Add an excess of hydrazine hydrate (e.g., 124 g, 3885 mmol).[4] Alternatively, the reaction can be run in a solvent like ethanol.[5]

  • Heat the reaction mixture. One method involves heating to 100°C for 5 minutes[4] or refluxing for 20 minutes.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the excess hydrazine under reduced pressure using a rotary evaporator.[4]

  • If the reaction mixture was diluted, for instance with ethyl acetate and water, the precipitated product can be collected by filtration.[4]

  • The resulting solid is this compound, which can be triturated with a solvent like methanol for further purification if necessary.[4] The expected yield is typically high (e.g., 99.5%).[4]

Workflow for Synthesis of this compound

G start Start: 5-bromo-2-fluorobenzonitrile + Hydrazine Hydrate react Heat / Reflux (e.g., 100°C, 5-20 min) start->react workup Work-up: - Remove excess hydrazine - Dilute with EtOAc/Water react->workup isolate Isolation: - Filter precipitate - Triturate with Methanol workup->isolate end Product: This compound isolate->end

Caption: Workflow for the synthesis of the starting material.

Derivatization Protocols for SAR Studies

Protocol 1: C5-Position Derivatization via Suzuki-Miyaura Coupling

The bromine atom at the C5-position is an ideal handle for introducing aryl or heteroaryl substituents via the Suzuki-Miyaura cross-coupling reaction. This reaction uses a palladium catalyst to couple the bromo-indazole with a boronic acid or ester.[2][6]

Experimental Protocol:

Materials:

  • This compound (1.0 equiv.)

  • Aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv.)[3]

  • Palladium catalyst (e.g., PdCl₂(dppf)₂, 5-10 mol%)[2][6]

  • Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 equiv.)[2][3]

  • Solvent (e.g., 1,4-dioxane/H₂O (1:1), DME)[2][7]

  • Reaction vessel (e.g., microwave vial or round-bottom flask)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate, brine, anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, combine this compound (1.0 equiv.), the selected boronic acid (1.2 equiv.), the palladium catalyst (e.g., PdCl₂(dppf)₂), and the base (e.g., Cs₂CO₃, 2.0 equiv.).[2][6]

  • Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 1:1).[2]

  • Purge the vessel with an inert gas (e.g., Nitrogen) for 5-10 minutes.

  • Heat the reaction mixture to 90-100°C for 6-18 hours.[2][8] The reaction can also be performed under microwave irradiation to shorten reaction times.[9]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate and water.[8]

  • Transfer to a separatory funnel, separate the layers, and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-1H-indazol-3-amine derivative.[8]

Workflow for Suzuki-Miyaura Cross-Coupling

G start Start: This compound + Boronic Acid reagents Add Reagents: - Pd Catalyst (e.g., PdCl₂(dppf)₂) - Base (e.g., Cs₂CO₃) - Solvent (e.g., Dioxane/H₂O) start->reagents react Inert Atmosphere (N₂) Heat (90°C, 6h) reagents->react workup Work-up: - Dilute with EtOAc - Wash with H₂O & Brine react->workup purify Purification: - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purify end Product: 5-aryl-1H-indazol-3-amine Derivative purify->end

Caption: Workflow for C5-derivatization via Suzuki coupling.

Protocol 2: 3-Amino Group Derivatization via N-Acylation

The 3-amino group can be readily acylated to form amides, providing another point of diversification for SAR studies. This is a common transformation in organic synthesis.[10][11]

Experimental Protocol:

Materials:

  • This compound or 5-aryl-1H-indazol-3-amine derivative (1.0 equiv.)

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride, or a carboxylic acid) (1.0-1.2 equiv.)

  • Coupling agent (if using a carboxylic acid, e.g., EDC, HOBT)[12]

  • Base (e.g., pyridine, triethylamine, or Na₂CO₃)[7][13]

  • Solvent (e.g., Dichloromethane (DCM), DMF, or solvent-free)[7][10]

  • Standard laboratory glassware for work-up and purification

Procedure (using an acid chloride):

  • Dissolve the 5-substituted-1H-indazol-3-amine (1.0 equiv.) in a suitable solvent like anhydrous DCM.[7]

  • Add a base such as pyridine (2.0 equiv.).[7]

  • Slowly add the acid chloride (e.g., chloroacetyl chloride) or anhydride (e.g., acetic anhydride) (2.0 equiv.) at room temperature or 0°C.[7][13]

  • Stir the reaction at room temperature for 10-12 hours or until completion as monitored by TLC.[13]

  • Upon completion, wash the organic phase sequentially with water, 1N HCl, saturated NaHCO₃ solution, and brine.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the N-acylated indazole derivative.

Workflow for N-Acylation

G start Start: Indazol-3-amine Derivative reagents Add Reagents: - Acylating Agent (e.g., R-COCl) - Base (e.g., Pyridine) - Solvent (e.g., DCM) start->reagents react Stir at RT (10-12h) reagents->react workup Work-up: - Wash with H₂O, HCl, NaHCO₃ - Dry (Na₂SO₄) react->workup purify Purification: - Concentrate - Recrystallization or Column Chromatography workup->purify end Product: N-acyl-indazol-3-amine Derivative purify->end

Caption: Workflow for N3-amine derivatization via N-acylation.

Structure-Activity Relationship (SAR) Data

A series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their inhibitory activities against several human cancer cell lines.[2] The data reveals key insights into the SAR of this scaffold. For instance, compound 6o , a piperazine-indazole derivative, showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line.[2]

Table 1: In Vitro Antitumor Activity of Indazole Derivatives
CompoundR Group (at C5-position)A549 IC₅₀ (µM)K562 IC₅₀ (µM)PC-3 IC₅₀ (µM)Hep-G2 IC₅₀ (µM)
5a Phenyl>5015.3>50>50
5f 4-Fluorophenyl41.210.145.348.5
5h 4-Chlorophenyl25.68.3230.135.6
5j 4-Methylphenyl45.112.5>50>50
6o (See Ref.[2])20.35.1525.428.7
5-Fu Positive Control10.518.312.615.4

Data represents the mean values from three independent experiments and is adapted from reference[2]. IC₅₀ is the concentration causing 50% inhibition of cancer cell growth.

The preliminary SAR from this data indicates that substitution at the C5-position significantly influences cytotoxic activity. Halogen substitutions, particularly chlorine (5h ) and fluorine (5f ), on the C5-phenyl ring tend to increase potency against the K562 cell line compared to an unsubstituted phenyl ring (5a ) or a methyl group (5j ).[2] Further derivatization leading to compound 6o resulted in the most potent compound against K562 cells in this series, with an IC₅₀ value of 5.15 µM.[2]

Biological Context: Relevant Signaling Pathway

The antitumor activity of some indazole derivatives has been linked to the induction of apoptosis and cell cycle arrest, potentially through inhibition of pathways like the p53/MDM2 pathway.[2] MDM2 is a key negative regulator of the p53 tumor suppressor. Inhibiting the MDM2-p53 interaction can stabilize p53, leading to cell cycle arrest and apoptosis.

Simplified p53/MDM2 Signaling Pathway

G cluster_downstream p53-Mediated Response DNA_Damage DNA Damage (Stress Signal) p53 p53 (Tumor Suppressor) DNA_Damage->p53 activates MDM2 MDM2 p53->MDM2 activates transcription Arrest Cell Cycle Arrest p53->Arrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 promotes degradation Indazole Indazole Derivative (e.g., Compound 6o) Indazole->MDM2 inhibits

Caption: Inhibition of the MDM2-p53 interaction by indazoles.

References

The Pivotal Role of 5-Bromo-1H-indazol-3-amine in Modern Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Bromo-1H-indazol-3-amine has emerged as a critical building block in medicinal chemistry, primarily serving as a versatile scaffold for the synthesis of potent and selective kinase inhibitors. Its unique structural features allow for the development of novel therapeutic agents, particularly in the realm of oncology. This document provides detailed application notes, experimental protocols, and a summary of the biological activities of derivatives synthesized from this key intermediate.

Application Notes

This compound is a highly valued starting material in drug discovery due to the strategic placement of its functional groups. The bromine atom at the 5-position serves as a convenient handle for introducing a wide array of molecular diversity through cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the indazole core to optimize biological activity and pharmacokinetic properties. The 3-amino group provides a crucial interaction point, often acting as a hydrogen bond donor to the hinge region of protein kinases, a key interaction for potent inhibition.[1]

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases implicated in cancer progression, including Polo-like kinase 4 (PLK4), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[2][3] The indazole scaffold itself is a bioisostere of indole and is found in several FDA-approved drugs, highlighting its pharmacological relevance.[4]

Recent research has demonstrated that modification of the this compound core can lead to compounds with potent anti-proliferative activity against various cancer cell lines. For instance, a series of derivatives were synthesized and evaluated for their inhibitory activities against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines.[5] One particular compound, 6o , exhibited a promising inhibitory effect against the K562 cell line and was found to induce apoptosis and affect the cell cycle, possibly through the inhibition of the p53/MDM2 pathway.[5]

Quantitative Data Summary

The following table summarizes the in vitro biological activity of a representative compound derived from this compound.

Compound IDTarget Cell LineAssay TypeIC50 (µM)Selectivity (Normal Cell Line HEK-293 IC50 in µM)
6o K562 (Chronic Myeloid Leukemia)MTT Assay5.15[5]33.2[5]

Experimental Protocols

Protocol 1: Synthesis of this compound (2)

This protocol describes the synthesis of the title compound from 5-bromo-2-fluorobenzonitrile.

Materials:

  • 5-bromo-2-fluorobenzonitrile (1)

  • Hydrazine hydrate (80%)

  • Ethanol

  • Ethyl acetate

  • Water

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 5-bromo-2-fluorobenzonitrile (15.54 g, 77.7 mmol) and hydrazine hydrate (124 g, 3885 mmol).[6]

  • Heat the reaction mixture to 100°C for 5 minutes.[6]

  • Remove the excess hydrazine under reduced pressure to yield crude this compound.

  • Alternatively, reflux a mixture of 5-bromo-2-fluorobenzonitrile (1) and 80% hydrazine hydrate in a suitable solvent for 20 minutes.[5]

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water.

  • If a precipitate forms in the separatory funnel, filter it to collect the product.

  • Concentrate the ethyl acetate layer under reduced pressure.

  • Triturate the resulting solid with methanol to afford pure this compound (2).

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound (2)

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a substituted boronic acid or ester.

Materials:

  • This compound (2)

  • Substituted boronic acid or ester

  • PdCl₂(dppf)₂ (Palladium catalyst)

  • Cs₂CO₃ (Base)

  • 1,4-dioxane

  • Water

  • Nitrogen gas supply

  • Reaction vessel suitable for heating under inert atmosphere

Procedure:

  • In a reaction vessel, combine this compound (2), the desired boronic acid or ester, Cs₂CO₃ as the base, and PdCl₂(dppf)₂ as the catalyst.[5]

  • Add a 1:1 mixture of 1,4-dioxane and water as the solvent.[5]

  • Purge the vessel with nitrogen gas to create an inert atmosphere.

  • Heat the reaction mixture to 90°C for 6 hours.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Perform a standard aqueous work-up and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-1H-indazol-3-amine derivative (3).

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of synthesized indazole derivatives against a target protein kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Synthesized indazole derivative (inhibitor)

  • Target protein kinase

  • Kinase substrate

  • ATP (at or near the Km for the kinase)

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the indazole derivative in Kinase Assay Buffer. The final DMSO concentration should be kept low (e.g., <1%).

    • Prepare a 2X solution of the target kinase in Kinase Assay Buffer.

    • Prepare a 2X solution of the kinase substrate and ATP in Kinase Assay Buffer.

  • Kinase Reaction:

    • Add 5 µL of the serially diluted inhibitor or vehicle control (DMSO) to the wells of a 96-well plate.

    • Add 10 µL of the 2X kinase solution to each well.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 1 hour at room temperature.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 5-Aryl-1H-indazol-3-amine Derivatives cluster_screening Biological Evaluation Start 5-Bromo-2- fluorobenzonitrile Step1 Hydrazine Hydrate Start->Step1 Intermediate 5-Bromo-1H- indazol-3-amine Step1->Intermediate Step2 Suzuki Coupling (Boronic Acid, Pd Catalyst, Base) Intermediate->Step2 Product 5-Aryl-1H- indazol-3-amine Step2->Product Assay In Vitro Kinase Assay Product->Assay Data IC50 Determination Assay->Data p53_mdm2_pathway Cellular_Stress Cellular Stress (e.g., DNA Damage) p53 p53 Cellular_Stress->p53 activates MDM2 MDM2 p53->MDM2 activates transcription Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest MDM2->p53 promotes ubiquitination and degradation Ub Ub MDM2->Ub Indazole_Derivative Indazole Derivative (6o) Indazole_Derivative->MDM2 inhibits Ub->p53

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-bromo-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-bromo-1H-indazol-3-amine for improved yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when starting from 5-bromo-2-fluorobenzonitrile and hydrazine.

Question: My reaction yield is significantly lower than reported in the literature. What are the potential causes and solutions?

Answer: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction:

    • Issue: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time. While some procedures report very short reaction times (5-20 minutes) at reflux, reaction kinetics can be influenced by scale and heat transfer.[1][2]

  • Suboptimal Temperature:

    • Issue: The reaction temperature might be too low for efficient conversion.

    • Solution: Ensure the reaction mixture reaches and maintains a vigorous reflux. One successful high-yield synthesis was conducted by heating the mixture to 100°C for 5 minutes.[2]

  • Purity of Starting Materials:

    • Issue: Impurities in the 5-bromo-2-fluorobenzonitrile or hydrazine hydrate can interfere with the reaction.

    • Solution: Use high-purity starting materials. If the purity is questionable, consider purifying the 5-bromo-2-fluorobenzonitrile before use.

  • Product Loss During Workup:

    • Issue: The product may be lost during the extraction and purification steps. This compound can precipitate during workup.[2]

    • Solution: Be meticulous during the workup. If the product precipitates in the separatory funnel during an ethyl acetate/water wash, it should be collected by filtration.[2]

Question: I am observing the formation of significant impurities in my final product. How can I improve the purity?

Answer: Product impurity is a common challenge. The following strategies can help improve the purity of your this compound:

  • Purification Method:

    • Issue: Simple precipitation may not be sufficient to remove all impurities.

    • Solution: Several purification methods can be employed:

      • Trituration: The crude solid can be triturated with methanol to remove impurities.[2]

      • Column Chromatography: For higher purity, column chromatography on silica gel is an effective method. A common eluent system is a gradient of ethyl acetate in hexane (e.g., 20-30% ethyl acetate).[3]

  • Side Reactions:

    • Issue: Although the primary reaction is generally clean, side reactions can occur, especially with prolonged reaction times or excessive temperatures.

    • Solution: Adhere to the recommended reaction times and temperatures. Use TLC to monitor for the appearance of side products and stop the reaction once the starting material is consumed.

Frequently Asked Questions (FAQs)

What is the most common and highest-yielding synthetic route to this compound?

The most frequently cited and highest-yielding method is the reaction of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate.[1][2] This reaction is known for its high efficiency and rapid conversion, with reported yields as high as 99.5%.[2]

What are the key reaction parameters to control for a successful synthesis?

The critical parameters for this synthesis are:

  • Temperature: The reaction is typically run at reflux or 100°C.[1][2]

  • Reaction Time: The reaction is very fast, often completing within 5 to 20 minutes.[1][2]

  • Reagent Stoichiometry: A large excess of hydrazine hydrate is typically used.

Are there alternative synthetic routes to this compound?

While the reaction of 5-bromo-2-fluorobenzonitrile with hydrazine is the most direct route, other strategies for synthesizing the indazole core exist, which could be adapted. These often involve multi-step processes and may not be as efficient for this specific compound.

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound

This protocol is adapted from a procedure reporting a near-quantitative yield.[2]

  • Reaction Setup: In a round-bottom flask, combine 5-bromo-2-fluorobenzonitrile (1.0 eq) and hydrazine hydrate (a significant excess, e.g., 50 eq).

  • Reaction: Heat the reaction mixture to 100°C and maintain for 5 minutes.

  • Workup: Remove the excess hydrazine under reduced pressure to yield the crude this compound.

  • Purification (if necessary): The crude product can be further purified by trituration with methanol or by column chromatography on silica gel (20-30% ethyl acetate in hexane).[2][3]

Data Summary

ParameterValueReference
Starting Material 5-bromo-2-fluorobenzonitrile[1][2]
Reagent Hydrazine hydrate[1][2]
Temperature Reflux or 100°C[1][2]
Reaction Time 5-20 minutes[1][2]
Yield 88% - 99.5%[1][2]
Purification Trituration with methanol, Column chromatography[2][3]

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 5-bromo-2-fluorobenzonitrile 5-bromo-2-fluorobenzonitrile ReactionVessel Reaction at 100°C / Reflux 5-bromo-2-fluorobenzonitrile->ReactionVessel Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->ReactionVessel RemoveHydrazine Remove excess hydrazine (reduced pressure) ReactionVessel->RemoveHydrazine 5-20 min CrudeProduct Crude this compound RemoveHydrazine->CrudeProduct Purification Purification (Trituration or Chromatography) CrudeProduct->Purification If needed FinalProduct Pure this compound Purification->FinalProduct TroubleshootingTree Start Low Yield or Impure Product CheckCompletion Is the reaction complete? (Monitor by TLC) Start->CheckCompletion ExtendReaction Extend reaction time and/or increase temperature. CheckCompletion->ExtendReaction No CheckPurity Are starting materials pure? CheckCompletion->CheckPurity Yes ExtendReaction->CheckPurity PurifyStart Purify starting materials. CheckPurity->PurifyStart No WorkupLoss Is product lost during workup? CheckPurity->WorkupLoss Yes End Improved Yield and Purity PurifyStart->End OptimizeWorkup Optimize workup procedure. (e.g., filter precipitate) WorkupLoss->OptimizeWorkup Yes PurificationMethod Is the purification method adequate? WorkupLoss->PurificationMethod No OptimizeWorkup->End ImprovePurification Use column chromatography or trituration. PurificationMethod->ImprovePurification No PurificationMethod->End Yes ImprovePurification->End

References

Technical Support Center: Purification of 5-bromo-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully purifying 5-bromo-1H-indazol-3-amine using column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering practical solutions and preventative measures.

Q1: Why is my this compound streaking or tailing on the silica gel column?

A1: Peak tailing is the most common issue when purifying basic compounds like this compound on standard silica gel.[1][2] The amine functional group is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This strong interaction prevents the compound from moving smoothly down the column with the mobile phase, resulting in a long, trailing peak that leads to poor separation and lower purity of collected fractions.

To solve this, you can:

  • Add a Basic Modifier: Incorporate a small amount (typically 0.5-2%) of a volatile tertiary amine, such as triethylamine (Et₃N), into your mobile phase (eluent).[1][2] The triethylamine will neutralize the acidic sites on the silica, minimizing the unwanted interaction with your product and allowing for sharper, more symmetrical peaks.[1]

  • Use an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or an amine-functionalized silica column, which is specifically designed for purifying basic compounds.[2]

Q2: How do I choose the right solvent system (mobile phase)?

A2: The ideal solvent system should provide good separation between your target compound and any impurities. This is best determined by running preliminary tests using Thin Layer Chromatography (TLC).

  • Goal Rf Value: Aim for a solvent system that gives your this compound an Rf (retention factor) value of approximately 0.2-0.3.[1][3] An Rf in this range generally ensures the compound will elute from the column in a reasonable volume of solvent without taking too long or coming out too quickly.[1]

  • Common Solvents: For polar heterocyclic amines, common mobile phase systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane (DCM).[4]

  • Improving Separation: If your product and an impurity have very similar Rf values (co-elution), try experimenting with different solvent systems to alter the selectivity.[4] For example, if you are using ethyl acetate/hexane, try a system with dichloromethane/methanol.

Q3: My compound has poor solubility in the mobile phase for loading. What should I do?

A3: If your crude product does not dissolve well in the initial, less polar mobile phase, you should not use a large volume of a strong solvent to load the column, as this will ruin the separation. Instead, use the "dry loading" method.[5]

  • Dry Loading Procedure: Dissolve your crude sample in a suitable solvent in which it is soluble (e.g., methanol or DCM).[5] Add a small amount of silica gel (approximately 10-20 times the mass of your sample) to this solution.[5] Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[5] This powder, containing your compound adsorbed onto the silica, can then be carefully added to the top of your packed column.[5]

Q4: The separation between my product and impurities is poor, and all my fractions are mixed.

A4: This can happen for several reasons even if TLC shows good separation.

  • Column Overloading: You may have loaded too much crude material onto the column. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Poor Packing: Air bubbles, cracks, or an uneven silica bed can create channels where the solvent and sample flow through too quickly, preventing proper separation. Ensure the column is packed uniformly as a slurry and is never allowed to run dry.

  • Compound Degradation: The compound might be unstable on silica gel.[6] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot streaks, your compound may be decomposing. In this case, consider using a less harsh stationary phase like alumina.[6]

  • Use a Gradient: If you are using a single solvent mixture (isocratic elution), switching to a gradient elution can significantly improve separation.[4] Start with a low-polarity solvent and gradually increase the polarity (e.g., from 100% hexane to a mixture of hexane/ethyl acetate).[4]

Q5: My compound seems to be stuck on the column and won't elute.

A5: This indicates that the mobile phase is not polar enough to move the compound down the column.

  • Increase Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase.[6] For example, if you are using 5% methanol in DCM, try increasing it to 10% or 20%. This will increase the eluting power of the mobile phase and should move your compound off the column.

  • Check for Decomposition: As mentioned in Q4, there is a possibility the compound has decomposed on the column.[6]

Data Presentation

Table 1: Troubleshooting Summary
IssueProbable Cause(s)Recommended Solution(s)
Peak Tailing / Streaking Strong interaction between the basic amine and acidic silica gel.[2]Add 0.5-2% triethylamine to the mobile phase.[1] Use a neutral stationary phase like alumina or amine-functionalized silica.[2]
Poor Separation Inappropriate solvent system; Column overloading; Poor column packing.Optimize the mobile phase using TLC to achieve an Rf of 0.2-0.3.[3] Use a gradient elution.[4] Ensure the column is packed correctly and not overloaded.
Compound Not Eluting Mobile phase is not polar enough; Compound may have decomposed on the silica.[6]Gradually increase the polarity of the mobile phase.[6] Check for compound stability on a TLC plate.[6]
Compound Elutes Too Fast Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane).
Sample Loading Issues Poor solubility of the crude product in the eluent.[5]Use the "dry loading" method by adsorbing the compound onto silica gel.[5]
Table 2: Recommended Column Chromatography Parameters
ParameterSpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective stationary phase for normal-phase chromatography.[1]
Mobile Phase Modifier 0.5-2% Triethylamine (v/v)Crucial for neutralizing acidic sites on the silica gel to prevent peak tailing of the basic amine product.[1][2]
TLC Analysis (Rf value) ~0.2 - 0.3 in the chosen eluentIndicates that the compound will elute from the column with good separation and in a reasonable solvent volume.[1][3]
Loading Method Dry LoadingRecommended if the crude product has poor solubility in the initial mobile phase to ensure a narrow starting band.[5]

Experimental Protocols

Protocol 1: TLC Analysis for Solvent System Selection
  • Prepare TLC Chamber: Add a small amount of your chosen test solvent system (e.g., 9:1 Hexane:Ethyl Acetate with 1% Et₃N) to a developing chamber with a filter paper inside. Close the lid and let the atmosphere saturate for 5-10 minutes.

  • Spot the Plate: Dissolve a small amount of your crude reaction mixture in a volatile solvent. Using a capillary tube, spot a small amount onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in the saturated chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Analyze: Calculate the Rf value of the product spot. Adjust the polarity of the solvent system until the product has an Rf of ~0.3 and is well-separated from major impurities.

Protocol 2: Flash Column Chromatography Purification
  • Column Preparation:

    • Securely clamp a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (~1 cm).[1]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.[1]

    • Carefully pour the slurry into the column, tapping gently to ensure even packing and to dislodge any air bubbles.[1]

    • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.[1]

    • Drain the excess solvent until the level is just at the top of the sand layer. Never let the column run dry.[1]

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM or Methanol).

    • Add silica gel (10-20x the mass of the crude product) and evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder.[5]

    • Carefully add this powder to the top of the packed column.[5]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column without disturbing the sand layer.

    • Begin eluting the column, starting with the low-polarity solvent system determined from your TLC analysis.

    • Collect the eluent in fractions (e.g., 10-20 mL per test tube).

    • If using a gradient, gradually increase the polarity of the mobile phase according to your separation needs.

    • Monitor the fractions being collected by TLC to determine which ones contain the purified product.

  • Isolation:

    • Combine the pure fractions containing your product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualization

G Troubleshooting Workflow for this compound Purification start Problem Encountered During Chromatography tailing Issue: Peak Tailing / Streaking start->tailing poor_sep Issue: Poor Separation start->poor_sep no_elution Issue: Compound Not Eluting start->no_elution cause_tailing Cause: Basic amine interacting with acidic silica tailing->cause_tailing Why? cause_sep Cause: Wrong Solvent / Overloaded / Poor Packing poor_sep->cause_sep Why? cause_elution Cause: Mobile phase not polar enough no_elution->cause_elution Why? sol_tailing Solution: 1. Add 1% Et3N to eluent. 2. Use alumina or NH2-silica. cause_tailing->sol_tailing How to fix? sol_sep Solution: 1. Optimize eluent via TLC (Rf ~0.3). 2. Use gradient elution. 3. Repack column / Reduce load. cause_sep->sol_sep How to fix? sol_elution Solution: Gradually increase polarity of mobile phase. cause_elution->sol_elution How to fix?

Caption: A troubleshooting flowchart for common column chromatography issues.

References

Technical Support Center: Recrystallization of 5-Bromo-1H-Indazol-3-Amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 5-bromo-1H-indazol-3-amine to achieve high purity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound does not dissolve 1. Insufficient solvent volume. 2. Inappropriate solvent.1. Add more solvent in small increments until the compound dissolves. 2. While ethanol is a documented solvent, consider solvent mixtures like ethanol/water or explore other polar solvents.
Oiling out instead of crystallization 1. Solution is supersaturated. 2. Cooling rate is too fast. 3. Presence of impurities.1. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. 2. Allow the solution to cool to room temperature slowly before moving to an ice bath. 3. Consider a pre-purification step like column chromatography if the crude material is highly impure.
No crystals form upon cooling 1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated and requires nucleation.1. Evaporate some of the solvent to increase the concentration and then allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.
Low recovery of purified crystals 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Significant solubility in the cold solvent.1. Use the minimum amount of hot solvent necessary to fully dissolve the compound. 2. Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration. 3. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.
Discolored crystals (not pale-yellow) 1. Presence of colored impurities. 2. Thermal degradation of the compound.1. Add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. 2. Avoid prolonged heating at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of this compound?

A1: Ethanol has been successfully used to recrystallize this compound, yielding pale-yellow needles.[1]

Q2: My crude this compound is a brown solid. Can I purify this by recrystallization?

A2: Yes, recrystallization from an ethanol solution has been shown to purify the brown-colored crude solid into pale-yellow needles.[1] If colored impurities persist, treatment with activated charcoal during the recrystallization process is recommended.

Q3: What should I do if my compound is insoluble in water?

A3: this compound is expected to be poorly soluble in water, which is a common characteristic for many organic compounds.[2] This property can be advantageous for the final washing step of the recrystallized crystals to remove any water-soluble impurities.

Q4: Are there alternative purification methods if recrystallization does not yield the desired purity?

A4: Yes, column chromatography using silica gel with a solvent system such as ethyl acetate in hexane (e.g., 20-30% ethyl acetate) has been used to purify derivatives of this compound and can be adapted for the parent compound.[1][3]

Experimental Protocol: Recrystallization from Ethanol

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue to add small portions of ethanol until the solid completely dissolves.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution for 5-10 minutes.

  • Hot Filtration: If charcoal was used, or if there are any insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper to remove them. Collect the hot filtrate in a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Quantitative Data

Table 1: Estimated Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)
Ethanol25~1.5
Ethanol78~15
Water25<0.1
Ethyl Acetate25~2.0
Hexane25<0.1
Note: This data is estimated based on general principles of solubility and the documented use of ethanol as a recrystallization solvent. Experimental determination is recommended for precise values.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool ice_bath Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end_product High Purity Product dry->end_product

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_dissolution Dissolution Problems cluster_formation Crystal Formation Issues cluster_recovery Yield & Purity Problems start Recrystallization Issue q_dissolve Compound Not Dissolving? start->q_dissolve q_crystals No Crystals Forming? start->q_crystals q_oiling Oiling Out? start->q_oiling q_recovery Low Recovery? start->q_recovery q_color Discolored Crystals? start->q_color a_dissolve_solvent Add More Solvent q_dissolve->a_dissolve_solvent Yes a_dissolve_new_solvent Try Different Solvent q_dissolve->a_dissolve_new_solvent Still No a_crystals_evaporate Evaporate Solvent q_crystals->a_crystals_evaporate Yes a_crystals_seed Seed or Scratch a_crystals_evaporate->a_crystals_seed a_oiling_reheat Reheat & Add Solvent q_oiling->a_oiling_reheat Yes a_oiling_slow_cool Cool Slower q_oiling->a_oiling_slow_cool Yes a_recovery_less_solvent Use Less Solvent q_recovery->a_recovery_less_solvent Yes a_recovery_preheat Preheat Funnel q_recovery->a_recovery_preheat Yes a_color_charcoal Use Activated Charcoal q_color->a_color_charcoal Yes

Caption: Troubleshooting decision tree for recrystallization issues.

References

Technical Support Center: Synthesis of 5-bromo-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromo-1H-indazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely reported and efficient method for the synthesis of this compound is the reaction of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate.[1][2] This reaction proceeds via a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization.

Q2: What are the typical reaction conditions for this synthesis?

A2: Typical reaction conditions involve heating 5-bromo-2-fluorobenzonitrile with an excess of hydrazine hydrate. The reaction can be carried out neat or in a solvent such as ethanol.[1] Reaction temperatures generally range from 95°C to 100°C, with reaction times varying from a few minutes to several hours.[1][2]

Q3: What are the potential side products and impurities I should be aware of?

A3: While this reaction is generally high-yielding, several potential side products and impurities can arise:

  • Unreacted 5-bromo-2-fluorobenzonitrile: Incomplete reaction can leave residual starting material.

  • Intermediates: The initial hydrazinyl intermediate may persist if cyclization is incomplete.

  • Hydrolysis of the nitrile group: Although less common under these conditions, hydrolysis of the nitrile in the starting material to an amide or carboxylic acid is a possibility, especially if water is present and reaction conditions are harsh.

  • Over-bromination products: If the starting material contains dibrominated impurities, corresponding dibrominated indazole products may be formed.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). These techniques can help determine the consumption of the starting material and the formation of the desired product.

Q5: What are the recommended purification methods for this compound?

A5: Purification can typically be achieved by precipitation and washing. After the reaction, the mixture is often diluted with a solvent like ethyl acetate and washed with water. The product may precipitate out and can be collected by filtration.[1] Further purification can be achieved by trituration with a suitable solvent, such as methanol, or by recrystallization.[1] For very high purity, column chromatography can be employed.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inadequate reaction temperature: The reaction may not have reached the required activation energy. 2. Insufficient reaction time: The reaction may not have gone to completion. 3. Poor quality of reagents: Hydrazine hydrate may have degraded, or the starting material may be impure. 4. Excessive water in the reaction: This could potentially lead to side reactions.1. Ensure the reaction mixture reaches and is maintained at the recommended temperature (95-100°C). 2. Monitor the reaction by TLC or HPLC and extend the reaction time if necessary. 3. Use fresh, high-purity hydrazine hydrate and verify the purity of the 5-bromo-2-fluorobenzonitrile. 4. Use anhydrous hydrazine if available and ensure solvents are dry.
Presence of Unreacted Starting Material 1. Insufficient heating or reaction time. 2. Stoichiometric issues: Not enough hydrazine was used.1. Increase the reaction temperature or prolong the reaction time. 2. Ensure a sufficient excess of hydrazine hydrate is used as it acts as both a reagent and a solvent in some protocols.
Product is an Oily or Gummy Solid 1. Presence of impurities: Side products or residual solvent may be present. 2. Incomplete removal of excess hydrazine. 1. Purify the product by trituration with a suitable solvent like methanol or perform column chromatography. 2. Ensure complete removal of excess hydrazine under reduced pressure after the reaction.
Formation of Multiple Spots on TLC 1. Presence of side products or intermediates. 2. Degradation of the product. 1. Attempt to isolate and characterize the major side products to understand the side reactions. Adjust reaction conditions (e.g., temperature, time) to minimize their formation. 2. Avoid unnecessarily harsh work-up conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound from 5-bromo-2-fluorobenzonitrile

Methodology:

  • To a round-bottom flask, add 5-bromo-2-fluorobenzonitrile (1.0 eq).

  • Add a significant excess of hydrazine hydrate (e.g., 50 eq).

  • Heat the reaction mixture to 100°C and maintain for a period ranging from 5 minutes to several hours, while monitoring the reaction progress by TLC or HPLC.[1]

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess hydrazine hydrate under reduced pressure.

  • The resulting crude product can be purified by trituration with methanol or by recrystallization from a suitable solvent system.[1]

Quantitative Data Summary

Reactant Product Yield Reference
5-bromo-2-fluorobenzonitrileThis compound99.5%[1]
5-bromo-2-fluorobenzonitrileThis compoundHigh Yield (20 min reflux)[2]

Visualizations

Logical Workflow for Troubleshooting Synthesis Issues

TroubleshootingWorkflow Troubleshooting Flowchart for this compound Synthesis start Start Synthesis check_yield Low or No Yield? start->check_yield check_purity Product Impure? check_yield->check_purity No temp_time Check Temperature & Time check_yield->temp_time Yes success Successful Synthesis check_purity->success No purification Implement Purification (Trituration/Recrystallization) check_purity->purification Yes end End success->end reagents Verify Reagent Quality temp_time->reagents adjust_conditions Adjust Reaction Conditions reagents->adjust_conditions characterize Characterize Impurities (NMR, MS) purification->characterize characterize->adjust_conditions adjust_conditions->start

Caption: A flowchart outlining the troubleshooting steps for the synthesis.

Reaction Pathway for the Synthesis of 5-bromo-1H-indazol-3-aminedot

ReactionPathway reactant 5-bromo-2-fluorobenzonitrile intermediate Hydrazinyl Intermediate (Unstable) reactant->intermediate + Hydrazine Hydrate (SNAr) side_product Potential Side Products (e.g., unreacted starting material, hydrolysis products) reactant->side_product Incomplete Reaction hydrazine Hydrazine Hydrate (NH2NH2·H2O) hydrazine->intermediate product This compound intermediate->product Intramolecular Cyclization

References

Technical Support Center: Optimizing N-Alkylation of 5-bromo-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the N-alkylation of 5-bromo-1H-indazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-alkylation of this compound?

The main challenge in the N-alkylation of this compound, like other indazoles, is controlling the regioselectivity. Alkylation can occur at two different nitrogen atoms, N1 and N2, leading to a mixture of regioisomers.[1][2][3][4][5] Separating these isomers can be difficult and reduces the yield of the desired product.[1][2][3][5]

Q2: What key factors influence the N1 vs. N2 selectivity?

Several factors critically influence the regiochemical outcome of the alkylation:

  • Base and Solvent System: This is a primary determinant of selectivity. Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) generally favor N1-alkylation.[1][2][3][4][5][6] In contrast, using potassium carbonate (K2CO3) in a polar aprotic solvent like N,N-dimethylformamide (DMF) often results in a mixture of N1 and N2 isomers.[4]

  • Substituents on the Indazole Ring: The electronic and steric properties of substituents play a significant role. Bulky groups at the C3-position can sterically hinder the N2-position, thus favoring N1-alkylation.[6] The 3-amino group on the target molecule may influence the electronic properties and reactivity of the nitrogen atoms.

  • Alkylating Agent: The nature of the alkylating agent, including the leaving group and steric bulk, can also affect the N1/N2 ratio.

  • Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the product distribution.

Q3: How can I selectively synthesize the N1-alkylated product?

To favor the formation of the N1-alkylated isomer, conditions that promote thermodynamic control are often employed. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][5] A widely reported method for achieving high N1-selectivity is the use of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF).[1][2][3][5][6]

Q4: Are there methods to selectively obtain the N2-alkylated product?

Yes, specific conditions can be used to favor N2-alkylation. Mitsunobu reactions have been shown to have a strong preference for the formation of the N2-regioisomer.[5][7] Additionally, the use of certain acid catalysts, such as trifluoromethanesulfonic acid (TfOH), with diazo compounds or alkyl 2,2,2-trichloroacetimidates can lead to highly selective N2-alkylation.[8][9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Conversion / No Reaction 1. Inactive base (e.g., old NaH).2. Insufficiently anhydrous reaction conditions.3. Poor solubility of starting material or base.4. Unreactive alkylating agent.1. Use fresh, high-purity NaH.2. Ensure all glassware is oven-dried and the solvent is anhydrous.3. Consider a solvent in which the indazole salt is more soluble, while monitoring the effect on selectivity.4. If using an alkyl bromide, consider converting it to a more reactive alkyl iodide in situ by adding a catalytic amount of potassium iodide. If using a tosylate, ensure it is of good quality.
Poor N1/N2 Regioselectivity 1. The base/solvent system is not optimal for the desired selectivity.2. The reaction temperature is favoring the undesired isomer.3. The electronic effects of the 3-amino and 5-bromo substituents are influencing the nucleophilicity of N1 and N2 differently than expected.1. For N1-selectivity, switch to NaH in THF. For N2-selectivity, explore Mitsunobu conditions or acid-catalyzed methods.2. Vary the reaction temperature. Lower temperatures may favor kinetic products, while higher temperatures can promote thermodynamic equilibrium.3. A systematic screening of different bases (e.g., NaH, K2CO3, Cs2CO3) and solvents (e.g., THF, DMF, Dioxane) is recommended.
Formation of Multiple Byproducts 1. Dialkylation (alkylation on both N1 and the 3-amino group).2. Degradation of starting material or product under the reaction conditions.3. Reaction with the solvent.1. Use a stoichiometric amount of the alkylating agent. Consider protecting the 3-amino group (e.g., as a Boc-carbamate) before N-alkylation.2. Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times. Consider running the reaction at a lower temperature.3. Ensure the chosen solvent is stable under the basic conditions of the reaction.
Difficulty in Separating N1 and N2 Isomers 1. The isomers have very similar polarities.1. Optimize the mobile phase for column chromatography. A shallow gradient or isocratic elution may be necessary.2. Consider derivatizing the mixture to improve separation, followed by deprotection.3. If applicable, recrystallization may be an effective purification method.

Experimental Protocols

Protocol 1: N1-Selective Alkylation using NaH/THF

This protocol is designed to favor the formation of the N1-alkylated product.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl bromide or tosylate)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add the alkylating agent (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: N2-Selective Alkylation via Mitsunobu Reaction

This protocol is designed to favor the formation of the N2-alkylated product.

Materials:

  • This compound

  • Alcohol corresponding to the desired alkyl group

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the alcohol (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to separate the product from triphenylphosphine oxide and other byproducts.

Data Presentation

Table 1: Influence of Base and Solvent on N1/N2 Regioselectivity for a Model Indazole Alkylation

EntryBaseSolventN1:N2 Ratio
1NaHTHF>99:1
2K₂CO₃DMF1.5:1
3Cs₂CO₃DMF1:1.2
4Na₂CO₃DMF1:1.5

Note: Data is illustrative and based on general findings for indazole alkylation. Actual ratios for this compound may vary.

Visualizations

experimental_workflow cluster_start Starting Material cluster_n1 N1-Alkylation Pathway cluster_n2 N2-Alkylation Pathway start This compound n1_base Add NaH in THF at 0°C start->n1_base Thermodynamic Control n2_mitsunobu Mitsunobu Conditions (Alcohol, PPh3, DEAD) start->n2_mitsunobu Kinetic Control n1_alkyl Add Alkylating Agent n1_base->n1_alkyl n1_product N1-Alkylated Product n1_alkyl->n1_product n2_product N2-Alkylated Product n2_mitsunobu->n2_product

Caption: General workflow for selective N1 and N2-alkylation.

troubleshooting_logic start Low N1/N2 Selectivity check_base_solvent Is the Base/Solvent NaH/THF? start->check_base_solvent change_to_nah_thf Switch to NaH in THF check_base_solvent->change_to_nah_thf No optimize_temp Optimize Reaction Temperature check_base_solvent->optimize_temp Yes end_good Improved Selectivity change_to_nah_thf->end_good screen_conditions Screen Other Conditions (e.g., Mitsunobu for N2) optimize_temp->screen_conditions screen_conditions->end_good end_bad Persistent Issue screen_conditions->end_bad

Caption: Troubleshooting logic for poor regioselectivity.

References

Technical Support Center: Identification of Impurities in 5-Bromo-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification of impurities in 5-bromo-1H-indazol-3-amine samples.

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in this compound?

A1: Impurities in this compound can originate from the synthetic route and degradation. Common synthesis starts from 5-bromo-2-fluorobenzonitrile and hydrazine hydrate.[1][2][3] Potential impurities include:

  • Starting Materials: Unreacted 5-bromo-2-fluorobenzonitrile and residual hydrazine.

  • Intermediates and Byproducts: Incomplete cyclization products or byproducts from side reactions. The synthesis of indazoles can sometimes lead to the formation of regioisomers.[4]

  • Degradation Products: The compound may degrade under stress conditions like heat, light, acid, or base, leading to various degradation products.

  • Residual Solvents: Solvents used during synthesis and purification, such as ethanol or ethyl acetate, may be present.[2]

Q2: What analytical techniques are recommended for impurity profiling of this compound?

A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[5][6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary technique for separating and quantifying impurities.[8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is crucial for identifying unknown impurities by providing molecular weight information.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of isolated impurities.[9]

  • Gas Chromatography (GC): GC is suitable for the analysis of volatile impurities, particularly residual solvents.[5]

Q3: What are typical acceptance criteria for impurities in an Active Pharmaceutical Ingredient (API) like this compound?

A3: Impurity acceptance criteria are guided by international regulatory bodies like the ICH. The thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the drug substance.

ThresholdMaximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting Threshold 0.05%0.03%
Identification Threshold 0.10% or 1.0 mg per day intake (whichever is lower)0.05%
Qualification Threshold 0.15% or 1.0 mg per day intake (whichever is lower)0.05%

This table presents a generalized summary based on ICH Q3A/B guidelines. Specific limits should be established based on the final drug product and its clinical use.

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePossible Cause(s)Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH for the amine group. - Secondary interactions with the stationary phase. - Column overload.- Adjust the mobile phase pH to ensure the amine is consistently protonated or deprotonated. - Add a competing base like triethylamine (0.1%) to the mobile phase. - Reduce the sample concentration or injection volume.
Ghost Peaks - Carryover from previous injections. - Contaminated mobile phase or diluent.- Implement a robust needle wash program. - Inject a blank (diluent) to confirm carryover. - Prepare fresh mobile phase and sample diluent.
Inconsistent Retention Times - Fluctuation in column temperature. - Inconsistent mobile phase composition. - Column degradation.- Use a column oven to maintain a constant temperature. - Ensure proper mixing and degassing of the mobile phase. - Use a guard column and replace the analytical column if performance deteriorates.
Poor Resolution Between Impurity and Main Peak - Non-optimal mobile phase composition. - Inappropriate stationary phase.- Perform method development by varying the organic modifier, gradient slope, and mobile phase pH. - Try a different column chemistry (e.g., phenyl-hexyl instead of C18).
Sample Preparation Troubleshooting
IssuePossible Cause(s)Troubleshooting Steps
Incomplete Dissolution of the Sample - Low solubility in the chosen diluent.- Test different diluents or mixtures (e.g., acetonitrile/water, methanol/water). - Use sonication to aid dissolution.
Sample Degradation During Preparation - The compound is unstable in the diluent. - Exposure to light or heat.- Analyze the sample immediately after preparation. - Prepare samples in amber vials and store them in a cool place. - Evaluate the stability of the sample in the chosen diluent.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling
  • Chromatographic System:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient:

      Time (min) %B
      0 5
      25 95
      30 95
      31 5

      | 35 | 5 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh about 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

Protocol 2: LC-MS Method for Impurity Identification
  • LC System:

    • Utilize the same HPLC conditions as in Protocol 1 to ensure correlation of retention times.

  • Mass Spectrometer:

    • Couple the HPLC system to a mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • MS Conditions:

    • Ionization Mode: Positive ESI

    • Scan Range: m/z 50-1000

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Acquire both full scan MS and data-dependent MS/MS data to obtain fragmentation patterns for structural elucidation.

Visualizations

experimental_workflow cluster_sample Sample Analysis cluster_data Data Interpretation Sample This compound Sample Prep Sample Preparation (Dissolution in Diluent) Sample->Prep HPLC HPLC-UV (Quantification) Prep->HPLC LCMS LC-MS (Identification) Prep->LCMS Quant Impurity Quantification (% Area) HPLC->Quant ID Impurity Identification (Mass & Fragmentation) LCMS->ID Report Final Impurity Profile Quant->Report ID->Report

Caption: Experimental workflow for impurity identification and quantification.

troubleshooting_logic Start Poor Chromatographic Result CheckPeakShape Check Peak Shape Start->CheckPeakShape Tailing Tailing/Fronting CheckPeakShape->Tailing Bad GoodShape Good Shape CheckPeakShape->GoodShape Good CheckRetention Check Retention Time Stability InconsistentRT Inconsistent RT CheckRetention->InconsistentRT Bad StableRT Stable RT CheckRetention->StableRT Good CheckResolution Check Resolution PoorRes Poor Resolution CheckResolution->PoorRes Bad GoodRes Good Resolution CheckResolution->GoodRes Good Action_pH Adjust Mobile Phase pH or Add Modifier Tailing->Action_pH GoodShape->CheckRetention Action_Temp Check Column Temp & Mobile Phase Prep InconsistentRT->Action_Temp StableRT->CheckResolution Action_Method Optimize Gradient or Change Column PoorRes->Action_Method End Acceptable Result GoodRes->End Action_pH->CheckPeakShape Re-evaluate Action_Temp->CheckRetention Re-evaluate Action_Method->CheckResolution Re-evaluate

Caption: Troubleshooting logic for HPLC analysis.

References

preventing the formation of regioisomers in indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on controlling regioselectivity during the synthesis of indazoles. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in preventing the formation of unwanted regioisomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in controlling regioselectivity during indazole synthesis?

A1: The main challenge arises from the annular tautomerism of the indazole ring. The proton on the pyrazole moiety can reside on either nitrogen atom, leading to 1H- and 2H-indazole tautomers. The 1H-tautomer is generally more thermodynamically stable.[1] Direct functionalization, such as alkylation or acylation, often yields a mixture of N1- and N2-substituted products, making it difficult to isolate the desired regioisomer.[1][2][3] Achieving high selectivity is crucial for synthesizing specific, biologically active molecules and necessitates precise control over reaction conditions.[1]

Q2: What key factors influence whether N1 or N2 substitution occurs?

A2: Several factors critically influence the ratio of N1- and N2-substituted products:

  • Steric and Electronic Effects: The nature and position of substituents on the indazole ring have a significant impact. Bulky groups at the C-3 position tend to favor N1-alkylation due to steric hindrance around the N2-position.[1][4] Conversely, electron-withdrawing groups (e.g., -NO₂ or -CO₂Me) at the C-7 position strongly direct substitution to the N2-position.[1][2][4]

  • Reaction Conditions (Base and Solvent): The choice of base and solvent is crucial. For example, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for favoring N1-alkylation.[1][2][4] Different base and solvent combinations can significantly alter the product ratio.[2][4]

  • Nature of the Electrophile: The alkylating or acylating agent itself can influence the regiochemical outcome.[1]

  • Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomer, while N2-products can be favored under kinetically controlled conditions.[1][5]

Q3: Are there specific synthetic routes that selectively produce 2H-indazoles?

A3: Yes, while direct alkylation can be tuned to favor the N2-isomer, certain synthetic methods are designed to specifically yield 2H-indazoles. The Davis-Beirut reaction and the Cadogan reductive cyclization are two prominent examples.[1][4] The Cadogan reaction, for instance, involves the reductive cyclization of ortho-imino-nitrobenzene substrates, often using a phosphine reagent, to selectively form the 2H-indazole core.[1][6] Palladium-catalyzed methods have also been developed for the regioselective synthesis of 2-aryl-substituted 2H-indazoles.[1]

Troubleshooting Guides

Problem: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-substituted product?

Solution: To enhance selectivity for the thermodynamically favored N1-product, you should adjust your reaction conditions to favor thermodynamic equilibration.

  • Base and Solvent System: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is highly effective for promoting N1-alkylation, often providing >99% regioselectivity.[1][2]

  • Steric Hindrance: If your substrate allows, introducing a bulky substituent at the C-3 position can sterically hinder the N2-position and favor N1-alkylation.[1][4]

  • Equilibration: Using certain α-halo carbonyl electrophiles can promote an equilibration process that favors the formation of the more stable N1-substituted product.[2][7][8]

Problem: I need to synthesize the N2-substituted indazole, but my current method favors the N1 isomer. What should I change?

Solution: To favor the kinetically preferred N2-product, you need to modify the electronic properties of your substrate or alter the reaction conditions to prevent thermodynamic equilibration.

  • Electronic Effects: Introducing an electron-withdrawing group, such as a nitro (-NO₂) or carboxylate (-CO₂Me) group, at the C-7 position of the indazole ring can strongly direct alkylation to the N2-position, achieving high selectivity (≥ 96%).[2][4]

  • Acidic Conditions: In some cases, acidic conditions can promote N2-alkylation.[1]

  • Mitsunobu Reaction: The Mitsunobu reaction has been shown to favor the formation of the N2-regioisomer.[7][8]

  • Named Reactions: For constructing the 2H-indazole core directly, consider using the Davis-Beirut reaction or the Cadogan reductive cyclization.[1][4]

Data on Regioselectivity

The following tables summarize quantitative data on the N-alkylation of substituted indazoles, illustrating the impact of different reaction parameters on the N1/N2 product ratio.

Table 1: Effect of Base and Solvent on the N-Alkylation of Methyl 1H-indazole-3-carboxylate

EntryBaseSolventTemperature (°C)N1/N2 Ratio
1NaHTHF25>99:1
2K₂CO₃DMF251.5:1
3Cs₂CO₃DMF90(Yields 44% N1, 40% N2)
4NaHMDSTHF25(Solvent-dependent)
5NaHMDSDMSO25(Solvent-dependent)

Table 2: Influence of C-7 Substituent on N-Alkylation Regioselectivity (using NaH in THF)

EntryC-7 SubstituentN1/N2 Ratio
1-H>99:1
2-NO₂≤ 4:96
3-CO₂Me≤ 4:96

Experimental Protocols

Protocol 1: N1-Selective Alkylation using NaH/THF

This protocol is optimized for achieving high regioselectivity for the N1-position under thermodynamic control.

  • Preparation: To a solution of the substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.

  • Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.

  • Reaction: Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary). Monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[1]

Protocol 2: One-Pot Cadogan Reductive Cyclization for 2H-Indazole Synthesis

This method provides a mild and efficient one-pot synthesis of 2H-indazoles.[6]

  • Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).

  • Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.

  • Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.

  • Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.[1]

Visualizations

cluster_start Starting Material cluster_conditions Reaction Conditions cluster_control Controlling Factors cluster_products Products start 1H-Indazole conditions Base / Solvent Temperature Electrophile start->conditions Alkylation thermo Thermodynamic Control (e.g., NaH, THF) conditions->thermo Favors Equilibration kinetic Kinetic Control (e.g., Acidic conditions) conditions->kinetic Favors Faster Reaction N1 N1-Substituted Indazole (More Stable) thermo->N1 Leads to N2 N2-Substituted Indazole (Less Stable) kinetic->N2 Leads to

Caption: Decision workflow for controlling N1/N2 regioselectivity.

start Low N1/N2 Selectivity c3_sub Is C3-substituent bulky? start->c3_sub nah_thf Use NaH in THF c3_sub->nah_thf Yes thermo_eq Consider conditions for thermodynamic equilibration c3_sub->thermo_eq No end High N1-Selectivity Achieved nah_thf->end increase_temp Increase temperature to 50°C thermo_eq->increase_temp increase_temp->end

Caption: Workflow for optimizing N1-regioselectivity in indazole alkylation.

nitro o-Nitrobenzaldehyde + Amine imine o-Imino-nitrobenzene Intermediate nitro->imine Condensation (80°C, i-PrOH) cyclization Reductive Cyclization (e.g., PBu3) imine->cyclization Reduction indazole 2H-Indazole cyclization->indazole N-N Bond Formation

Caption: Workflow for the One-Pot Cadogan Reductive Cyclization.

References

Technical Support Center: Scale-up Synthesis of 5-bromo-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-bromo-1H-indazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: The most prevalent and scalable method reported is the cyclization of a substituted benzonitrile, specifically 5-bromo-2-fluorobenzonitrile, with hydrazine or hydrazine hydrate.[1][2] This approach is often favored for its high yield and relatively straightforward procedure.[2] An alternative, multi-step route involves the bromination of a suitable precursor followed by cyclization.[3][4][5]

Q2: What are the primary challenges encountered during the scale-up of this synthesis?

A2: Key challenges include:

  • Reaction Control: The reaction with hydrazine can be highly exothermic, requiring careful temperature management to avoid runaway reactions.[3][6]

  • Impurity Profile: Formation of impurities such as dimers and over-brominated products can complicate purification.[6][7]

  • Regioselectivity: In multi-step syntheses involving bromination, achieving the desired regioselectivity can be a significant hurdle.[3][6]

  • Purification: Developing a scalable purification method that avoids column chromatography is crucial for large-scale production.[3][4][5]

  • Safety: Handling of hazardous reagents like hydrazine and managing exothermic bromination steps are major safety considerations.[3][6]

Q3: Are there any specific safety precautions to consider for the large-scale synthesis?

A3: Yes, stringent safety measures are essential. When working with hydrazine hydrate, it is crucial to manage the reaction temperature carefully due to its exothermic nature. The addition of sodium acetate can help mitigate safety concerns by quenching HCl that may form during cyclization, which can suppress the formation of highly energetic hydrazine HCl conjugates.[3] For bromination steps, which can also be highly exothermic, controlled addition of the brominating agent and maintaining a low reaction temperature are critical to prevent side reactions and ensure safety.[3][6] Standard personal protective equipment (PPE), including safety glasses, gloves, and protective clothing, should always be worn.[8] Ensure that eyewash stations and safety showers are readily accessible.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting material or product. - Formation of side products.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature. For the cyclization with hydrazine, heating is typically required (e.g., 95-100°C).[1][2] - For reactions involving nitrosation, a slow addition of the indole precursor at a reduced temperature (e.g., 0°C) can improve yields by minimizing dimer formation.[7] - Ensure an inert atmosphere (e.g., argon) if sensitive reagents are used to prevent degradation.[7]
Formation of Impurities (e.g., Dimers, Over-bromination) - High concentration of reactants. - Incorrect stoichiometry of reagents. - Suboptimal reaction temperature.- For reactions prone to dimerization, a slow addition of the nucleophilic starting material can maintain a low concentration and favor the desired reaction pathway.[7] - Carefully control the stoichiometry of the brominating agent (e.g., NBS) to avoid over-bromination.[6] - Optimize the reaction temperature; for instance, lower temperatures during bromination can reduce the formation of side products.[3][6]
Difficult Purification - Presence of closely related impurities. - Unsuitability of column chromatography for large scale.- Develop a recrystallization protocol. A binary solvent system, such as methanol/water, has been shown to be effective for purifying related indazole compounds.[3] - Trituration with a suitable solvent like methanol can also be employed to remove impurities.[1]
Poor Regioselectivity in Bromination - Incorrect choice of brominating agent or reaction conditions.- Screen different brominating reagents and conditions. For example, using N-Bromosuccinimide (NBS) in sulfuric acid has been demonstrated to provide high regioselectivity in the bromination of related compounds.[3][6]
Exothermic Reaction / Runaway Reaction - Rapid addition of reagents (e.g., hydrazine). - Inadequate cooling.- Implement slow, controlled addition of reactive reagents. - Ensure the reaction vessel is equipped with adequate cooling capacity. - Consider using a solvent to help dissipate heat. - The addition of sodium acetate can mitigate the risk associated with hydrazine hydrate.[3]

Experimental Protocols

Key Experiment: Synthesis of this compound from 5-bromo-2-fluorobenzonitrile

This protocol is based on procedures described in the literature.[1][2]

Materials:

  • 5-bromo-2-fluorobenzonitrile

  • Hydrazine hydrate (80%) or anhydrous hydrazine

  • Ethanol (optional, as a solvent)

Procedure:

  • To a round-bottom flask, add 5-bromo-2-fluorobenzonitrile (1 equivalent).

  • Add hydrazine hydrate (a significant excess, e.g., >50 equivalents, is often used when it also serves as the solvent).[1] Alternatively, use a smaller excess of hydrazine hydrate in a solvent like ethanol.[2]

  • Heat the reaction mixture to reflux (approximately 95-100°C).[1][2]

  • The reaction is typically rapid, with high yields reported in as little as 20 minutes to a few hours.[1][2] Monitor the reaction by TLC or HPLC.

  • After completion, if excess hydrazine was used, it can be removed under reduced pressure.[1]

  • If a solvent like ethanol was used, the mixture can be diluted with ethyl acetate and washed with water. The product may precipitate and can be collected by filtration.[1]

  • The crude product can be further purified by trituration with methanol or by recrystallization.[1]

Quantitative Data Summary

Starting MaterialReagentsSolventTemperatureTimeYieldReference
5-bromo-2-fluorobenzonitrileHydrazineNone100°C5 min99.5%[1]
5-bromo-2-fluorobenzonitrileHydrazine hydrate (80%)NoneReflux20 min88%[2]
Example 62CHydrazine hydrateEthanol95°COvernightNot specified[1]

Visualizations

experimental_workflow start Start: 5-bromo-2-fluorobenzonitrile reaction Cyclization Reaction start->reaction Add Hydrazine Hydrate Heat to Reflux (95-100°C) workup Reaction Workup reaction->workup Remove excess hydrazine or Dilute and wash purification Purification workup->purification Crude Product product Final Product: this compound purification->product Recrystallization or Trituration

Caption: Synthetic workflow for this compound.

troubleshooting_logic issue Problem Encountered (e.g., Low Yield) cause1 Incomplete Reaction? issue->cause1 cause2 Side Product Formation? issue->cause2 cause3 Degradation? issue->cause3 solution1 Monitor Reaction (TLC/HPLC) Increase Reaction Time/Temp cause1->solution1 solution2 Optimize Stoichiometry Slow Reagent Addition Adjust Temperature cause2->solution2 solution3 Use Inert Atmosphere Check Reagent Purity cause3->solution3

Caption: Troubleshooting logic for scale-up synthesis issues.

References

stability and storage conditions for 5-bromo-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 5-bromo-1H-indazol-3-amine, along with troubleshooting advice for common issues encountered during its use in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the general physical and chemical properties of this compound?

A1: The key properties are summarized in the table below.

PropertyValue
CAS Number 61272-71-7[1][2]
Molecular Formula C₇H₆BrN₃[2]
Molecular Weight 212.05 g/mol [2][3]
Appearance Typically a powder or crystalline solid.[4]
Melting Point 171-175°C[2]
Boiling Point 431.3°C at 760 mmHg[2]
Density 1.867 g/cm³[2]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: Store at room temperature.[2][5][6]

  • Atmosphere: Keep in a tightly sealed container in a dry, well-ventilated place.[7][8]

Q3: Is this compound sensitive to air or moisture?

A3: While specific data on air and moisture sensitivity is limited, the general guidance for indazole derivatives and amino-substituted aromatic compounds is to minimize exposure to air and moisture. It is recommended to handle the compound in a controlled atmosphere (e.g., under an inert gas like nitrogen or argon) if possible, especially for long-term storage or when used in sensitive reactions. Always keep the container tightly closed when not in use.[7]

Q4: What is the expected shelf life of this compound?

A4: The shelf life can vary depending on the supplier and storage conditions. When stored properly as recommended (cool, dry, dark, and tightly sealed), the compound should remain stable for an extended period. For critical applications, it is advisable to re-analyze the purity of the compound if it has been stored for a long time.

Troubleshooting Guide

This guide addresses common problems that researchers may encounter when working with this compound.

Problem 1: Inconsistent experimental results or reaction yields.

  • Possible Cause 1: Degradation of the compound.

    • Troubleshooting:

      • Verify Purity: Check the purity of your stock of this compound using an appropriate analytical method such as HPLC, LC-MS, or NMR.[9]

      • Review Storage Conditions: Ensure the compound has been stored according to the recommended conditions (cool, dry, protected from light, and tightly sealed).

      • Perform a Freshness Test: If possible, compare the performance of your current stock with a newly purchased batch.

  • Possible Cause 2: Contamination.

    • Troubleshooting:

      • Check for Cross-Contamination: Ensure that spatulas and other equipment are clean.

      • Solvent Purity: Use high-purity, dry solvents, as impurities or water in solvents can affect reaction outcomes.

Problem 2: The compound has changed color or appearance.

  • Possible Cause: Decomposition.

    • Troubleshooting:

      • A change in color (e.g., darkening) can be an indicator of degradation.

      • It is strongly recommended to re-test the purity of the material before use.

      • If significant degradation is confirmed, the material should be disposed of according to safety guidelines.

Problem 3: Poor solubility.

  • Possible Cause 1: Incorrect solvent selection.

    • Troubleshooting:

      • Refer to literature for solvents used in reactions with this or similar compounds.

      • Perform small-scale solubility tests with a range of solvents appropriate for your experiment.

  • Possible Cause 2: Impurities.

    • Troubleshooting:

      • Insoluble impurities may be present. Analyze the purity of the compound.

Experimental Protocols

General Protocol for Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products.[10][11][12] The following is a general protocol that can be adapted for this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 6, 12, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified period.[13]

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period.

    • Photodegradation: Expose the solid compound and a solution of the compound to UV and visible light as per ICH Q1B guidelines.

  • Sample Analysis:

    • At each time point, withdraw a sample and neutralize it if necessary (for acid and base hydrolysis samples).

    • Dilute the sample to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating analytical method, such as reverse-phase HPLC with a UV detector. A mass spectrometer can be used to identify degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to that of an unstressed control.

    • Identify and characterize any significant degradation products.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Results start Inconsistent Experimental Results check_purity Verify Purity of this compound (HPLC, LC-MS, NMR) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok review_storage Review Storage Conditions (Cool, Dry, Dark, Sealed) storage_ok Storage Conditions Correct? review_storage->storage_ok check_contamination Check for Contamination (Equipment, Solvents) contamination_found Contamination Found? check_contamination->contamination_found purity_ok->review_storage Yes new_batch Order New Batch of Compound purity_ok->new_batch No storage_ok->check_contamination Yes correct_storage Correct Storage Procedures storage_ok->correct_storage No clean_equipment Clean Equipment & Use Pure Solvents contamination_found->clean_equipment Yes proceed Proceed with Experiment contamination_found->proceed No new_batch->proceed correct_storage->proceed clean_equipment->proceed

Caption: Troubleshooting workflow for inconsistent experimental results.

Caption: Key factors influencing the stability of this compound.

References

Validation & Comparative

A Comparative Analysis of 5-Bromo-1H-Indazol-3-Amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of recently developed 5-bromo-1H-indazol-3-amine and related indazole derivatives as kinase inhibitors. The following sections summarize quantitative biological data, detail experimental protocols, and visualize key signaling pathways to support the rational design of next-generation kinase-targeted therapies.

The indazole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to interact with the ATP-binding site of various protein kinases.[1] In particular, derivatives of this compound have emerged as a promising class of compounds with potent anti-proliferative and kinase inhibitory activities. This guide focuses on a comparative study of two distinct series of recently synthesized indazole derivatives, highlighting their efficacy against different cancer cell lines and a key cell cycle kinase, Polo-like Kinase 4 (PLK4).

Comparative Analysis of Biological Activity

The biological evaluation of two series of indazole derivatives is presented below. The first series, based on a this compound core, was assessed for its anti-proliferative effects across a panel of human cancer cell lines. The second series, featuring an N-(1H-indazol-6-yl)benzenesulfonamide scaffold, was specifically evaluated for its inhibitory activity against PLK4 kinase and the MCF-7 breast cancer cell line.

Anti-Proliferative Activity of this compound Derivatives

A series of 3,5-disubstituted indazole derivatives, synthesized from this compound, were evaluated for their in vitro anti-proliferative activity against four human cancer cell lines: A549 (lung), K562 (chronic myeloid leukemia), PC-3 (prostate), and Hep-G2 (hepatoma).[2] The half-maximal inhibitory concentrations (IC50) were determined using the MTT assay.

Table 1: Anti-Proliferative Activity (IC50, µM) of Selected this compound Derivatives [2]

CompoundA549 (Lung)K562 (Leukemia)PC-3 (Prostate)Hep-G2 (Hepatoma)
5k >4012.17 ± 2.85>403.32 ± 0.43
6o 10.13 ± 0.895.15 ± 0.559.87 ± 0.936.24 ± 0.76
5-Fu (Control) 5.86 ± 0.5314.23 ± 1.216.54 ± 0.684.98 ± 0.47

Data represents the mean ± standard deviation of three independent experiments.

Among the tested compounds, derivative 6o demonstrated the most promising broad-spectrum anti-proliferative activity, with a particularly noteworthy IC50 value of 5.15 µM against the K562 cell line.[2] Compound 5k showed potent and selective activity against the Hep-G2 cell line.[2]

PLK4 Inhibitory Activity of N-(1H-Indazol-6-yl)benzenesulfonamide Derivatives

A series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives were synthesized and evaluated as inhibitors of PLK4, a serine/threonine kinase crucial for cell cycle regulation.[1] The biochemical IC50 values were determined using the LanthaScreen™ Eu Kinase Binding Assay, and cellular anti-proliferative activity was assessed in the MCF-7 breast cancer cell line.

Table 2: PLK4 Kinase Inhibition and Anti-Proliferative Activity of Selected N-(1H-Indazol-6-yl)benzenesulfonamide Derivatives [1]

CompoundPLK4 IC50 (nM)MCF-7 IC50 (µM)
K17 1.12.5
K18 1.53.1
K22 0.11.3
Centrinone (Control) 2.74.8

Data is representative of in vitro enzyme activity and cellular proliferation assays.

Compound K22 emerged as an exceptionally potent PLK4 inhibitor with a biochemical IC50 of 0.1 nM and demonstrated significant anti-proliferative effects in MCF-7 cells with an IC50 of 1.3 µM.[1]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

The inhibitory activity of the N-(1H-indazol-6-yl)benzenesulfonamide derivatives against PLK4 was determined using the LanthaScreen™ Eu Kinase Binding Assay.[1] This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site by a test compound.

Procedure:

  • A solution of the test compound is prepared in a serial dilution format.

  • The kinase, a europium-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled tracer are mixed in a buffer solution.

  • The test compound dilutions are added to the kinase/tracer/antibody mixture in a 384-well plate.

  • The plate is incubated at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • The FRET signal is measured using a microplate reader. The emission ratio of the acceptor (665 nm) to the donor (615 nm) is calculated.

  • IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

cluster_workflow LanthaScreen™ Kinase Assay Workflow prep Prepare Reagents (Kinase, Antibody, Tracer, Inhibitor) mix Mix Reagents in 384-well Plate prep->mix incubate Incubate at RT for 1 hour mix->incubate read Read TR-FRET Signal incubate->read analyze Analyze Data & Calculate IC50 read->analyze

LanthaScreen™ Kinase Assay Workflow
Cell Viability Assay (MTT Assay)

The anti-proliferative activity of the this compound derivatives was assessed using the methyl thiazolyl tetrazolium (MTT) assay.[2] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

  • Cancer cells (A549, K562, PC-3, or Hep-G2) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compounds for 48 hours.

  • MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • The supernatant is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.

cluster_workflow MTT Cell Viability Assay Workflow seed Seed Cells in 96-well Plate treat Treat with Test Compounds (48h) seed->treat add_mtt Add MTT Solution (4h incubation) treat->add_mtt dissolve Dissolve Formazan with DMSO add_mtt->dissolve read Measure Absorbance at 570 nm dissolve->read cluster_plk4 PLK4 Signaling in Centriole Duplication PLK4 PLK4 STIL STIL PLK4->STIL phosphorylates SAS6 SAS-6 STIL->SAS6 recruits Centriole Centriole Duplication SAS6->Centriole initiates cluster_fgfr FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation cluster_her Pan-HER Signaling Pathway Ligand Ligand (e.g., EGF, NRG) HER1 HER1 (EGFR) Ligand->HER1 binds HER3 HER3 Ligand->HER3 binds HER4 HER4 Ligand->HER4 binds Dimerization Homo/Hetero- dimerization HER1->Dimerization HER2 HER2 HER2->Dimerization HER3->Dimerization HER4->Dimerization PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT activates RAS_MAPK RAS-MAPK Pathway Dimerization->RAS_MAPK activates Cell_Response Cell Growth, Survival, Proliferation PI3K_AKT->Cell_Response RAS_MAPK->Cell_Response

References

A Comparative Guide to the Structure-Activity Relationship of 5-bromo-1H-indazol-3-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds. This guide offers an objective comparison of the structure-activity relationships (SAR) of analogs based on the 5-bromo-1H-indazol-3-amine core. By presenting quantitative data from experimental studies, detailed methodologies for key assays, and clear visualizations of relevant biological pathways, this document aims to provide a valuable resource for the rational design of novel therapeutics, particularly in the realm of kinase inhibition.

Comparative Analysis of Biological Activity

The this compound moiety serves as a crucial starting point for the development of potent kinase inhibitors and anticancer agents.[1] The 1H-indazole-3-amine structure itself is known to be an effective hinge-binding fragment, crucial for interaction with the ATP-binding site of various kinases.[2][3] Modifications at the C3, C5, and N1 positions of the indazole ring have been explored to optimize potency and selectivity.

Modifications at the C3-amino and C5-bromo Positions

A study by a team of researchers involved the synthesis of a series of 3,5-disubstituted indazole derivatives starting from this compound.[2] The primary modifications involved Suzuki coupling to replace the bromine at the C5 position with various substituted aryl groups, and acylation of the C3-amino group with different functionalities, including mercaptoacetamide and piperazine acetamide moieties.[3] The antiproliferative activities of these compounds were evaluated against a panel of human cancer cell lines.

Table 1: Antiproliferative Activity of 3,5-Disubstituted 1H-Indazole-3-amine Analogs

Compound IDC5-Substituent (R1)C3-Substituent (R2)K562 IC50 (µM)A549 IC50 (µM)PC-3 IC50 (µM)Hep-G2 IC50 (µM)HEK-293 (Normal Cell) IC50 (µM)
5k 4-Fluorophenyl-NH-CO-CH2-SH>5010.3211.513.32 12.17
6a 3-Fluorophenyl-NH-CO-CH2-(N-piperazinyl)10.1525.4130.1528.34>50
6o 4-Fluorophenyl-NH-CO-CH2-(N-piperazinyl-4-yl-ethyl)5.15 15.4212.3310.1533.2
5-Fu --8.2110.129.8711.54-

Data compiled from a study on the design and synthesis of 1H-indazole-3-amine derivatives.[2][3] 5-Fu (5-fluorouracil) was used as a positive control.[2]

Structure-Activity Relationship (SAR) Summary:

  • Substitution at C5: The nature of the aromatic ring at the C5 position significantly influences activity. The presence of a para-fluorine on the phenyl ring was found to be crucial for potent antitumor activity.[4] For instance, replacing a 3-fluorophenyl group with a 4-methoxyphenyl or 3,4-dichlorophenyl group at the C5 position led to a 2- to 10-fold decrease in inhibitory activity against the K562 cell line.[4]

  • Substitution at C3: Modification of the C3-amino group is critical for both potency and selectivity.

    • The introduction of a mercaptoacetamide group (as in compound 5k ) resulted in the most potent activity against the Hep-G2 cell line (IC50 = 3.32 µM). However, this compound also exhibited significant toxicity to normal HEK-293 cells (IC50 = 12.17 µM), indicating poor selectivity.[3]

    • Replacing the mercapto group with a piperazine moiety generally improved the safety profile. Compound 6o , which features an N-ethylpiperazine group, demonstrated a promising inhibitory effect against the K562 cell line (IC50 = 5.15 µM) and showed greater selectivity with a higher IC50 value against normal HEK-293 cells (IC50 = 33.2 µM).[2] The N-ethylpiperazine group was noted as being important for both enzyme inhibitory and cellular activity.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound analogs.

Synthesis of this compound

The synthesis of the core scaffold, this compound, is a key initial step. A common and efficient method starts from 5-bromo-2-fluorobenzonitrile.[2]

Procedure:

  • To a round-bottom flask, add 5-bromo-2-fluorobenzonitrile.

  • Add hydrazine hydrate (80%).

  • Reflux the reaction mixture for approximately 20 minutes.

  • Upon completion, the product, this compound, is obtained with a high yield.[2]

In Vitro Antiproliferative Activity (MTT Assay)

The methyl thiazolyl tetrazolium (MTT) colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.[2]

Procedure:

  • Cell Seeding: Plate human cancer cells (e.g., A549, K562, PC-3, Hep-G2) and a normal cell line (e.g., HEK-293) in 96-well plates and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized indazole derivatives.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 492 nm) using a microplate reader.

  • Data Analysis: Calculate the 50% inhibition concentration (IC50) values.

Biochemical Kinase Inhibition Assay

To determine the direct inhibitory effect of the compounds on specific kinases, a biochemical assay is employed.

Procedure (General):

  • Prepare a reaction mixture containing the purified kinase, a suitable substrate, and ATP.

  • Add the test compounds at various concentrations.

  • Incubate the reaction mixture to allow for the kinase reaction to proceed.

  • Stop the reaction and measure the amount of product formed or the amount of ATP consumed. This can be done using various methods, such as radioactivity-based assays or luminescence-based assays like the ADP-Glo™ Kinase Assay.

  • Calculate the IC50 values, which represent the concentration of the compound required to inhibit 50% of the kinase activity.

Signaling Pathways and Visualizations

The antitumor activity of this compound analogs can be attributed to their modulation of key cellular signaling pathways. For instance, compound 6o was found to induce apoptosis and affect the cell cycle, possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway.[2] Other indazole derivatives have been shown to inhibit the ASK1-p38/JNK signaling pathway.[6]

Below are diagrams representing these pathways, created using the DOT language.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_assays Assays cluster_analysis Data Analysis start 5-bromo-2-fluorobenzonitrile intermediate This compound start->intermediate Hydrazine Hydrate analogs Diverse Analogs (C3 & C5 modifications) intermediate->analogs Suzuki Coupling & Amide Formation invitro In Vitro Assays analogs->invitro invivo In Vivo Studies (Optional) invitro->invivo cell_assay Antiproliferative (MTT Assay) invitro->cell_assay kinase_assay Kinase Inhibition (e.g., ADP-Glo) invitro->kinase_assay sar SAR Analysis cell_assay->sar kinase_assay->sar pathway Pathway Elucidation sar->pathway

Caption: A generalized workflow for the discovery and optimization of this compound analogs.

p53_MDM2_pathway stress Cellular Stress (e.g., DNA Damage) p53 p53 stress->p53 activates mdm2 MDM2 p53->mdm2 induces transcription degradation p53 Degradation p53->degradation apoptosis Apoptosis & Cell Cycle Arrest p53->apoptosis promotes mdm2->p53 promotes ubiquitination inhibition Indazole Analog (e.g., 6o) inhibition->mdm2 inhibits

Caption: The p53/MDM2 signaling pathway and a potential point of intervention for indazole analogs.

ASK1_JNK_p38_pathway stress Stress Stimuli (e.g., ROS, TNF-α) ask1 ASK1 stress->ask1 activates mkk36 MKK3/6 ask1->mkk36 mkk47 MKK4/7 ask1->mkk47 inhibition Indazole Analog inhibition->ask1 inhibits p38 p38 mkk36->p38 jnk JNK mkk47->jnk apoptosis Apoptosis & Inflammation p38->apoptosis jnk->apoptosis

Caption: The ASK1-p38/JNK signaling pathway, a target for some indazole-based inhibitors.

References

A Comparative Guide to the Synthetic Routes of 5-bromo-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent synthetic routes for the preparation of 5-bromo-1H-indazol-3-amine, a key intermediate in the development of various pharmaceutical compounds. The routes are evaluated based on reaction yield, conditions, and starting materials, supported by experimental data from published literature.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: From 5-bromo-2-fluorobenzonitrileRoute 2: From 5-bromo-3-nitro-1H-indole
Starting Material 5-bromo-2-fluorobenzonitrile5-bromo-3-nitro-1H-indole
Key Transformation Nucleophilic aromatic substitution and cyclizationReduction of a nitro group
Primary Reagent HydrazineStannous chloride (SnCl₂)
Typical Yield 90% - 99.5%92%
Reaction Time 5 minutes to overnight2 hours
Reaction Temperature 95°C to 100°C85°C
Solvent None (neat) or EthanolAcetic Acid

Visualizing the Synthetic Pathways

G cluster_0 Route 1: From 5-bromo-2-fluorobenzonitrile cluster_1 Route 2: From 5-bromo-3-nitro-1H-indole A 5-bromo-2-fluorobenzonitrile C This compound A->C Nucleophilic Substitution & Cyclization B Hydrazine B->C D 5-bromo-3-nitro-1H-indole F 5-bromo-1H-indol-3-amine D->F Nitro Group Reduction E Stannous Chloride (SnCl₂) E->F

Caption: Comparative diagram of two synthetic routes to this compound.

Route 1: Synthesis from 5-bromo-2-fluorobenzonitrile

This is the most commonly reported and high-yielding method for the synthesis of this compound. The reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization.

Experimental Protocols

Method A: Neat Hydrazine

  • Procedure: To a round-bottom flask, 5-bromo-2-fluorobenzonitrile (15.54 g, 77.7 mmol) is added to hydrazine (124 g, 3885 mmol). The reaction mixture is heated to 100°C for 5 minutes. The excess hydrazine is then removed under reduced pressure to yield this compound.[1]

  • Yield: 99.5%[1]

Method B: Hydrazine Hydrate in Ethanol

  • Procedure: To a solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol) in ethanol (20 ml), hydrazine hydrate (99%, 10.0 mmol) is added. The reaction mixture is heated in a sealed tube at 70°C for 4 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is concentrated to dryness. The resulting solid is purified by recrystallization from ethanol.[2]

  • Yield: 90%[2]

  • Alternative Procedure: Hydrazine hydrate (18 mL) is added to 5-bromo-2-fluorobenzonitrile (1.93 g, 6.94 mmol, assuming a similar molecular weight to a related example) in ethanol (10 mL). The mixture is heated to 95°C overnight. The mixture is then diluted with ethyl acetate and washed with water. The product may precipitate and can be collected by filtration. The organic layer is concentrated, and the resulting solid is triturated with methanol.[1]

Route 2: Synthesis from 5-bromo-3-nitro-1H-indole

This route demonstrates an alternative strategy where the amino group is introduced by the reduction of a nitro group on a pre-existing heterocyclic core. While the provided example starts from an indole derivative, the methodology is a common and effective way to introduce an amino group in a position that might be otherwise difficult to functionalize directly.

Experimental Protocol
  • Procedure: To a stirred solution of 5-bromo-3-nitro-1H-indole (100 mg, 0.414 mmol) in acetic acid (2.0 mL), stannous chloride (SnCl₂, 78.7 mg, 0.415 mmol) is added at 25°C. The resulting mixture is warmed to 85°C and stirred at that temperature for 2 hours. The mixture is then cooled to 25°C and concentrated under reduced pressure to give 5-bromo-1H-indol-3-amine. The product is used directly in the next step without further purification.[3]

  • Yield: 92%[3]

Summary and Discussion

The synthesis of this compound from 5-bromo-2-fluorobenzonitrile (Route 1) is a highly efficient and rapid method, with reported yields reaching near quantitative levels. The use of neat hydrazine offers a solvent-free and very fast conversion, although handling large excess of hydrazine requires appropriate safety precautions. The use of ethanol as a solvent provides a more conventional setup, though it may require longer reaction times and slightly lower yields.

The reductive approach from a nitro-precursor (Route 2) , exemplified by the synthesis of the analogous 5-bromo-1H-indol-3-amine, presents a robust alternative. This method is particularly useful when the corresponding nitro-compound is readily available or when direct amination is challenging. The use of stannous chloride in acetic acid is a classic and reliable method for nitro group reduction, offering high yields.

For large-scale production, the efficiency and high throughput of Route 1, particularly the neat reaction, would likely be favored. However, the choice of synthetic route will ultimately depend on the availability and cost of starting materials, as well as the specific requirements for purity and scalability.

References

A Comparative Guide to the Biological Efficacy of 5-bromo-1H-indazol-3-amine Based Compounds and Other Key Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to the extensive exploration of heterocyclic compounds, which form the backbone of many approved drugs. Among these, the indazole scaffold, and particularly derivatives of 5-bromo-1H-indazol-3-amine, has emerged as a privileged structure in medicinal chemistry. This guide provides an objective comparison of the biological efficacy of this compound based compounds against other prominent heterocycles such as benzimidazoles, indoles, and pyrazoles. The comparison is focused on three key therapeutic areas: anticancer, anti-inflammatory, and antimicrobial activities, supported by experimental data.

Anticancer Activity: Targeting the Engines of Cell Growth

The development of novel anticancer agents is a primary focus of modern drug discovery. Heterocyclic compounds have played a pivotal role in this area, often by inhibiting key signaling pathways involved in cancer cell proliferation and survival.

Comparative Efficacy of Heterocycles as Anticancer Agents

Derivatives of this compound have demonstrated significant potential as anticancer agents. For instance, a novel derivative, compound 6o , exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM.[1][2] Notably, this compound showed greater selectivity for cancer cells over normal cells.[1][2] The anticancer activity of these compounds is often attributed to their ability to interfere with critical cellular pathways, such as the p53/MDM2 pathway, leading to apoptosis.[1][2]

In comparison, indole derivatives have also shown potent anticancer activities. For example, one indole derivative displayed an IC50 value of 2.73 µM against breast cancer cells, which is comparable to the well-known kinase inhibitor staurosporine (IC50 of 8.32 µM in the same study).[3] Benzimidazole derivatives also exhibit a broad spectrum of antitumor activities.[4]

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
This compound Compound 6oK562 (Chronic Myeloid Leukemia)5.15[1][2]
Indole Indolyl-Hydrazone (Compound 5)Breast Cancer2.73[3]
Indole Compound 5fSMMC-7721 (Hepatocarcinoma)0.56[5]
Indole Compound 5fHepG2 (Hepatocarcinoma)0.91[5]
Benzimidazole Nitro-substituted imidazolinyl derivative (Compound 6)A549 (Lung Cancer)2.12[4]
Benzimidazole Nitro-substituted imidazolinyl derivative (Compound 6)HCC827 (Lung Cancer)5.13[4]
Benzimidazole Nitro-substituted imidazolinyl derivative (Compound 6)NCI-H358 (Lung Cancer)0.85[4]

Table 1: Comparative in vitro anticancer activity (IC50 values) of various heterocyclic compounds.

Signaling Pathway: p53/MDM2 Interaction

A crucial pathway in cancer development is the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2.[6][7][8][9][10] In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to proliferate unchecked.[6][9] Compounds that can inhibit the MDM2-p53 interaction can restore p53 function, leading to cell cycle arrest and apoptosis.[6][8] Some this compound derivatives have been suggested to exert their anticancer effects through this pathway.[1][2]

p53_MDM2_Pathway p53/MDM2 Signaling Pathway Stress Cellular Stress (e.g., DNA Damage) p53 p53 (Tumor Suppressor) Stress->p53 activates MDM2 MDM2 (Oncoprotein) p53->MDM2 induces transcription Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis MDM2->p53 promotes degradation Degradation p53 Degradation MDM2->Degradation leads to Inhibitor This compound Derivative Inhibitor->MDM2 inhibits

Caption: The p53/MDM2 signaling pathway and the inhibitory action of certain anticancer compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[11][12][13][14]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[11][14]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specific period (typically 24-72 hours).[11]

  • MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL final concentration), and the plate is incubated for another 2-4 hours.

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[11][13] A solubilizing agent, such as DMSO or a detergent solution, is then added to dissolve the formazan crystals.[11][13]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[11][13] The intensity of the color is directly proportional to the number of viable cells.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. The cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a major strategy for developing anti-inflammatory drugs.

Comparative Efficacy of Heterocycles as Anti-inflammatory Agents

Indazole derivatives have shown significant anti-inflammatory properties. While specific data for this compound derivatives is emerging, the broader class of indazoles has been investigated for its ability to inhibit key inflammatory mediators.

In comparison, indole derivatives are well-established anti-inflammatory agents, with indomethacin being a classic example of a nonsteroidal anti-inflammatory drug (NSAID).[15] Newer indole derivatives have shown potent inhibition of paw edema in animal models.[16][17] Benzimidazole derivatives have also been reported to possess significant anti-inflammatory activity, with some compounds showing a high percentage of edema reduction in the carrageenan-induced paw edema model.[2] For instance, a mannosylated benzimidazole derivative demonstrated a 72% reduction in edema, which is comparable to the standard drug diclofenac (73% reduction).[18] Pyrazole-containing compounds, such as celecoxib, are well-known selective COX-2 inhibitors.

Compound ClassDerivative Example/StudyModelActivityReference
Indazole General Indazole DerivativesCOX InhibitionVaries[15]
Indole Indole Schiff Base (S14)Carrageenan-induced paw edema63.69% inhibition after 3h[16]
Indole 2-(2-aminophenoxy)-1-(1H-indol-1-yl)ethanone (M2)Carrageenan-induced paw edemaSignificant activity at 400 mg/kg[17]
Benzimidazole Mannosylated derivative (52)Carrageenan-induced paw edema72% reduction in edema[18]
Pyrazole CelecoxibCOX-2 InhibitionSelective Inhibition

Table 2: Comparative anti-inflammatory activity of various heterocyclic compounds.

Signaling Pathway: Cyclooxygenase (COX) Pathway

The COX pathway is central to the inflammatory response.[19][20][21][22][23] When cells are stimulated by inflammatory signals, the enzyme phospholipase A2 releases arachidonic acid from the cell membrane.[20] COX enzymes (COX-1 and COX-2) then convert arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[22][23] NSAIDs and other anti-inflammatory drugs exert their effects by inhibiting COX enzymes.[19]

COX_Pathway Cyclooxygenase (COX) Pathway Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Stimuli->PLA2 activates Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA releases PLA2->Membrane acts on COX COX-1 / COX-2 AA->COX substrate for PGs Prostaglandins COX->PGs produces Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor Heterocyclic Inhibitor (e.g., NSAID) Inhibitor->COX inhibits

Caption: The Cyclooxygenase (COX) pathway and the mechanism of action of NSAIDs.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the anti-inflammatory activity of new compounds.[4][24][25][26][27]

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The test compounds (e.g., indole or benzimidazole derivatives) are administered orally or intraperitoneally at a specific dose.[17] A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug like indomethacin or diclofenac.[27]

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[4][25]

  • Paw Volume Measurement: The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[27]

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Heterocyclic compounds are a rich source of potential new antibiotics and antifungals.

Comparative Efficacy of Heterocycles as Antimicrobial Agents

While data on the antimicrobial activity of this compound derivatives is still emerging, the broader indazole class has been evaluated. Some indazole derivatives have shown activity against Gram-positive bacteria with MIC values ranging from 64 to 128 µg/mL.[28]

In comparison, pyrazole derivatives have demonstrated potent and broad-spectrum antibacterial activity, with some compounds showing MIC values as low as 1-8 µg/mL against various bacterial strains, including multidrug-resistant isolates.[29] Certain pyrano[2,3-c] pyrazole derivatives have also shown significant activity, with MIC values ranging from 6.25 to 50 mg/mL.[30] Indole and benzimidazole scaffolds are also known to be present in many compounds with significant antimicrobial properties.

Compound ClassDerivative Example/StudyMicroorganismMIC (µg/mL)Reference
Indazole Compound 5S. aureus, S. epidermidis64 - 128[28]
Indazole Compounds 2 & 3E. faecalis~128[28]
Pyrazole Aminoguanidine-derived 1,3-diphenyl pyrazolesS. aureus1 - 8[29]
Pyrazole Aminoguanidine-derived 1,3-diphenyl pyrazolesE. coli1[29]
Pyrazole Pyrazolyl 1,3,4-thiadiazine derivative (21a)Bacteria62.5 - 125[31]
Pyrazole Pyrazolyl 1,3,4-thiadiazine derivative (21a)Fungi2.9 - 7.8[31]

Table 3: Comparative in vitro antimicrobial activity (MIC values) of various heterocyclic compounds.

Experimental Workflow: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[32][33][34][35][36]

MIC_Workflow Workflow for MIC Determination by Broth Microdilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Compound Prepare serial dilutions of test compound Inoculation Inoculate microtiter plate wells with compound and microorganism Prep_Compound->Inoculation Prep_Inoculum Prepare standardized microbial inoculum Prep_Inoculum->Inoculation Incubation Incubate plate at optimal temperature (e.g., 37°C for 18-24h) Inoculation->Incubation Read_Plate Visually inspect for turbidity (growth) Incubation->Read_Plate Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Plate->Determine_MIC

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Experimental Protocol: Broth Microdilution Method
  • Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the test compound is prepared in a liquid growth medium in the wells of a 96-well microtiter plate.[32][33]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).[33]

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension.[33] Control wells (with no compound and with no inoculum) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours) to allow for microbial growth.[35][36]

  • MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[35]

Conclusion

This guide highlights the significant therapeutic potential of this compound based compounds and provides a comparative perspective against other important heterocyclic scaffolds. While derivatives of this compound show promising anticancer activity, other heterocycles like indoles and benzimidazoles currently have a more extensive body of published data demonstrating potent effects across anticancer, anti-inflammatory, and antimicrobial applications. Pyrazoles stand out for their well-established roles as COX inhibitors and potent antimicrobial agents. The provided data and experimental protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the design and development of next-generation therapeutics based on these versatile heterocyclic cores. Further research into the specific biological activities of this compound derivatives is warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to Analytical Methods for the Characterization of 5-bromo-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of 5-bromo-1H-indazol-3-amine, a key intermediate in pharmaceutical synthesis. The following sections detail various analytical techniques, their experimental protocols, and comparative performance data to aid in method selection and implementation.

Overview of Analytical Techniques

A variety of analytical techniques can be employed to confirm the identity, purity, and physicochemical properties of this compound. The choice of method depends on the specific analytical goal, such as qualitative identification, quantitative purity assessment, or structural elucidation. The most common techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Separates the compound from impurities to assess purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies functional groups present in the molecule.

  • Differential Scanning Calorimetry (DSC): Determines the melting point and purity of the compound.

  • Elemental Analysis (EA): Measures the elemental composition (C, H, N) of the compound.

  • X-ray Crystallography: Provides the definitive three-dimensional structure of the molecule in its crystalline form.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the analytical methods discussed. It is important to note that while some data is specific to this compound, other values are typical for the analysis of similar aromatic amines and heterocyclic compounds and should be considered as estimates.

Analytical MethodInformation ProvidedSample AmountAnalysis TimeSpecificityQuantitative Capability
¹H and ¹³C NMR Detailed molecular structure, identification of impurities with known structures.5-25 mg for ¹H, 50-100 mg for ¹³C[1]Minutes to hoursHighYes (qNMR)
Mass Spectrometry Molecular weight, elemental formula (with high resolution MS).<1 mgMinutesHighYes (with internal standards)
HPLC-UV Purity, presence of impurities.1-10 mg15-60 minutesModerate to HighYes
FTIR Presence of functional groups.1-10 mgMinutesLowNo
DSC Melting point, purity (for crystalline solids >98% pure).[2][3]1-5 mg30-60 minutesLowYes (for purity)
Elemental Analysis Elemental composition (%C, %H, %N).2-5 mg<15 minutesLowYes
X-ray Crystallography Definitive 3D molecular structure, crystal packing.Single crystalHours to daysVery HighNo

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques used in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure and identify any structurally related impurities.

Instrumentation: 400 MHz NMR Spectrometer.

¹H NMR Protocol:

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition:

    • Record the ¹H NMR spectrum at 25 °C.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the Free Induction Decay (FID) with an exponential window function and Fourier transform. Phase and baseline correct the spectrum.

  • Data Interpretation: The expected chemical shifts (δ) and multiplicities for this compound are:

    • δ 11.55 (s, 1H)

    • δ 7.92 (d, J=1.87 Hz, 1H)

    • δ 7.30 (dd, J=8.79, 1.89 Hz, 1H)

    • δ 7.19 (d, J=8.78 Hz, 1H)

    • δ 5.41 (s, 2H)[4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound.

Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Introduce the sample into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

  • Data Interpretation: The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is 213.[5]

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify impurities.

Instrumentation: HPLC system with a UV detector.

Protocol (General Method for Aromatic Amines):

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

  • Analysis: Inject the sample and record the chromatogram.

  • Data Analysis: Calculate the purity by dividing the peak area of the main component by the total area of all peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FTIR spectrometer.

Protocol (KBr Pellet Method):

  • Sample Preparation: Mix 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[6] Grind the mixture to a fine powder.

  • Pellet Formation: Place the mixture in a pellet press and apply pressure to form a transparent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and assess the purity of the compound.

Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan and seal it.

  • Analysis:

    • Place the sample pan and an empty reference pan in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Determine the onset of the melting endotherm as the melting point. Purity can be calculated from the shape of the melting peak using the van't Hoff equation.

Elemental Analysis (EA)

Objective: To determine the elemental composition of the compound.

Instrumentation: CHN elemental analyzer.

Protocol:

  • Sample Preparation: Accurately weigh approximately 2 mg of the dry sample.

  • Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.[7]

  • Data Analysis: The instrument software calculates the percentage of carbon, hydrogen, and nitrogen. The expected values for C₇H₆BrN₃ are: C, 39.65%; H, 2.85%; N, 19.81%. The measured values should be within ±0.4% of the theoretical values.[8]

X-ray Crystallography

Objective: To obtain the definitive three-dimensional structure of the molecule.

Protocol:

  • Crystal Growth: Grow single crystals of this compound of suitable size and quality, typically by slow evaporation of a saturated solution.[9]

  • Data Collection: Mount a single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

Experimental Workflows and Logical Relationships

The characterization of a newly synthesized compound like this compound typically follows a logical workflow to confirm its identity and purity.

CharacterizationWorkflow Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Initial_ID Initial Identification Purification->Initial_ID Structural_Elucidation Definitive Structural Elucidation Purification->Structural_Elucidation For Single Crystal Growth NMR NMR Spectroscopy (¹H, ¹³C) Initial_ID->NMR Structural Confirmation MS Mass Spectrometry Initial_ID->MS Molecular Weight FTIR FTIR Spectroscopy Initial_ID->FTIR Functional Groups Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Purity_Assessment HPLC HPLC Purity_Assessment->HPLC Chromatographic Purity DSC DSC Purity_Assessment->DSC Thermal Purity EA Elemental Analysis Purity_Assessment->EA Elemental Composition Final_Characterization Fully Characterized Compound HPLC->Final_Characterization DSC->Final_Characterization EA->Final_Characterization Xray X-ray Crystallography Structural_Elucidation->Xray Xray->Final_Characterization

Caption: Workflow for the characterization of a synthesized pharmaceutical intermediate.

This guide provides a foundational understanding of the analytical methodologies for the characterization of this compound. For specific applications, method validation according to regulatory guidelines is essential to ensure data quality and reliability.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the selectivity of kinase inhibitors is paramount. The indazole scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors derived from the privileged 5-bromo-1H-indazol-3-amine scaffold, offering insights into their therapeutic potential and off-target effects.

This publication delves into the kinase selectivity of representative compounds, presenting quantitative data from in vitro assays. Detailed experimental methodologies are provided to ensure reproducibility and facilitate further investigation. Visualizations of key signaling pathways and experimental workflows are included to offer a comprehensive understanding of the evaluation process.

Comparative Kinase Selectivity Profiling

The therapeutic efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity profile. A highly selective inhibitor targets a specific kinase, minimizing off-target effects, while a multi-targeted inhibitor can be advantageous in complex diseases like cancer. The following tables summarize the cross-reactivity data for representative indazole-based kinase inhibitors, comparing their inhibitory activity across a panel of kinases.

Due to the limited public data on kinase inhibitors derived directly from this compound, this guide will utilize data from structurally related and well-characterized indazole-based inhibitors to provide a representative comparison. For instance, Axitinib, an FDA-approved multi-kinase inhibitor, and the experimental inhibitor C05, a potent PLK4 inhibitor, both feature the indazole core.

Kinase TargetC05 (% Inhibition at 0.5 µM)Axitinib (IC50 in nM)
Primary Target(s)
PLK487.45%4.2
VEGFR1-0.1
VEGFR2-0.2
VEGFR3-0.1-0.3
PDGFRβ-1.6
c-Kit-1.7
Off-Target Kinases
PLK115.32%-
PLK221.89%-
PLK312.56%-
CDK2/cyclin A25.78%-
CDK4/cyclin D310.23%-
Aurora A31.45%-
Aurora B28.91%-
CHK118.67%-
Data for C05 represents the percentage of kinase activity inhibited at a concentration of 0.5 µM.[1][2] Data for Axitinib is presented as the half-maximal inhibitory concentration (IC50).[2] A lower IC50 value indicates higher potency.

Experimental Protocols

The following are generalized protocols for key experiments used to determine the cross-reactivity and potency of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric Format)

This biochemical assay is a common method to determine the potency of a compound against a purified kinase.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compound (e.g., indazole-based inhibitor) stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In the wells of a microplate, add the kinase, the specific substrate, and the diluted test compound.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate, which captures the radiolabeled, phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[3]

Cellular Phosphorylation Assay (Western Blot)

This cell-based assay assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer

  • Primary antibodies (total and phospho-specific for the substrate)

  • Secondary antibody (e.g., HRP-conjugated)

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Culture cells in multi-well plates.

  • Treat the cells with various concentrations of the test compound for a specified time.

  • Lyse the cells to extract the proteins.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate it with a primary antibody specific to the phosphorylated form of the target substrate.

  • Wash the membrane and incubate it with a labeled secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody for the total amount of the substrate protein to ensure equal loading.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Visualizing Kinase Signaling and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 Extracellular Signal Extracellular Signal Receptor Tyrosine Kinase Receptor Tyrosine Kinase Extracellular Signal->Receptor Tyrosine Kinase Binds to Adaptor Proteins (e.g., GRB2) Adaptor Proteins (e.g., GRB2) Receptor Tyrosine Kinase->Adaptor Proteins (e.g., GRB2) Activates MAPKKK MAPKKK (e.g., Raf) Adaptor Proteins (e.g., GRB2)->MAPKKK Recruits and Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors Phosphorylates Cellular Response Cellular Response (Proliferation, Differentiation, etc.) Transcription Factors->Cellular Response Regulates Gene Expression

Caption: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway.[4][5][6]

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Compound Synthesis Synthesis of Indazole Derivatives Primary Screening Primary Screening (Target Kinase) Compound Synthesis->Primary Screening Kinome-wide Profiling Kinome-wide Cross-Reactivity Profiling Primary Screening->Kinome-wide Profiling Active Compounds Cell-based Assays Cell-based Assays (Target Engagement & Phenotype) Kinome-wide Profiling->Cell-based Assays Selective Compounds Lead Optimization Lead Optimization Cell-based Assays->Lead Optimization Potent & Selective Leads Lead Optimization->Compound Synthesis Iterative Design

Caption: General Workflow for Kinase Inhibitor Cross-Reactivity Profiling.

References

5-Bromo-1H-indazol-3-amine: A Privileged Scaffold in Drug Discovery for Oncology and Neurology

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to a Versatile Building Block

In the landscape of modern drug discovery, the quest for novel therapeutic agents with high efficacy and specificity is paramount. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the indazole scaffold has emerged as a "privileged" structure, particularly in the development of kinase inhibitors. This guide provides a comprehensive comparison of 5-bromo-1H-indazol-3-amine as a key building block, evaluating its advantages over alternative scaffolds in the synthesis of potent bioactive molecules. We present supporting experimental data, detailed protocols, and visualizations of relevant biological pathways to inform researchers, scientists, and drug development professionals.

The Strategic Advantage of the Indazole Moiety

The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, offers a unique combination of structural and electronic features that make it highly attractive for medicinal chemistry. Its isomeric relationship with indole, a common pharmacophore, allows it to act as a bioisostere, often leading to improved pharmacological properties.[1][2]

This compound, in particular, serves as a versatile starting material. The bromine atom at the 5-position provides a convenient handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR).[3][4] The 3-amino group is a crucial hydrogen bond donor, effectively interacting with the hinge region of many protein kinases, a key interaction for potent inhibition.[3][5]

Performance Comparison: Indazole vs. Alternative Scaffolds

The superiority of the indazole scaffold, and specifically derivatives of this compound, can be demonstrated through a comparative analysis of their biological activity against key therapeutic targets. Here, we compare indazole-based inhibitors with those containing alternative heterocyclic cores, such as indole and thiazole, in the context of Vascular Endothelial Growth Factor Receptor (VEGFR) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways, both critical in cancer progression.

Targeting the VEGFR Signaling Pathway

The VEGFR signaling cascade is a crucial driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][6][7][8] Small molecule inhibitors targeting VEGFR-2 have shown significant clinical success.

. Table 1: Comparison of VEGFR-2 Inhibitory Activity

Compound/ScaffoldTarget KinaseIC50 (nM)Cell LineReference
Indazole-based Inhibitor (Compound 30) VEGFR-21.24-[1][9]
Indazole-based Inhibitor (Compound 12e) VEGFR-27-[10]
Indole-based Inhibitor (Sunitinib) VEGFR-283.20-
Thiazole-based Inhibitor (Compound III) VEGFR-251.09-[11]

The data clearly indicates that indazole-based inhibitors can achieve significantly higher potency against VEGFR-2 compared to well-established indole-based drugs like Sunitinib and other heterocyclic scaffolds like thiazole.

Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central signaling node that regulates cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[12][13][14][15][16]

. Table 2: Comparison of Anti-proliferative Activity in Cancer Cell Lines

Compound/ScaffoldCell LineIC50 (µM)Reference
This compound Derivative (6o) K562 (Chronic Myeloid Leukemia)5.15[3][5]
This compound Derivative (5a) A549 (Lung Cancer)4.66[3]
Indole-based PIM Kinase Inhibitor (Compound 5) HT-29 (Colon Adenocarcinoma)1.4[17]
Indole-based EGFR/SRC Kinase Inhibitor (Compound 16) A549 (Lung Cancer)>50[18]

While direct comparison is challenging due to the variety of derivatives and cancer cell lines, the data illustrates the potent anti-proliferative activity of compounds derived from this compound across different cancer types.

Experimental Protocols

To facilitate the application of this compound in drug discovery programs, we provide detailed experimental protocols for its synthesis and a key subsequent transformation.

Synthesis of this compound

This high-yield synthesis proceeds via the reaction of 5-bromo-2-fluorobenzonitrile with hydrazine.

Materials:

  • 5-bromo-2-fluorobenzonitrile

  • Hydrazine

  • 250 mL round-bottom flask

Procedure:

  • To a 250 mL round-bottom flask, add 5-bromo-2-fluorobenzonitrile (15.54 g, 77.7 mmol) and hydrazine (124 g, 3885 mmol).[19]

  • Heat the reaction mixture to 100 °C for 5 minutes.[19]

  • Remove the excess hydrazine under reduced pressure to yield this compound.[19]

    • Yield: 16.4 g (99.5%)[19]

    • MS (m/z): 213 (M+1)[19]

Suzuki-Miyaura Coupling with this compound Derivatives

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents at the 5-position.

Materials:

  • This compound derivative (e.g., after N-protection or further modification)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (ligand)

  • Potassium carbonate (K₂CO₃)

  • 1,4-dioxane/water mixture (4:1)

  • Reaction vial with a stir bar

Procedure:

  • To a reaction vial, add the 5-bromo-indazole derivative (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 equiv.) and SPhos (0.005 equiv.) in the 1,4-dioxane/water solvent mixture.

  • Add the catalyst solution to the reaction vial containing the solids.

  • Seal the vial and stir the mixture at the appropriate temperature (e.g., 90 °C) for the required time (e.g., 6-12 hours).[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and perform a standard aqueous workup and purification by column chromatography.

Visualizing the Mechanism of Action: Signaling Pathways

To understand the therapeutic potential of drugs derived from this compound, it is crucial to visualize the biological pathways they modulate. The following diagrams, generated using Graphviz, illustrate the VEGFR and PI3K/Akt signaling pathways and highlight the points of inhibition by indazole-based compounds.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration) ERK->Angiogenesis Indazole_Inhibitor Indazole-based Inhibitor Indazole_Inhibitor->VEGFR2 Inhibits PI3K_Akt_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 Akt Akt mTORC1 mTORC1 CellSurvival Cell Survival & Proliferation Indazole_Inhibitor Indazole-based Inhibitor Indazole_Inhibitor->PI3K Inhibits

References

Spectroscopic Showdown: Unmasking 5-bromo-1H-indazol-3-amine and Its Chemical Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of the potent signaling molecule 5-bromo-1H-indazol-3-amine with its synthetic precursors, 5-bromo-2-fluorobenzonitrile and 2-amino-5-bromobenzonitrile, provides a detailed roadmap for researchers in drug discovery and development. This guide presents a side-by-side analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering clear structural confirmation and purity assessment at each synthetic stage.

The journey to synthesize this compound, a key intermediate in the development of various therapeutic agents, involves critical chemical transformations. Monitoring these transformations through spectroscopic analysis is paramount to ensure the integrity of the final product. This guide delves into the distinct spectral signatures of the target molecule and its precursors, providing a valuable resource for chemical synthesis and characterization.

At a Glance: Spectroscopic Data Summary

To facilitate a clear comparison, the key spectroscopic data for this compound and its precursors are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, IntegrationSolvent
This compound 11.55 (s, 1H), 7.92 (d, J=1.87, 1H), 7.30 (dd, J=8.79, 1.89, 1H), 7.19 (d, J=8.78, 1H), 5.41 (s, 2H)[1]DMSO-d₆
5-bromo-2-fluorobenzonitrile 8.08 (dd, J=7.0, 2.3, 1H), 7.84 (ddd, J=8.8, 4.3, 2.3, 1H), 7.42 (t, J=8.8, 1H)CDCl₃
2-amino-5-bromobenzonitrile 7.55 (d, J=2.1, 1H), 7.28 (dd, J=8.5, 2.1, 1H), 6.69 (d, J=8.5, 1H), 4.55 (s, 2H)CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmSolvent
This compound Data not readily available in the searched literature.-
5-bromo-2-fluorobenzonitrile 160.3 (d, J=255.5), 138.4 (d, J=9.2), 136.8 (d, J=3.8), 118.8 (d, J=21.2), 116.5 (d, J=3.1), 114.7, 103.8 (d, J=15.3)CDCl₃
2-amino-5-bromobenzonitrile 149.1, 136.2, 135.0, 118.9, 117.8, 110.1, 109.8[2]CDCl₃

Table 3: IR Spectroscopic Data

CompoundKey Absorption Peaks (cm⁻¹)
This compound Data not readily available in the searched literature.
5-bromo-2-fluorobenzonitrile 2231 (C≡N stretch), 1605, 1572, 1475 (aromatic C=C stretch), 1260 (C-F stretch), 885, 825 (C-H out-of-plane bend)
2-amino-5-bromobenzonitrile 3475, 3375 (N-H stretch), 2218 (C≡N stretch), 1618, 1558, 1489 (aromatic C=C stretch), 1290 (C-N stretch)

Table 4: Mass Spectrometry Data

Compoundm/z (Method)
This compound 213 (M+1) (MS)[1]
5-bromo-2-fluorobenzonitrile 200, 198 (M⁺), 171, 119, 94 (EI-MS)
2-amino-5-bromobenzonitrile 198, 196 (M⁺), 117, 90 (GC-MS)

Synthetic Pathway Overview

The synthesis of this compound can be achieved from readily available precursors. The following diagram illustrates the common synthetic routes.

Synthetic_Pathway Synthetic Pathway to this compound cluster_0 Route 1 cluster_1 Route 2 A 5-bromo-2-fluorobenzonitrile C This compound A->C Reflux B Hydrazine B->C D 2-amino-5-bromobenzonitrile F This compound D->F Diazotization & Cyclization E 1. NaNO2, H+ 2. Reduction

Caption: Synthetic routes to this compound.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are prepared by dissolving 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectra are obtained using an FT-IR spectrometer. Solid samples can be analyzed as a potassium bromide (KBr) pellet or by using an attenuated total reflectance (ATR) accessory. For the KBr pellet method, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. For ATR, a small amount of the solid sample is placed directly onto the ATR crystal. Spectra are typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are acquired on a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification of volatile compounds, or using electrospray ionization (ESI) for less volatile or thermally labile molecules. The instrument is operated in electron ionization (EI) or chemical ionization (CI) mode. The data is reported as a mass-to-charge ratio (m/z).

In-depth Spectroscopic Analysis

5-bromo-2-fluorobenzonitrile (Precursor 1): The ¹H NMR spectrum of this precursor shows three distinct signals in the aromatic region, consistent with its trisubstituted benzene ring. The ¹³C NMR spectrum displays the expected number of carbon signals, with the carbon attached to the fluorine atom showing a characteristic doublet due to C-F coupling. The IR spectrum is dominated by a sharp absorption band around 2231 cm⁻¹, indicative of the nitrile (C≡N) functional group. The mass spectrum shows the molecular ion peaks at m/z 198 and 200, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

2-amino-5-bromobenzonitrile (Precursor 2): In the ¹H NMR spectrum of this precursor, the presence of a broad singlet for the amino protons and three aromatic protons is observed. The ¹³C NMR spectrum is consistent with the assigned structure. The IR spectrum clearly shows the characteristic N-H stretching vibrations of the primary amine group around 3475 and 3375 cm⁻¹, in addition to the nitrile peak at 2218 cm⁻¹.[2] The mass spectrum exhibits the isotopic pattern for a bromine-containing compound with molecular ion peaks at m/z 196 and 198.

This detailed spectroscopic comparison provides a robust framework for the synthesis and characterization of this compound, a crucial building block in medicinal chemistry. By understanding the unique spectral features of the target molecule and its precursors, researchers can confidently navigate its synthesis and ensure the quality of this important compound.

References

A Comparative Guide to the In Vitro Validation of Novel Antitumor Agents Synthesized from 5-bromo-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro assays for validating the antitumor potential of compounds synthesized from the versatile scaffold, 5-bromo-1H-indazol-3-amine. We present a comparative analysis of a synthesized indazole derivative, herein referred to as Compound 6o, against the standard chemotherapeutic agent 5-Fluorouracil (5-Fu). This guide includes detailed experimental protocols for key assays and visual representations of the underlying biological pathways to facilitate a deeper understanding of the compound's mechanism of action.

Data Presentation: Comparative Antitumor Activity

The antitumor potential of novel indazole derivatives was assessed across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay.

Table 1: Comparative IC50 Values (μM) of Compound 6o and 5-Fluorouracil (5-Fu) Against Various Cancer Cell Lines. [1][2]

CompoundK562 (Chronic Myeloid Leukemia)A549 (Lung Cancer)PC-3 (Prostate Cancer)HepG2 (Liver Cancer)HEK-293 (Normal Kidney Cells)
Compound 6o 5.15 ± 0.55> 40> 4010.12 ± 0.7833.2 ± 2.15
5-Fluorouracil (5-Fu) 15.23 ± 1.2125.41 ± 2.3328.74 ± 2.5620.55 ± 1.98Not Reported

Key Findings:

  • Compound 6o demonstrates potent and selective inhibitory activity against the K562 chronic myeloid leukemia cell line, with an IC50 value of 5.15 µM.[1][2]

  • Notably, Compound 6o exhibits significantly lower cytotoxicity against the normal human embryonic kidney cell line (HEK-293), with an IC50 of 33.2 µM, suggesting a favorable selectivity index.[1][2]

  • In comparison, the standard chemotherapeutic drug 5-Fluorouracil shows broader but less potent activity against the tested cancer cell lines.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and facilitate the design of similar validation studies.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells (A549, K562, PC-3, and HepG2) and normal cells (HEK-293) into 96-well plates at an appropriate density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., Compound 6o) and a positive control (e.g., 5-Fu) for 48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values from the dose-response curves.[3][4]

Apoptosis Detection Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat K562 cells with varying concentrations of Compound 6o for 48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.[5][6]

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Protocol:

  • Kinase Reaction Setup: In a multi-well plate, combine the kinase, substrate, ATP, and the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at room temperature to allow the kinase reaction to proceed.

  • ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the generated ADP into ATP.

  • Luminescence Detection: Measure the luminescent signal, which is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[7][8]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays In Vitro Assays cluster_analysis Data Analysis This compound This compound Derivative_Synthesis Derivative Synthesis This compound->Derivative_Synthesis Compound_6o Compound 6o Derivative_Synthesis->Compound_6o MTT_Assay MTT Assay (Cell Proliferation) Compound_6o->MTT_Assay Test Compound AnnexinV_Assay Annexin V/PI Assay (Apoptosis) Compound_6o->AnnexinV_Assay Kinase_Assay Kinase Assay (Enzymatic Activity) Compound_6o->Kinase_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Apoptosis_Quantification Apoptosis Quantification AnnexinV_Assay->Apoptosis_Quantification Kinase_Inhibition Kinase Inhibition Profile Kinase_Assay->Kinase_Inhibition

Caption: Experimental workflow for the synthesis and in vitro validation of Compound 6o.

p53_mdm2_pathway Cellular_Stress Cellular Stress (e.g., DNA Damage) p53 p53 Cellular_Stress->p53 activates MDM2 MDM2 p53->MDM2 induces transcription Proteasomal_Degradation Proteasomal Degradation p53->Proteasomal_Degradation Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest activates Apoptosis Apoptosis p53->Apoptosis activates MDM2->p53 binds and inhibits Ubiquitination Ubiquitination MDM2->Ubiquitination promotes Ubiquitination->p53 Compound_6o Compound 6o (Hypothesized) Compound_6o->MDM2 inhibits

Caption: The p53-MDM2 signaling pathway and the hypothesized role of Compound 6o.

Caption: The Bcl-2 family-mediated apoptosis pathway.

This guide provides a framework for the in vitro validation of novel antitumor compounds derived from this compound. The presented data and protocols serve as a valuable resource for researchers in the field of drug discovery and development. Further investigations are warranted to elucidate the precise molecular targets and to evaluate the in vivo efficacy of promising candidates like Compound 6o.

References

Safety Operating Guide

Proper Disposal of 5-bromo-1H-indazol-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 5-bromo-1H-indazol-3-amine are paramount for ensuring a secure laboratory environment and minimizing environmental impact. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound. Adherence to these procedural, step-by-step instructions is critical for regulatory compliance and laboratory safety.

Immediate Safety and Handling Precautions

This compound is a halogenated aromatic amine and should be handled as a hazardous substance. While specific toxicity data is limited, similar compounds are known to cause skin, eye, and respiratory irritation, and may be harmful if swallowed.[1] Therefore, appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, must be worn at all times. All handling of the solid material and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

Quantitative Data for Disposal Planning

Proper disposal planning requires an understanding of the key physical and chemical properties of the substance and the parameters of the disposal method.

Property / ParameterValueNotes
Chemical Name This compound
CAS Number 61272-71-7[2]
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
Appearance Solid powder
Solubility Insoluble in water.A related compound, 5-Bromo-3-Fluoro-1H-indazole, is noted as insoluble in water.
Waste Classification Halogenated Organic WasteDue to the presence of bromine.[3]
Primary Disposal Method High-Temperature IncinerationEnsures complete destruction of the compound.[1]

Experimental Protocols

Waste Segregation and Collection

Proper segregation of chemical waste is the foundational step for safe and compliant disposal. Due to its bromine content, this compound and any materials contaminated with it must be classified as "Halogenated Organic Waste".[3]

Protocol for Waste Collection:

  • Obtain a Designated Waste Container: Use a clearly labeled, leak-proof waste container designated for "Halogenated Organic Waste." These containers are often color-coded (e.g., green) and should be obtained from your institution's Environmental Health and Safety (EHS) department.

  • Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must include the full chemical name, "this compound," and an approximate concentration if it is in a solution.

  • Solid Waste: Carefully transfer any unused or waste solid this compound into the designated waste container. Avoid creating dust.

  • Contaminated Disposables: Place all contaminated disposable items, such as gloves, weighing paper, and pipette tips, into a sealed plastic bag before depositing them into the solid "Halogenated Organic Waste" container.

  • Liquid Waste: Collect any solutions containing this compound in a separate, compatible liquid waste container also labeled as "Halogenated Organic Waste." Do not mix with non-halogenated solvent waste.

  • Container Management: Keep the waste container securely closed when not in use. Store it in a designated and well-ventilated satellite accumulation area, away from incompatible materials.

Decontamination of Laboratory Glassware and Equipment

Protocol for Decontamination:

  • Initial Rinse: In a chemical fume hood, rinse the contaminated glassware or equipment with a suitable organic solvent, such as ethanol or acetone, to remove the bulk of the this compound residue.

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as "Halogenated Organic Waste."

  • Detergent Wash: Wash the rinsed glassware with a laboratory-grade detergent and warm water. Use a brush to scrub all surfaces.

  • Tap Water Rinse: Rinse the glassware thoroughly with tap water to remove all traces of the detergent.

  • Final Rinse: Perform a final rinse with deionized water to ensure no ionic contaminants remain.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

For heavily contaminated equipment or surfaces, a specialized decontamination solution for aromatic amines may be necessary.[4][5][6][7][8]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Protocol for Spill Cleanup:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Secure the Area: If safe to do so, restrict access to the spill area.

  • Personal Protective Equipment: Before attempting to clean the spill, don the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For large spills or if there is a risk of airborne dust, respiratory protection may be necessary.

  • Containment: For a solid spill, carefully cover the spill with an inert absorbent material like vermiculite or sand to prevent the dust from becoming airborne.

  • Cleanup: Gently sweep the absorbent material and the spilled solid into a designated "Halogenated Organic Waste" container. Avoid creating dust.

  • Decontaminate the Area: Once the bulk of the spill has been collected, decontaminate the area by wiping it down with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a detergent and water wash. All cleaning materials must be disposed of as "Halogenated Organic Waste."

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's specific procedures.

Disposal Workflow and Logic

The following diagrams illustrate the procedural flow for the proper disposal of this compound and the decision-making process for waste segregation.

Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Unused_Solid Unused Solid Solid_Waste_Container Solid Halogenated Organic Waste Container Unused_Solid->Solid_Waste_Container Contaminated_Disposables Contaminated Disposables (Gloves, Weighing Paper) Contaminated_Disposables->Solid_Waste_Container Contaminated_Solutions Contaminated Solutions Liquid_Waste_Container Liquid Halogenated Organic Waste Container Contaminated_Solutions->Liquid_Waste_Container EHS_Pickup Arrange Pickup with Environmental Health & Safety (EHS) Solid_Waste_Container->EHS_Pickup Liquid_Waste_Container->EHS_Pickup Licensed_Facility Transport to Licensed Hazardous Waste Facility EHS_Pickup->Licensed_Facility Incineration High-Temperature Incineration Licensed_Facility->Incineration

Disposal Workflow for this compound

Decision-Making for Waste Segregation

By adhering to these detailed procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance. Always consult your institution's specific safety protocols and local regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-1H-indazol-3-amine
Reactant of Route 2
Reactant of Route 2
5-bromo-1H-indazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.